Rhodamine B amine
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[9-(4-amino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3.ClH/c1-5-30(6-2)19-10-13-22-25(16-19)34-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(29)15-24(21)28(32)33;/h9-17,29H,5-8H2,1-4H3,(H,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKXARDVYLOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657569 | |
| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-88-9 | |
| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine� B amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Rhodamine B Amine: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of Rhodamine B amine from Rhodamine B, tailored for researchers, scientists, and professionals in drug development. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
Rhodamine B is a highly fluorescent dye belonging to the xanthene class. Its robust photophysical properties, including high quantum yield and photostability, have led to its widespread use in various scientific applications, such as fluorescence microscopy, immunoassays, and as a tracer dye. The carboxylic acid group on the Rhodamine B molecule offers a convenient handle for chemical modification, allowing for its conjugation to biomolecules or incorporation into more complex sensor systems.
The conversion of Rhodamine B to this compound introduces a primary amine functionality. This amine group serves as a versatile reactive site for further chemical modifications, such as amide bond formation, enabling the attachment of a wide range of molecules including peptides, proteins, and other functional moieties.[1][2] This guide details a common and effective method for this conversion through the amidation of Rhodamine B with ethylenediamine.
Synthesis Pathway
The synthesis of this compound from Rhodamine B is typically achieved through a one-step amidation reaction. In this process, the carboxylic acid of Rhodamine B reacts with an excess of a diamine, most commonly ethylenediamine, to form a stable amide bond. This reaction results in the formation of a spirolactam ring, which is a characteristic feature of many Rhodamine B derivatives modified at the carboxylic acid position.[3][4] The reaction is typically carried out under reflux in an alcohol solvent.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from Rhodamine B, based on established literature procedures.[5]
3.1. Materials and Reagents
-
Rhodamine B (C₂₈H₃₁ClN₂O₃)
-
Ethylenediamine (C₂H₈N₂)
-
Ethanol (C₂H₅OH), absolute
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Silica gel for column chromatography
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add Rhodamine B (e.g., 4.8 g, 10 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the Rhodamine B is fully dissolved.
-
Reagent Addition: Add an excess of ethylenediamine (e.g., 5 mL) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing with constant stirring until the characteristic pink color of the Rhodamine B solution disappears, indicating the completion of the reaction. This typically takes several hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction and Washing: Dissolve the resulting solid residue in dichloromethane. Transfer the solution to a separatory funnel and wash it several times with deionized water to remove excess ethylenediamine and other water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator to yield the crude product.
3.4. Purification
-
Column Chromatography: The crude solid product is purified by column chromatography on silica gel.[5]
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:3 v/v) is a suitable eluent system.[5]
-
Fraction Collection: Collect the fractions containing the desired product (monitoring by TLC, Rf ≈ 0.45 in 1:3 ethyl acetate/hexane).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Rhodamine B | 1 equivalent | [5] |
| Ethylenediamine | Excess | [5] |
| Reaction Conditions | ||
| Solvent | Ethanol | [5] |
| Temperature | Reflux | [5] |
| Yield and Purity | ||
| Yield | ~80% | [5] |
| Purification Method | Column Chromatography | [5] |
| Characterization (¹H-NMR) | ||
| δ (ppm) in CDCl₃ | See below | [5] |
| 7.88–7.90 (d, 1H, ArH) | [5] | |
| 7.42–7.45 (m, 2H, ArH) | [5] | |
| 7.07–7.09 (d, 1H, ArH) | [5] | |
| 6.26–6.43 (m, 6H, ArH) | [5] | |
| 3.20–3.35 (q, 8H, NCH₂CH₃) | [5] | |
| 3.17–3.18 (t, 2H, NCH₂CH₂N) | [5] | |
| 2.41–2.43 (t, 2H, NCH₂CH₂N) | [5] | |
| 0.85–1.55 (t, 12H, NCH₂CH₃) | [5] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for synthesizing and purifying this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from Rhodamine B via amidation with ethylenediamine is a robust and high-yielding procedure.[5] This method provides a straightforward route to a versatile derivative of Rhodamine B that is amenable to a wide array of subsequent chemical modifications. The detailed protocol and workflow provided in this guide offer a clear and reproducible methodology for researchers and scientists in the field of chemical biology and drug development. The availability of this amine-functionalized fluorophore is crucial for the development of novel fluorescent probes and bioconjugates.[1]
References
Rhodamine B Amine: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical and structural properties of Rhodamine B amine, a versatile fluorescent dye widely utilized in biological research and drug development. It is intended for researchers, scientists, and professionals who require detailed technical data and established experimental protocols for the application of this fluorophore.
Core Chemical Properties and Structure
This compound (CAS No. 100992-88-9) is a derivative of the well-known Rhodamine B dye.[1] In this derivative, the carboxylic acid group on the pendant phenyl ring of Rhodamine B is replaced with a primary amine. This primary amine serves as a reactive handle for covalent attachment to various biomolecules, making it a valuable tool for fluorescent labeling.[1][] The core structure is based on a xanthene ring system, which is responsible for its robust fluorescence.[]
The chemical structure of this compound is provided below:

Figure 1. The chemical structure of this compound, illustrating the xanthene core and the reactive primary amine group on the phenyl ring.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 100992-88-9 | [1][][4][5] |
| Molecular Formula | C₂₈H₃₁N₃O₃ | [][4] |
| Molecular Weight | 457.56 g/mol | [] |
| Appearance | Pink/dark red solid or semi-solid | [6] |
| Melting Point | 210-211 °C (decomposes) for parent Rhodamine B | [7] |
| Solubility | Soluble in DMSO, Chloroform (5 mg/mL) | [6] |
Spectral Properties
This compound is a bright, red-orange fluorescent dye.[] Its spectral characteristics are highly dependent on the solvent environment.[9][10] The primary spectral data are compiled in the table below. For context, data for the parent compound, Rhodamine B, are included as they are more extensively characterized and share a similar chromophore.
| Property | Value | Conditions / Solvent | Source(s) |
| Excitation Maximum (λ_ex) | ~544 nm | PEG-Amine derivative | [6] |
| 543 nm | Parent Rhodamine B | ||
| 542 nm | Parent Rhodamine B | [11] | |
| Emission Maximum (λ_em) | ~576 nm | PEG-Amine derivative | [6] |
| 590 nm | Parent Rhodamine B | [11] | |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Parent Rhodamine B at 542.8 nm in Ethanol | [12] |
| Fluorescence Quantum Yield (Φ_F) | 0.70 | Parent Rhodamine B in Ethanol | [12][13] |
| 0.65 | Parent Rhodamine B in Basic Ethanol | [9][11] | |
| 0.49 | Parent Rhodamine B in Ethanol | [9][11] | |
| 0.43 | Parent Rhodamine B in PBS | [13] |
Chemical Reactivity and Stability
Reactivity of the Amine Group
The primary amine (-NH₂) on this compound is a nucleophile, making it suitable for conjugation to biomolecules.[6] It can be covalently linked to carboxylic acids present in proteins (e.g., on aspartic acid or glutamic acid residues, or the C-terminus) using carbodiimide crosslinker chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][14] This reaction forms a stable amide bond.
Spirolactam Equilibrium and pH Sensitivity
A critical property of Rhodamine B amides is their existence in equilibrium between two forms: a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactam form.[15][16][17] The closed form dominates in neutral to basic conditions, leading to a loss of color and fluorescence.[9][18] In acidic environments (typically pH < 6), the equilibrium shifts to the open, fluorescent form.[18] This "turn-on" fluorescence in acidic conditions makes these probes useful for imaging acidic organelles like lysosomes.[16] The specific pKa of this transition is influenced by the nature of the group attached to the rhodamine amide.[16][18]
Storage and Handling
This compound and its derivatives are sensitive to light and air.[6] For optimal stability, the compound should be stored at low temperatures (e.g., -20°C), protected from light, and kept in a dry environment.[6] Solutions of rhodamine dyes are known to adsorb to plastics and should be stored in glass containers.[9][11]
Applications in Research
This compound is a versatile tool for fluorescently labeling a wide range of biomolecules.[1] Its primary applications include:
-
Fluorescence Microscopy: Labeled antibodies, peptides, or other molecules are used to visualize specific targets within fixed or living cells.[][][19]
-
Flow Cytometry: Conjugates, particularly antibodies, are used to identify and sort cell populations based on the expression of specific surface or intracellular markers.[][9]
-
Bioconjugation: Serves as a fundamental building block for creating more complex fluorescent probes and biosensors.[1]
-
Saccharide Analysis: It can be used as a highly sensitive derivatization reagent for the analysis of sugars via liquid chromatography.[20]
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protocol: Labeling Proteins with this compound via EDC Chemistry
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC (a zero-length carbodiimide crosslinker), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
A. Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or similar amine-containing buffer)
-
Purification: Desalting column (e.g., PD-10) or dialysis cassette (e.g., 10K MWCO)
B. Experimental Procedure
-
Protein Preparation:
-
Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of extraneous primary amines or carboxylates.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
EDC/Sulfo-NHS Stock Solutions:
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold deionized water.
-
-
Two-Step Activation and Coupling (Recommended):
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[14]
-
Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups, forming a semi-stable NHS-ester intermediate.
-
Increase the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Immediately add the this compound stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is a common starting point.[14]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS-esters and stop the reaction. Incubate for 30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and crosslinking reagents by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[]
-
Alternatively, perform extensive dialysis against the storage buffer at 4°C.
-
-
Characterization and Storage:
-
Determine the protein concentration (A₂₈₀) and dye concentration (A₅₅₀) using a spectrophotometer to calculate the degree of labeling (DOL).
-
Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide or storing at -20°C.[]
-
References
- 1. a2bchem.com [a2bchem.com]
- 4. This compound | CAS 100992-88-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. aablocks.com [aablocks.com]
- 6. nanocs.net [nanocs.net]
- 7. Rhodamine B solution [chembk.com]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 12. omlc.org [omlc.org]
- 13. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. This compound as a highly sensitive fluorescence derivatization reagent for saccharides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodamine B Amine: Fluorescence Quantum Yield and Lifetime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Rhodamine B is a well-characterized and widely utilized fluorescent dye from the xanthene family. Its amine-reactive derivatives are particularly valuable in biological research, enabling covalent labeling of proteins and other biomolecules for visualization and quantification. The core photophysical properties that dictate the performance of Rhodamine B amine as a fluorescent probe are its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). The quantum yield quantifies the efficiency of photon emission after absorption, while the lifetime describes the average duration the molecule spends in the excited state. Both parameters are exquisitely sensitive to the local molecular environment, making a thorough understanding of their characteristics essential for the design and interpretation of fluorescence-based assays. This guide provides a technical overview of these properties, detailed experimental protocols for their measurement, and a summary of key influencing factors.
Data Presentation: Photophysical Properties
The fluorescence quantum yield and lifetime of Rhodamine B are highly dependent on the solvent environment. While data specifically for "this compound" is less common and would be application-specific (i.e., dependent on the conjugated molecule), the values for the parent compound, Rhodamine B, provide a reliable baseline.
Table 1: Fluorescence Quantum Yield (Φf) and Lifetime (τ) of Rhodamine B in Various Solvents
| Solvent | Quantum Yield (Φf) | Lifetime (τ) in ns |
| Ethanol | 0.49 - 0.65[1][2][3] | 1.7 - 2.7[4] |
| Methanol | — | 2.4[4] |
| Water | — | 1.5 - 1.7[4][5] |
| Basic Ethanol | 0.65[2][3] | — |
| 94% Ethanol | 0.68[1][3] | — |
Note: The ranges in reported values reflect the sensitivity of these measurements to experimental conditions such as temperature, concentration, and pH.
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime is critical for quantitative applications. The following sections detail the standard methodologies.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to a well-characterized standard with a known quantum yield.[6][7][8][9]
Caption: Workflow for relative fluorescence quantum yield measurement.
Detailed Methodology:
-
Select a Standard: Choose a reference standard with a known quantum yield (Φst) that absorbs and emits in a spectral region similar to the unknown sample (e.g., Rhodamine 6G in ethanol, Φst ≈ 0.95[10]).
-
Prepare Solutions: Prepare a series of solutions of both the unknown sample and the standard in the same solvent. To prevent inner-filter effects, the absorbance of each solution at the excitation wavelength should be kept low, typically below 0.1.[1]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the spectrally corrected fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and standard.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation[7][9]:
Φx = Φst * ( Ast / Ax ) * ( Fx / Fst ) * ( nx2 / nst2 )
Where:
-
A is the absorbance at the excitation wavelength.
-
F is the integrated area under the corrected emission spectrum.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range. It reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a pulsed excitation source.[11][12][13][14][15]
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.
Detailed Methodology:
-
System Setup: The core components of a TCSPC system include a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, emission filters, a high-speed single-photon detector (like a Single-Photon Avalanche Diode (SPAD) or Photomultiplier Tube (PMT)), and timing electronics.[12][14]
-
Excitation and Detection: The sample is excited by the laser pulse. A SYNC signal from the laser electronics is sent to the TCSPC module, marking the "start" time.[14] The sample fluoresces, and a single emitted photon passes through the filter to the detector. The detector generates an electrical pulse, which serves as the "stop" signal.
-
Timing and Histogramming: The TCSPC electronics measure the precise time delay between the "start" and "stop" signals for millions of individual photon events.[11][14] A histogram is constructed where the x-axis is the time delay and the y-axis is the number of photons detected at that delay. This histogram represents the statistical fluorescence decay profile.[11]
-
Data Analysis: The resulting decay curve is fitted to an exponential decay model (or multi-exponential model if the decay is complex) to extract the fluorescence lifetime (τ). This analysis must account for the instrument response function (IRF), which is measured using a scattering solution.
Core Influencing Factors
The photophysical properties of this compound are not static and can be significantly altered by its environment. Understanding these factors is crucial for robust assay development.
Caption: Key factors modulating the photophysical properties of this compound.
-
Temperature: The fluorescence yield of Rhodamine B is known to be temperature-dependent.[1][3] An increase in temperature typically leads to a decrease in fluorescence intensity and quantum yield as non-radiative decay pathways become more probable.[3][16]
-
Concentration: At high concentrations (typically >10⁻³ M), Rhodamine B can form non-fluorescent dimers or aggregates, which leads to quenching and a reduction in the measured fluorescence lifetime.[4][17]
-
Solvent Environment: As shown in Table 1, solvent polarity significantly impacts quantum yield. Furthermore, interactions with solutes, such as proteins or polysaccharides, can alter the fluorescence lifetime.[18]
-
Molecular Conjugation: When this compound is covalently attached to a biomolecule, its local environment is fundamentally changed. This can lead to significant shifts in both quantum yield and lifetime due to factors like steric hindrance, local polarity changes, or proximity to quenching moieties like tryptophan residues.
References
- 1. omlc.org [omlc.org]
- 2. scispace.com [scispace.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. jasco-global.com [jasco-global.com]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 12. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 13. becker-hickl.com [becker-hickl.com]
- 14. photon-force.com [photon-force.com]
- 15. picoquant.com [picoquant.com]
- 16. Optical properties of cooled Rhodamine B in ethanol [opg.optica.org]
- 17. web.usm.my [web.usm.my]
- 18. Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Mechanism of Fluorescence in Rhodamine B Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Rhodamine B and its amine derivatives. We will delve into the photophysical principles, environmental influences, and key experimental methodologies used to characterize this versatile class of fluorophores.
Core Fluorescence Mechanism
The fluorescence of Rhodamine B and its derivatives is fundamentally controlled by a structural equilibrium between two states: a colorless, non-fluorescent spirolactam (or spirolactone for Rhodamine B itself) form and a vividly colored, highly fluorescent open zwitterionic form.[1][2][3][4][5] The transition between these two states is the basis for its use as a sensor, as this equilibrium is highly sensitive to the surrounding chemical environment.[1][6]
The Spirolactam-Zwitterion Equilibrium
In the "off" state, the molecule exists in a closed spirolactam ring structure. In this conformation, the π-electron system of the xanthene core is interrupted, preventing the absorption of visible light and subsequent fluorescence.[7][8][9]
Upon interaction with an analyte, typically a proton (H⁺) in acidic environments, the spirolactam ring is opened.[2][5][7] This ring-opening creates the "on" state, a zwitterionic structure with an extended, planar π-conjugated system across the xanthene backbone.[4] This conjugated system is an efficient chromophore that absorbs light in the visible spectrum (typically green-yellow) and emits it at a longer wavelength (orange-red), resulting in strong fluorescence.[]
The general mechanism for many Rhodamine B amine-based sensors involves the protonation of a specific amine group, which triggers the ring-opening process and subsequent fluorescence enhancement.[7][9][11]
Photo-induced Electron Transfer (PET) Quenching
An alternative fluorescence quenching mechanism observed in some this compound derivatives is Photo-induced Electron Transfer (PET), also known as "off-on" quenching.[7] In this process, the fluorophore is electronically coupled to an amine moiety. Upon excitation, a lone pair of electrons from the nitrogen atom is transferred to the excited fluorophore, providing a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.[7]
When the amine group is protonated (e.g., in acidic conditions), the lone pair of electrons is no longer available for transfer. This disruption of the PET process blocks the non-radiative decay pathway, forcing the excited fluorophore to relax by emitting a photon, thereby restoring fluorescence.[7]
Quantitative Photophysical Properties
The photophysical characteristics of this compound are highly dependent on environmental factors. Key quantitative parameters are summarized below.
| Property | Value | Conditions | Reference(s) |
| Excitation Max (λex) | ~570 nm | General | [4][] |
| 552 nm | Methanol | [12] | |
| 557 nm | Water | [12] | |
| Emission Max (λem) | ~590 nm | General | [4][] |
| 577 nm | Methanol | [12] | |
| 580 nm | Water | [12] | |
| Fluorescence Quantum Yield (Φf) | 0.40 - 0.97 | Varies with solvent and derivative | [5][13][14][15] |
| 0.65 | Basic Ethanol | [5] | |
| 0.49 - 0.70 | Ethanol | [5][16] | |
| 0.45 | pH 2.0 | [14] | |
| 0.28 | Derivative at pH 4.4 | [6] | |
| Fluorescence Lifetime (τf) | 1.0 - 5.0 ns | General for Rhodamines | [17] |
| ~1.60 ns | Amide derivative | [13] |
Experimental Protocols
Characterizing the fluorescence mechanism of this compound derivatives involves several key experimental techniques.
Synthesis and Characterization of Rhodamine B Amide
This protocol outlines the general synthesis of a Rhodamine B amide derivative, which converts the fluorescent open form to the non-fluorescent, ring-closed spirolactam, creating the basis for an "off-on" sensor.
Methodology:
-
Reaction Setup: Dissolve Rhodamine B in a suitable solvent such as ethanol.
-
Amine Addition: Add an excess of an amine (e.g., ethylenediamine) to the solution.[9][14]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the characteristic pink color of Rhodamine B disappears, indicating the formation of the colorless spirolactam.
-
Purification: After cooling, the product is purified. This may involve removing the solvent under reduced pressure and purifying the resulting solid/resin via column chromatography (e.g., using neutral aluminum oxide).[14]
-
Characterization: Confirm the structure of the synthesized amide using analytical techniques such as:
pH Titration for Fluorescence Analysis
This experiment determines the pH sensitivity and pKa of a this compound derivative by measuring the fluorescence response across a range of pH values.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the this compound derivative in an organic solvent (e.g., ethanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10).
-
Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer to a final, constant concentration (e.g., 0.3 - 1.0 µM). Ensure the final percentage of organic solvent is low and consistent across all samples.[7]
-
Spectrofluorometry:
-
Set the excitation wavelength to the known absorbance maximum of the open-form Rhodamine B (e.g., 560 nm).[14]
-
Record the fluorescence emission spectrum for each sample across the expected emission range (e.g., 570-700 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH of the solution.
-
Fit the resulting sigmoidal curve using a suitable dose-response equation to determine the pKa value, which represents the pH at which the fluorescence is at 50% of its maximum.[14]
-
Determination of Relative Fluorescence Quantum Yield (Φf)
The relative method is a widely used protocol to determine the fluorescence quantum yield of a compound by comparing it to a well-characterized standard.[15]
Methodology:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield whose absorption and emission spectra overlap with the sample. Fluorescein is a common choice for comparison with Rhodamine B.[15]
-
Absorbance Measurement:
-
Prepare dilute solutions of both the standard and the unknown sample in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations so that the absorbance is low (< 0.1) to avoid inner-filter effects.[16]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite both the standard and the unknown sample at the same wavelength.
-
Record the full, spectrally corrected emission spectrum for each.[15]
-
-
Calculation:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (F_st) and the unknown sample (F_x).
-
Calculate the relative quantum yield (Φ_x) using the following equation:[15] Φ_x = Φ_st * (F_x / F_st) * (A_st / A_x) * (n_x² / n_st²)
-
Where:
-
Φ is the quantum yield.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts x and st denote the unknown sample and the standard, respectively. If the same solvent is used, the refractive index term (n_x² / n_st²) cancels out.
-
-
References
- 1. A fluorescent diastereoselective molecular sensor for 1,2-aminoalcohols based on the rhodamine B lactone–zwitterion equilibrium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]
- 15. jascoinc.com [jascoinc.com]
- 16. omlc.org [omlc.org]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of Rhodamine B Amine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of rhodamine B amine derivatives in a range of common laboratory solvents. Understanding these properties is critical for the effective application of these fluorescent probes in diverse fields, including drug development, bio-imaging, and analytical chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams to elucidate the relationships between solvent properties and the behavior of this compound.
Introduction to this compound
Rhodamine B is a well-established fluorescent dye known for its high quantum yield and photostability.[1] Amine-functionalized derivatives of rhodamine B, such as rhodamine B ethylenediamine, are particularly valuable as they allow for covalent labeling of biomolecules and other target structures.[2] The solubility and stability of these amine derivatives in various solvents are paramount for their successful use in experimental assays and formulation development. Factors such as solvent polarity, pH, temperature, and light exposure can significantly impact their performance.
Solubility of this compound
The solubility of rhodamine B and its amine derivatives is largely dictated by the polarity of the solvent. As ionic compounds, they generally exhibit higher solubility in polar solvents.[3] The following tables summarize the available quantitative and qualitative solubility data for rhodamine B, which can be considered a close proxy for its amine derivatives.
Table 1: Quantitative Solubility of Rhodamine B in Various Solvents
| Solvent | Solvent Type | Solubility (g/L) | Temperature (°C) |
| Water | Polar Protic | 8 - 50[1][2][4][5] | 20 |
| Ethanol | Polar Protic | ~15[1][5] | Not Specified |
| 30% Acetic Acid | Polar Protic | ~400[2][4] | Not Specified |
| Methanol | Polar Protic | Soluble[6] | Not Specified |
Table 2: Qualitative Solubility of Rhodamine B in Various Solvents
| Solvent | Solvent Type | Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble |
| Acetonitrile | Polar Aprotic | Slightly soluble |
| Acetone | Polar Aprotic | Slightly soluble[4] |
| Benzene | Nonpolar | Soluble[4] |
| Ether | Nonpolar | Soluble[7] |
| Hot Xylene | Nonpolar | Soluble[7] |
| Methyl Cellosolve | Polar Protic | Slightly soluble[4] |
| Chloroform | Nonpolar | Expected to be soluble |
| Dichloromethane (DCM) | Nonpolar | Expected to be slightly soluble |
Stability of this compound
The stability of this compound is influenced by several factors, including the chemical nature of the solvent, pH, temperature, and exposure to light. Degradation can lead to a loss of fluorescence and the formation of interfering byproducts.
pH Stability
Rhodamine B and its amine derivatives exist in a pH-dependent equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirolactone form.[1] In acidic conditions, the open, fluorescent form is dominant, while in basic conditions, the equilibrium shifts towards the non-fluorescent spirolactone.[1] This transition is a critical consideration for assays and formulations in aqueous systems.
Chemical Stability
Rhodamine B is known to be incompatible with strong oxidizing agents.[4] Solutions of rhodamine B can also be decomposed by chlorinated tap water.[1][2][5] For long-term storage, it is recommended to use glass containers as the dye can adsorb to plastics.[1][2][5]
Photostability
Rhodamine dyes are generally considered to be highly resistant to photobleaching.[1] However, prolonged exposure to high-intensity light can lead to photodegradation. The rate of photodegradation can be influenced by the solvent environment and the presence of other molecules.[1]
Thermal Stability
The fluorescence intensity of rhodamine B is temperature-dependent, with a decrease in intensity observed at higher temperatures.[1] While specific data on the thermal degradation kinetics in various organic solvents is limited, it is generally advisable to store solutions at cool temperatures and protected from light to minimize degradation.
Table 3: Factors Affecting the Stability of this compound in Solution
| Factor | Effect |
| pH | Exists in a pH-dependent equilibrium between fluorescent (acidic) and non-fluorescent (basic) forms.[1] |
| Oxidizing Agents | Incompatible with strong oxidizing agents, leading to degradation.[4] |
| Chlorinated Water | Decomposes in the presence of chlorine.[1][2][5] |
| Light Exposure | Generally photostable, but prolonged exposure can cause photodegradation.[1] |
| Temperature | Fluorescence intensity decreases with increasing temperature.[1] Elevated temperatures may accelerate degradation. |
| Storage Container | Adsorbs to plastics; glass containers are recommended for storage.[1][2][5] |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a method for determining the quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound derivative
-
Solvent of interest (e.g., ethanol, DMF, DMSO)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Spectrophotometer or fluorometer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance or fluorescence of the standard solutions and the saturated solution at the wavelength of maximum absorbance or emission.
-
Create a calibration curve by plotting the absorbance/fluorescence versus concentration for the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Protocol for Assessing Stability (HPLC-Based Method)
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time in a given solvent.
Materials:
-
This compound solution in the solvent of interest
-
HPLC system with a suitable detector (UV-Vis or fluorescence)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Forced degradation equipment (e.g., UV lamp, oven)
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method that can separate the parent this compound from its potential degradation products. A common mobile phase for rhodamine B analysis consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[8]
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
-
Forced Degradation Studies (Optional but Recommended):
-
To demonstrate the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light).
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.
-
-
Stability Study:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Store the solution under specific conditions (e.g., room temperature with light exposure, 4°C in the dark, 40°C in the dark).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.
-
Analyze the aliquot by the validated HPLC method.
-
Quantify the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the remaining this compound at each time point to determine the degradation rate.
-
Visualizing Key Relationships
The following diagrams illustrate the logical relationships governing the solubility and stability of this compound.
Caption: Factors influencing this compound's properties.
Caption: Workflow for this compound stability assessment.
Conclusion
The solubility and stability of this compound are critical parameters that dictate its utility in various scientific applications. This guide has provided a comprehensive overview of these properties, summarizing available data and presenting detailed experimental protocols for their determination. While this compound exhibits good solubility in polar solvents, its stability is significantly influenced by pH, light, and the presence of certain chemical agents. Researchers and drug development professionals should carefully consider these factors to ensure the reliable performance of this compound in their experimental and formulation endeavors. The provided protocols and diagrams serve as a valuable resource for the systematic evaluation of this important fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. columbia.edu [columbia.edu]
- 4. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Rhodamine B Amine and its Derivatives: A Technical Guide to Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Rhodamine B amine and its commonly used derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for the effective application of these powerful fluorescent probes in a variety of research and development settings. This document details the spectroscopic characteristics, experimental protocols for spectral measurement and bioconjugation, and key applications of these versatile fluorophores.
Spectroscopic Properties of Rhodamine B and its Amine-Reactive Derivatives
Rhodamine B and its derivatives are xanthene dyes renowned for their high fluorescence quantum yields and photostability, making them invaluable tools in biological imaging and diagnostics.[1][2][3] The core structure of Rhodamine B can be chemically modified to introduce amine-reactive functional groups, such as isothiocyanates and hydrazides, enabling covalent labeling of biomolecules.[1][4] The spectral properties of these dyes can be influenced by environmental factors including solvent polarity, pH, and conjugation to macromolecules.[1][5]
The following table summarizes the key spectroscopic data for Rhodamine B and its common amine-reactive derivatives.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Condition | Quantum Yield (Φ) | Reference(s) |
| Rhodamine B | 546 | 567 | - | - | [6][7] |
| 545 | 566 | - | - | [8] | |
| 553 | 627 | Methanol | - | ||
| 570 | 590 | - | - | [1] | |
| 550 | 570 | Ethanol | - | [9] | |
| ~560 | ~583 | - | 0.40 | [10] | |
| - | - | Ethanol | 0.7 | [11] | |
| - | - | PBS | 0.43 | [11] | |
| Rhodamine B isothiocyanate (RITC) | 544 | 576 | - | - | [12] |
| 570 | 595 | - | - | [4] | |
| 543 | 580 | Methanol | - | ||
| Rhodamine B hydrazide | 510 | 578 | Conventional detection | - | [13][14][15] |
| 554 (absorption) | 574 | Sulfite detection | - | [14][15] |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the fundamental steps for determining the excitation and emission spectra of a fluorescent compound like this compound.
Instrumentation:
-
A spectrofluorometer equipped with an excitation and an emission monochromator.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Rhodamine B derivative in a suitable solvent (e.g., ethanol, PBS) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[16]
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission. If this is unknown, a preliminary emission scan can be performed using an estimated excitation wavelength.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 400-600 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 520-700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Data Correction: Correct the raw spectra for instrumental variations in lamp intensity and detector response as a function of wavelength.[16]
Protocol for Protein Conjugation with Amine-Reactive Rhodamine B
This protocol describes the covalent labeling of proteins with amine-reactive Rhodamine B derivatives, such as Rhodamine B isothiocyanate (RITC) or an N-hydroxysuccinimide (NHS) ester of Rhodamine B.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).[][18]
-
Amine-reactive Rhodamine B derivative (e.g., RITC).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.[]
Procedure:
-
Prepare Dye Stock Solution: Dissolve the amine-reactive Rhodamine B derivative in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 2-5 mg/mL in the appropriate conjugation buffer. The buffer should be free of primary amines (e.g., Tris) that would compete for reaction with the dye.[][18]
-
Conjugation Reaction:
-
Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. A common starting point is a 5-10 fold molar excess of dye to protein.[]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[]
-
Collect the fractions containing the labeled protein.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the Rhodamine B derivative (around 550-570 nm).[]
Synthesis of Rhodamine B Hydrazide
Rhodamine B hydrazide can be synthesized from Rhodamine B and hydrazine hydrate. This derivative is often used as a chemosensor.[19]
Materials:
-
Rhodamine B
-
Hydrazine hydrate (80%)
-
Ethanol
-
Microwave reactor (optional, can also be performed with conventional heating)[19]
Procedure (Microwave-Assisted): [19]
-
In a microwave-safe vessel, dissolve Rhodamine B in ethanol.
-
Add hydrazine hydrate to the solution.
-
Place the vessel in a microwave reactor and heat to a specified temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the mixture.
-
The product can be purified by recrystallization or column chromatography.
Visualizing Experimental Workflows and Principles
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Caption: Workflow for protein conjugation with amine-reactive Rhodamine B.
Caption: Simplified Jablonski diagram of fluorescence.
Applications in Research and Development
This compound derivatives are widely employed in various life science applications due to their bright fluorescence and ability to be conjugated to biomolecules.
-
Fluorescence Microscopy: Labeled antibodies and other proteins are used to visualize the localization and dynamics of specific targets within fixed and living cells.[][20]
-
Flow Cytometry: Rhodamine B conjugates are utilized for the identification and sorting of cells based on the expression of specific cell surface or intracellular markers.[2][20]
-
Fluorescence Resonance Energy Transfer (FRET): Rhodamine B can serve as an acceptor molecule in FRET-based assays to study molecular interactions and enzymatic activities.[1]
-
Biosensing: The fluorescence of certain Rhodamine B derivatives can be modulated by the presence of specific ions or molecules, enabling their use as chemosensors.[21]
References
- 1. lifetein.com [lifetein.com]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 4. Rhodamine B isothiocyanate (mixed isomers) | CAS 944130-99-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 7. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 12. rhodamine B isothiocyanate (CHEBI:60604) [ebi.ac.uk]
- 13. caymanchem.com [caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. omlc.org [omlc.org]
- 18. abcam.co.jp [abcam.co.jp]
- 19. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 21. RBAP, a Rhodamine B-Based Derivative: Synthesis, Crystal Structure Analysis, Molecular Simulation, and Its Application as a Selective Fluorescent Chemical Sensor for Sn2+ - PMC [pmc.ncbi.nlm.nih.gov]
The Spirolactam Form of Rhodamine B Amine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, fluorescence-switching mechanisms, and applications of rhodamine B spirolactam probes in scientific research and drug development.
The spirolactam form of rhodamine B amine represents a versatile and powerful tool in the arsenal of researchers, scientists, and drug development professionals. This class of molecules serves as a foundation for the design of "smart" fluorescent probes capable of detecting and quantifying subtle changes in their environment. Their unique ability to exist in a dynamic equilibrium between a non-fluorescent, colorless spirolactam state and a highly fluorescent, colored open-ring state makes them invaluable for a wide range of applications, from cellular imaging to environmental monitoring. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and key applications of rhodamine B spirolactam amines.
Core Principles: The Chemistry of Fluorescence Switching
The functionality of rhodamine B spirolactam probes is rooted in a reversible structural transformation. In its resting state, the molecule exists in a closed spirolactam ring structure. This configuration disrupts the π-electron conjugation of the xanthene core, rendering the molecule colorless and non-fluorescent.[1] However, upon interaction with specific stimuli, such as protons (acidic pH) or certain metal ions, the spirolactam ring opens. This ring-opening event restores the π-conjugation, leading to a dramatic increase in visible light absorption and a strong fluorescence emission, typically in the orange-red region of the spectrum. This "turn-on" fluorescence response is the hallmark of these probes.
The equilibrium between the closed and open forms is influenced by several factors, including the nature of the amine substituent, solvent polarity, and temperature.[2] By rationally modifying the chemical structure of the amine moiety, researchers can fine-tune the probe's sensitivity and selectivity for a particular analyte.
Quantitative Data Summary
The photophysical and chemical properties of rhodamine B spirolactam derivatives can be tailored by altering the substituent on the amide nitrogen. The following tables summarize key quantitative data for several reported derivatives, providing a comparative overview for probe selection and design.
Table 1: Physicochemical Properties of Selected Rhodamine B Spirolactam Probes
| Probe/Derivative | pKa | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| Rhodamine B-based probe A | 5.81 | ~560 | 580 | 0.26 | pH | [3] |
| Rhodamine B-based probe B | 5.45 | ~620 | 644 | 0.21 | pH | [3] |
| Rhodamine B-based probe C | 6.97 | ~720 | 744 | 0.10 | pH | [3] |
| Rh-BMDZ | 6.9 | ~560 | 585 | Not Reported | pH | [4] |
| Rh-APD | 5.7 | Not Reported | Not Reported | Not Reported | pH | [5] |
| Phenanthrene-Rhodamine Dyad | 2.59 ± 0.04 | 560 | 582 | 0.45 | pH | [6] |
| RhB-DCT | Not Applicable | ~562 | Not Reported | Not Reported | Fe3+ | [7] |
Note: Spectroscopic properties are often dependent on solvent and pH conditions. The values presented here are under optimal reported conditions for the open, fluorescent form.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of rhodamine B spirolactam probes. Below are generalized methodologies for the synthesis of a rhodamine B spirolactam and its use in pH and metal ion detection.
Synthesis of a Generic Rhodamine B Spirolactam Amine
This protocol is a generalized procedure based on the synthesis of N-substituted rhodamine B spirolactams.
Materials:
-
Rhodamine B
-
Thionyl chloride (SOCl2) or a peptide coupling agent (e.g., EDC·HCl and HOBt)
-
The desired primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of Rhodamine B:
-
Method A (Acid Chloride): Reflux rhodamine B with an excess of thionyl chloride in an anhydrous solvent for several hours to form rhodamine B acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Method B (Peptide Coupling): Dissolve rhodamine B in an anhydrous solvent. Add a peptide coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).[1] Stir the mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
Dissolve the desired amine in an anhydrous solvent.
-
Slowly add the amine solution to the activated rhodamine B solution from step 1 at 0 °C.
-
Add a base such as triethylamine to neutralize the generated acid.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure spirolactam product.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry. The formation of the spirolactam can be confirmed by the appearance of a characteristic peak for the spiro carbon at around 65-70 ppm in the 13C NMR spectrum.[1]
-
pH Sensing Using a Rhodamine B Spirolactam Probe
Materials:
-
Stock solution of the rhodamine B spirolactam probe in a suitable organic solvent (e.g., ethanol or DMSO).
-
A series of buffer solutions with a range of pH values.
-
UV-Vis spectrophotometer and a spectrofluorometer.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of solutions containing a fixed concentration of the rhodamine B spirolactam probe in the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and probe behavior.
-
-
Spectroscopic Measurements:
-
For each test solution, record the UV-Vis absorption spectrum to observe the appearance of the characteristic absorbance band of the open form (typically around 550-560 nm) as the pH decreases.
-
Record the fluorescence emission spectrum by exciting at or near the absorption maximum of the open form.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity at the respective maxima as a function of pH.
-
Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half of the maximum.
-
Metal Ion Detection Using a Rhodamine B Spirolactam Probe
Materials:
-
Stock solution of the rhodamine B spirolactam probe in a suitable solvent.
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in water or an appropriate solvent.
-
Buffer solution at a pH where the probe is in its closed, non-fluorescent form.
-
UV-Vis spectrophotometer and a spectrofluorometer.
Procedure:
-
Selectivity Screening:
-
Prepare a series of solutions containing the probe in the buffer.
-
To each solution, add a different metal ion from the stock solutions to a final concentration typically in the micromolar range.
-
Visually inspect for a color change and measure the fluorescence spectrum to identify which metal ion induces a "turn-on" response.
-
-
Titration Experiment:
-
For the selected metal ion, prepare a series of solutions with a fixed probe concentration and increasing concentrations of the metal ion.
-
Record the fluorescence intensity at the emission maximum for each solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
From this titration curve, determine the detection limit and the binding stoichiometry (e.g., using a Job's plot).
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is key to understanding and utilizing rhodamine B spirolactam probes effectively.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single rhodamine spirolactam probe for localization and pH monitoring of mitochondrion/lysosome in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. en.lnu.edu.cn [en.lnu.edu.cn]
- 6. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]
- 7. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
Rhodamine B Amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rhodamine B amine, a fluorescent dye with significant applications in biological research and drug development. This document details its physicochemical properties, experimental protocols for its use in fluorescent labeling, and its application in cellular imaging.
Core Properties of Rhodamine B and its Derivatives
Rhodamine B and its amine-functionalized derivative are xanthene dyes known for their high quantum yield and photostability, making them valuable tools for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C28H31N3O3 | 457.56 |
| Rhodamine B | C28H31ClN2O3 | 479.01 |
Experimental Protocols
Fluorescent Labeling of Saccharides
This compound serves as a highly sensitive derivatization reagent for monosaccharides and oligosaccharides.[2][] The protocol involves the reaction of the amine group with the reducing end of the saccharide under acidic conditions.[2]
Protocol: Derivatization of Monosaccharides with this compound
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare an acidic catalyst solution (e.g., acetic acid in methanol).
-
-
Derivatization Reaction:
-
Mix the saccharide sample with the this compound solution and the acidic catalyst.
-
Incubate the mixture at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 2 hours) to facilitate the reaction.
-
-
Analysis:
-
The resulting fluorescently labeled saccharides can be analyzed by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Peptide Labeling via Solid-Phase Synthesis
Rhodamine B can be conjugated to peptides during solid-phase peptide synthesis (SPPS). This method allows for the precise incorporation of the fluorescent label at a specific site within the peptide sequence.
Protocol: On-Resin Conjugation of Rhodamine B to a Peptide [4]
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS chemistry.[4]
-
-
N-terminal Deprotection:
-
Remove the final Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.[4]
-
-
Rhodamine B Coupling:
-
Cleavage and Purification:
-
Cleave the labeled peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the crude peptide using preparative RP-HPLC.
-
Experimental and Application Workflows
The following diagrams illustrate common experimental workflows involving this compound and its derivatives.
Application in Cellular Imaging
Rhodamine B and its derivatives are cell-permeable and exhibit strong fluorescence, making them excellent probes for live-cell imaging and tracking of biomolecules.[1] For instance, Rhodamine B-labeled cell-penetrating peptides can be used to monitor their uptake and cytosolic delivery in real-time.[1] While not directly indicative of a specific signaling pathway, this application allows for the visualization of cellular processes such as endocytosis and intracellular trafficking.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound as a highly sensitive fluorescence derivatization reagent for saccharides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling and Use of Rhodamine B Amine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of Rhodamine B amine, a fluorescent dye widely utilized in various scientific disciplines. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3] While some studies suggest it is not a skin irritant, prolonged or repeated exposure should be avoided.[2][4] Animal studies have indicated potential carcinogenic effects, although its carcinogenicity in humans is not fully established.[5]
Hazard Statements:
Quantitative Safety Data
The following table summarizes the available quantitative toxicity data for Rhodamine B. It is important to note that occupational exposure limits (PEL or TLV) have not been established by OSHA or ACGIH.[6]
| Parameter | Value | Species | Route of Exposure | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [1] |
| 500 mg/kg | Rat | Oral | [4] | |
| Acute Intravenous Toxicity (LD50) | 89.5 mg/kg | Rat | Intravenous | [2][6] |
| Aquatic Toxicity (LC50) | 10 - 100 mg/L (96h) | Gambusia affinis (Mosquito fish) | - | [1] |
| 25 mg/L | Daphnia magna | - | [7] | |
| Aquatic Toxicity (EC50) | 14 - 24 mg/L | Algae, Crustaceans, Zebrafish embryos | - | [8][9] |
| 300 mg/L (30 min) | Pseudomonas putida | - | [1] | |
| 18.56 mg/L | Daphnia magna | - | [7] | |
| Aquatic Toxicity (EC10) | 120 mg/L (30 min) | Pseudomonas putida | - | [1] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure risk. The following logical workflow outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly after handling the compound.[3][4]
-
Respiratory Protection: If working with the powder form outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is necessary.[2][4]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]
-
Protect from moisture and direct sunlight.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
-
Do not dispose of down the drain or in regular trash.[2]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following flowchart outlines the necessary steps.
Caption: First aid procedures for this compound exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Skin Contact: Wash off with soap and plenty of water for 15-20 minutes.[4] Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Experimental Protocols
This compound and its derivatives are extensively used in fluorescence-based applications. Below are detailed methodologies for common experimental procedures.
General Protocol for Staining Fixed Cells
This protocol provides a general guideline for using Rhodamine B to stain fixed cells for fluorescence microscopy.[11]
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)
-
Rhodamine B working solution (concentration to be optimized, typically in the µM range)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS.[11]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]
-
Washing: Wash the cells three times with PBS.[11]
-
Staining: Incubate the cells with the Rhodamine B working solution for 20-60 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.[11]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for Rhodamine B (e.g., excitation ~540-550 nm and emission ~570-590 nm).[11][12]
Protocol for Antibody Labeling with NHS-Rhodamine
This protocol describes the conjugation of an amine-reactive Rhodamine derivative (NHS-Rhodamine) to an antibody.[13]
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Rhodamine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the Conjugation Buffer using a desalting column or dialysis.[13]
-
Prepare NHS-Rhodamine Solution: Immediately before use, dissolve NHS-Rhodamine in DMF or DMSO to a concentration of 10 mg/mL.[13]
-
Calculate Molar Excess: Determine the volume of NHS-Rhodamine solution needed to achieve a 10- to 20-fold molar excess of the dye to the antibody.
-
Conjugation Reaction: Add the calculated volume of NHS-Rhodamine solution to the antibody solution. Mix gently and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[13]
-
Purification: Remove the unreacted NHS-Rhodamine and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[13]
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide.[13]
Conclusion
This compound is a valuable tool in research and development. However, its potential hazards necessitate strict adherence to safety and handling protocols. By understanding the risks, utilizing appropriate personal protective equipment, and following established experimental procedures, researchers can safely and effectively employ this fluorescent dye in their work. Always consult the most current Safety Data Sheet (SDS) for the specific product being used.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. osha.gov [osha.gov]
- 7. mdpi.com [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and toxicologic studies of rhodamine B and 3,6-diaminofluroan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Commercial Sources and Purity of Rhodamine B Amine for Researchers and Drug Development Professionals
Introduction
Rhodamine B and its derivatives are a cornerstone of fluorescence applications in biological research and drug development. Their high quantum yield, photostability, and bright fluorescence make them invaluable tools for labeling and tracking biomolecules. This technical guide provides an in-depth overview of the commercial sources for rhodamine B amine, a key reactive derivative, and discusses the critical aspect of its purity for reliable and reproducible experimental outcomes. This guide is intended for researchers, scientists, and professionals in the drug development field who utilize fluorescent labeling techniques.
Commercial Availability of this compound and Its Derivatives
This compound and its more reactive isothiocyanate counterpart are available from a range of chemical suppliers. These compounds are often sold as mixtures of isomers (typically the 5- and 6-isomers). Researchers should be aware of the specific derivative required for their conjugation chemistry. While this compound can be used in certain coupling reactions, rhodamine B isothiocyanate (RBITC) is more commonly employed for its high reactivity towards primary amines on proteins and peptides, forming stable thiourea bonds.[1][2]
Below is a summary of prominent commercial suppliers for this compound and related derivatives. Purity specifications can vary between suppliers and even between batches, so it is always recommended to consult the latest product documentation.
| Supplier | Product Name(s) | Reported Purity/Notes |
| BOC Sciences | This compound | 90% by TLC (total isomers)[] |
| MilliporeSigma (Sigma-Aldrich) | Rhodamine B isothiocyanate (mixed isomers) | Purity testing for overall dye or specific isomers is not typically conducted.[4] |
| MedChemExpress | Rhodamine B (Standard) | 96.16%[5] |
| Tokyo Chemical Industry (TCI) | Rhodamine B | >95.0% (HPLC) |
| Nanocs | Rhodamine B PEG amine | Technical data sheets available, purity not explicitly quantified in readily accessible documents. |
| Chem-Impex | Rhodamine B isothiocyanate (BioReagent) | Suitable for protein labeling. |
| A2B Chem | This compound | Research use only. |
| bio-WORLD | Rhodamine B isothiocyanate | Specifications available on technical data sheet. |
Understanding and Assessing Purity
The purity of this compound is a critical parameter that can significantly impact the efficiency of labeling reactions and the accuracy of downstream applications. Impurities can include unreacted starting materials from the synthesis, byproducts, or degradation products. For quantitative applications such as fluorescence resonance energy transfer (FRET) or single-molecule studies, high purity is paramount.
Common Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of rhodamine dyes.[6][7][8][9][10][11] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[7][10][11] Detection is typically performed using a UV-Vis or fluorescence detector at the absorbance maximum of the dye (around 550-560 nm).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure of this compound and to identify major impurities.[4][12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and can be used to identify impurities and degradation products.[5][15][16][17] High-resolution mass spectrometry can help elucidate the elemental composition of fragment ions.[15]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for a qualitative assessment of purity and for monitoring the progress of purification.[10]
Experimental Protocols
The following section details a general protocol for labeling a protein with rhodamine B isothiocyanate, a common application for this class of fluorescent dyes.
Protein Labeling with Rhodamine B Isothiocyanate (RBITC)
This protocol outlines the steps for the covalent conjugation of RBITC to primary amines (e.g., lysine residues) on a target protein.[1][2][18]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or spin column) for removing unconjugated dye.
Protocol:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris buffer).
-
Prepare RBITC Stock Solution: Immediately before use, dissolve RBITC in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the RBITC stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal reaction time can vary depending on the protein and desired degree of labeling.
-
-
Purification:
-
Remove the unreacted RBITC from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or a desalting spin column.
-
Elute the column with the desired storage buffer. The labeled protein will typically elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of rhodamine B (around 554 nm).
-
The DOL can be calculated using the Beer-Lambert law.
-
-
Storage: Store the labeled protein at 4°C or -20°C, protected from light.
Visualization of Experimental Workflow
Protein Labeling Workflow
Caption: Workflow for labeling a protein with Rhodamine B isothiocyanate.
Conclusion
The selection of high-purity this compound or its derivatives is crucial for the success of fluorescent labeling experiments in research and drug development. This guide has provided an overview of commercial suppliers and highlighted the importance of purity assessment through various analytical techniques. The detailed experimental protocol for protein labeling serves as a practical starting point for researchers. By carefully considering the source and purity of their fluorescent reagents, scientists can ensure the generation of reliable and reproducible data in their critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry [frontiersin.org]
- 6. osha.gov [osha.gov]
- 7. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ejurnal.ung.ac.id [ejurnal.ung.ac.id]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Rhodamine B(81-88-9) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation reactions of labeled and untabeled Rhodamine B in a high-resolution Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rhodamine B [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Rhodamine B Amine Derivatives for Protein Labeling
Introduction
Rhodamine B is a highly fluorescent dye from the xanthene family, recognized for its exceptional brightness, high photostability, and relative insensitivity to pH over the physiological range.[1][][] These properties make it an invaluable tool in various biotechnology applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1][4][5] For protein labeling, chemically reactive derivatives of Rhodamine B are employed to form stable covalent bonds with the target protein. The most common derivatives target primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) through functionalities like N-hydroxysuccinimide (NHS) esters or isothiocyanates.[1][6] This document provides a detailed protocol for the covalent labeling of proteins using an amine-reactive Rhodamine B derivative.
Principle of the Method
The labeling process is based on the chemical conjugation of an amine-reactive Rhodamine B derivative to a protein. NHS-esters of Rhodamine B react efficiently with primary amino groups in a pH range of 7-9 to form stable amide bonds.[6] Another common derivative, Rhodamine B isothiocyanate (RBITC), reacts with primary amines to form a stable thiourea linkage.[1][7] The reaction is typically performed in a buffer free of extraneous primary amines (e.g., Tris) that could compete with the labeling reaction. Following the conjugation, unreacted dye is removed through size-exclusion chromatography or dialysis to yield a purified, fluorescently labeled protein conjugate.
Quantitative Data Summary
The spectral properties of Rhodamine B derivatives are crucial for experimental design and data analysis.
Table 1: Spectral Properties of Amine-Reactive Rhodamine B Derivatives
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~552-570 nm | [1][6][8] |
| Emission Maximum (λem) | ~575-590 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~60,000 M⁻¹cm⁻¹ at 570 nm | [9][10] |
| Quantum Yield | 0.49 - 0.68 in ethanol |[5] |
Table 2: Parameters for Calculating Degree of Labeling (DOL)
| Dye Derivative | λmax | Molar Extinction Coefficient (ε') | Correction Factor (CF) at 280 nm |
|---|---|---|---|
| NHS-Rhodamine | 570 nm | 60,000 M⁻¹cm⁻¹ | 0.34 |
| Rhodamine B Isothiocyanate (TRITC) | 555 nm | 65,000 M⁻¹cm⁻¹ | 0.34 |
[Data sourced from Thermo Fisher Scientific and G-Biosciences technical resources.][9][10]
Experimental Protocols
Protocol 1: Protein and Dye Preparation
This protocol outlines the essential steps for preparing the protein and the amine-reactive dye for conjugation. It is critical to ensure the protein is in a suitable buffer, free from competing amine-containing substances.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Other amine-free buffers at pH 7-9 are also suitable (e.g., borate buffer).[6]
-
Amine-reactive Rhodamine B derivative (e.g., NHS-Rhodamine)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[6]
-
Desalting columns or dialysis equipment
Methodology:
-
Protein Buffer Exchange: If the protein solution contains primary amines (e.g., Tris, glycine) or ammonium salts, exchange the buffer to the Conjugation Buffer. This can be achieved by dialysis against the Conjugation Buffer or by using a desalting column.[][11]
-
Determine Protein Concentration: Following buffer exchange, determine the precise concentration of the protein solution spectrophotometrically (at 280 nm) or using a protein assay like the BCA assay.[6]
-
Prepare Dye Solution: Immediately before use, allow the vial of the amine-reactive Rhodamine B derivative to equilibrate to room temperature to prevent moisture condensation.[6][11] Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[6] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[6]
Protocol 2: Protein Conjugation Reaction
This protocol describes the conjugation of the prepared amine-reactive dye to the target protein.
Methodology:
-
Calculate Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution. A 10- to 15-fold molar excess of the dye to the protein is typically optimal for antibody labeling.[6] This ratio may need to be optimized for other proteins.
-
Initiate Reaction: Add the calculated volume of the Rhodamine B derivative stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice.[6] Protect the reaction from light to prevent photobleaching of the dye.
Protocol 3: Purification of the Labeled Protein
Purification is a critical step to remove all non-reacted fluorescent dye, which is essential for accurate determination of the degree of labeling and for minimizing background fluorescence in downstream applications.[6][9]
Methodology:
-
Select Purification Method: Choose either a desalting column (for rapid purification) or dialysis (for larger volumes).
-
Column Purification:
-
Equilibrate a desalting column (e.g., PD-10) with the Conjugation Buffer.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein according to the manufacturer's instructions, collecting the colored fractions that correspond to the high-molecular-weight protein conjugate. The smaller, unreacted dye molecules will be retained longer on the column.[]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against the Conjugation Buffer at 4°C with at least three buffer changes over 24-48 hours. Protect the setup from light.
-
Protocol 4: Characterization of the Conjugate (Degree of Labeling)
The degree of labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[9]
Methodology:
-
Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the Rhodamine B derivative (Aₘₐₓ, e.g., ~570 nm for NHS-Rhodamine) using a spectrophotometer.[9][10]
-
Calculate Protein Concentration: Correct the A₂₈₀ reading for the dye's absorbance at this wavelength using the correction factor (CF) from Table 2.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[9]
-
-
Calculate Degree of Labeling (DOL):
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (0.1% final concentration) or store in single-use aliquots at -20°C.[][6]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for protein labeling with an amine-reactive Rhodamine B derivative.
Caption: Workflow for Rhodamine B protein labeling.
Chemical Labeling Principle
This diagram shows the fundamental reaction between a protein's primary amine and an NHS-ester activated Rhodamine B dye.
Caption: Amine-reactive labeling chemistry.
Applications of Rhodamine B-Labeled Proteins
Rhodamine B's high fluorescence quantum yield and photostability make its protein conjugates highly suitable for a range of applications.[1]
-
Fluorescence Microscopy: Labeled antibodies are widely used as secondary reagents in immunofluorescence (IHC and ICC) to visualize the localization of specific antigens within fixed or live cells.[]
-
Flow Cytometry: Rhodamine B conjugates are used to detect and quantify cell surface markers (e.g., CD proteins) for immunophenotyping and cell sorting.[][5]
-
Live-Cell Imaging: The cell permeability and stability of Rhodamine B allow for real-time tracking of protein localization, trafficking, and dynamics within living cells.[1]
-
FRET-Based Assays: Rhodamine B can serve as an acceptor molecule when paired with a suitable donor fluorophore (like fluorescein) to study molecular interactions, such as protease activity or protein-protein binding.[1]
References
- 1. lifetein.com [lifetein.com]
- 4. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 5. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ローダミンB イソチオシアナート BioReagent, mixed isomers, suitable for protein labeling | Sigma-Aldrich [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Rhodamine B Amine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B amine is a fluorescent dye belonging to the rhodamine family, which is widely utilized in various biological applications, including flow cytometry.[1][] As an amine-reactive derivative, this compound can form stable covalent bonds with primary amines on proteins. This property makes it a valuable tool for a range of flow cytometry applications, from assessing cell viability to tracking cell populations. This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry.
Amine-reactive dyes are particularly useful for discriminating between live and dead cells.[3] In viable cells with intact cell membranes, the dye primarily reacts with amines on the cell surface, resulting in dim fluorescence.[4] In contrast, dead cells with compromised membranes are permeable to the dye, allowing it to react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[4] This robust discrimination is maintained even after cell fixation and permeabilization, making it compatible with protocols for intracellular staining.[3]
Beyond viability assessment, rhodamine dyes are also employed to measure mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[5][6] A decrease in ΔΨm is an early event in the intrinsic pathway of apoptosis.[5][6]
These application notes will cover the principles, protocols, and data analysis for using this compound in live/dead cell discrimination and for assessing mitochondrial membrane potential.
Data Presentation
Spectral Properties of Rhodamine B
Proper setup of the flow cytometer requires knowledge of the dye's excitation and emission spectra.
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~543 |
| Maximum Emission | ~570 |
Note: Spectral properties can be influenced by the solvent and local environment.
Recommended Staining Parameters (General)
The optimal staining concentration and incubation time for this compound should be determined empirically for each cell type and experimental condition. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Notes |
| Staining Concentration | 0.1 - 10 µg/mL | Titration is critical to achieve optimal separation between live and dead populations.[7] |
| Incubation Time | 15 - 30 minutes | Longer incubation times do not necessarily improve staining and may increase background.[7] |
| Incubation Temperature | Room Temperature or 4°C | Staining can be performed at either temperature, but consistency is key. |
| Cell Density | 1 x 10⁶ cells/mL | Maintaining a consistent cell density helps ensure reproducible staining. |
Experimental Protocols
Protocol 1: Live/Dead Cell Discrimination using this compound
This protocol is adapted from general protocols for amine-reactive viability dyes and should be optimized for your specific cell type and experimental setup.[8][9][10]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free
-
FACS Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.
-
Prepare a working solution of this compound. On the day of the experiment, dilute the stock solution in protein-free PBS to the desired concentration (start with a titration from 0.1 to 10 µg/mL). It is critical to dilute the dye in a protein-free buffer as the presence of protein will lead to quenching of the reactive dye.
-
Harvest and wash cells. Centrifuge your cell suspension and wash the cells once with protein-free PBS to remove any residual protein from the culture medium.
-
Resuspend cells. Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.
-
Stain cells. Add the appropriate volume of the this compound working solution to the cell suspension. For example, add 1 µL of a 1 µg/mL working solution to 1 mL of cell suspension for a final concentration of 1 ng/mL. Vortex the cells gently immediately after adding the dye.
-
Incubate. Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.
-
Wash cells. Wash the cells twice with 2 mL of FACS buffer to remove any unbound dye.
-
(Optional) Fix and permeabilize. If performing intracellular staining, proceed with your standard fixation and permeabilization protocol. The covalent binding of the amine-reactive dye ensures the viability signal is retained.
-
Acquire data on a flow cytometer. Analyze the cells on a flow cytometer equipped with a laser that can excite Rhodamine B (e.g., a yellow-green 561 nm laser) and an appropriate emission filter (e.g., a 585/42 nm bandpass filter).
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the cationic properties of rhodamine dyes to assess mitochondrial health. While Rhodamine 123 is more commonly cited for this application, Rhodamine B can also be used as it accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
Rhodamine B
-
Anhydrous DimPyramid Solitaire (DMSO)
-
Cell culture medium
-
Cells of interest
-
(Optional) Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial membrane potential disruptor as a positive control.
-
Flow cytometer
Procedure:
-
Prepare a stock solution of Rhodamine B in DMSO.
-
Prepare a working solution. Dilute the Rhodamine B stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range; optimization is recommended).
-
Prepare cells. Seed and treat your cells as required by your experimental design.
-
(Optional) Positive Control. Treat a sample of cells with a mitochondrial membrane potential disruptor like CCCP (e.g., 10-50 µM for 15-30 minutes) to induce depolarization.
-
Stain cells. Add the Rhodamine B working solution to your cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash cells. Gently wash the cells twice with pre-warmed cell culture medium.
-
Resuspend cells. Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer).
-
Acquire data on a flow cytometer. Immediately analyze the cells on a flow cytometer using the appropriate laser and filter combination for Rhodamine B. A decrease in fluorescence intensity is indicative of a loss of mitochondrial membrane potential.
Mandatory Visualizations
Caption: Experimental workflow for live/dead cell discrimination using this compound.
Caption: Intrinsic apoptosis pathway with this compound as a probe for ΔΨm.
References
- 1. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. tcd.ie [tcd.ie]
- 8. appliedcytometry.com [appliedcytometry.com]
- 9. abcam.cn [abcam.cn]
- 10. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Rhodamine B Labeling of Oligonucleotides and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B is a versatile and widely used fluorescent dye for labeling oligonucleotides and DNA. Its photostability, brightness, and well-characterized spectral properties make it a valuable tool for a variety of applications, including fluorescence microscopy, FRET studies, and DNA sequencing.[] This document provides detailed application notes and protocols for the successful conjugation of rhodamine B to oligonucleotides and DNA, covering labeling chemistry, purification, characterization, and troubleshooting.
The most common method for labeling oligonucleotides with rhodamine B involves the use of an amine-reactive derivative, such as Rhodamine B N-hydroxysuccinimide (NHS) ester. This reacts efficiently with a primary amine group that has been incorporated into the oligonucleotide, typically at the 5' or 3' terminus, to form a stable amide bond.[2]
Key Characteristics of Rhodamine B
Rhodamine B exhibits distinct spectral properties that are important to consider for experimental design. The dye's fluorescence can be influenced by its local environment, including solvent polarity and pH.[3] While generally stable between pH 4 and 9, its fluorescence may be quenched at higher pH levels.[3]
Quantitative Data for Rhodamine B
| Property | Value | Solvent | Citation |
| Excitation Maximum (λex) | ~552 - 570 nm | Various | [4] |
| Emission Maximum (λem) | ~575 - 590 nm | Various | [4] |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Ethanol | [5] |
| Quantum Yield (Φ) | 0.31 | Water | [6] |
| Quantum Yield (Φ) | ~0.7 | Ethanol | [5][7] |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with Rhodamine B NHS Ester
This protocol describes the post-synthesis labeling of an amine-modified oligonucleotide with Rhodamine B NHS ester.
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
Rhodamine B NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
-
Shaker or vortexer
Methodology:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer to a final concentration of 0.3-0.8 mM. For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a good starting point.[2]
-
Ensure the oligonucleotide is fully dissolved by vortexing.
-
-
Prepare the Rhodamine B NHS Ester Solution:
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the Rhodamine B NHS ester solution to the oligonucleotide solution.[4] For a 0.2 µmole oligo reaction, this would be approximately 5-10 equivalents of the NHS ester.[2]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-4 hours at room temperature (25°C) with continuous shaking.[8] Protect the reaction from light by covering the tube with aluminum foil.
-
Diagram of the Labeling Workflow:
Caption: Experimental workflow for labeling an amine-modified oligonucleotide with Rhodamine B NHS ester.
Protocol 2: Purification of Rhodamine B-Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.[9]
Method 2A: Ethanol Precipitation
This method is quick and removes the majority of the unconjugated dye.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
Cold 100% Ethanol
-
Cold 70% Ethanol
-
Nuclease-free water
-
Refrigerated microcentrifuge
Methodology:
-
To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Centrifuge for another 10 minutes, decant the supernatant, and air-dry the pellet.
-
Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.
Method 2B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a higher level of purity and is recommended for applications requiring highly pure labeled oligonucleotides.[10]
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
Methodology:
-
Equilibrate the C8 or C18 column with a low percentage of Mobile Phase B.
-
Dissolve the crude labeled oligonucleotide in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (e.g., 5% to 95% Mobile Phase B over 30 minutes).[9]
-
Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of Rhodamine B (~552 nm).[9]
-
The labeled oligonucleotide will absorb at both wavelengths and typically elutes later than the unlabeled oligonucleotide due to the hydrophobicity of the dye.[11]
-
Collect the peak corresponding to the labeled oligonucleotide and lyophilize to remove the volatile buffer.
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Reaction mechanism of Rhodamine B NHS ester with an amine-modified oligonucleotide.
Protocol 3: Characterization of Rhodamine B-Labeled Oligonucleotides
Method 3A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and at the absorbance maximum of Rhodamine B (~552 nm, Amax).
-
The ratio of Amax to A260 can provide an estimate of the labeling efficiency. A higher ratio indicates a greater degree of labeling.[9]
Method 3B: Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the Rhodamine B dye to the oligonucleotide. The expected mass of the labeled oligonucleotide will be the mass of the unlabeled oligonucleotide plus the mass of the Rhodamine B moiety minus the mass of the NHS leaving group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester | Use fresh, anhydrous DMF or DMSO. Ensure the Rhodamine B NHS ester is stored properly in a desiccator.[4] |
| Incorrect pH of the reaction buffer | Verify the pH of the buffer is between 8.0 and 9.0.[] | |
| Presence of primary amines in the oligonucleotide solution | Purify the amine-modified oligonucleotide before labeling to remove any Tris or other amine-containing buffers.[12] | |
| Insufficient molar excess of the dye | Increase the molar excess of the Rhodamine B NHS ester.[4] | |
| Fluorescence Quenching | High degree of labeling | Reduce the molar excess of the dye during the conjugation reaction to achieve a lower dye-to-oligonucleotide ratio.[] |
| Aggregation of the labeled oligonucleotide | Use a purification method like HPLC to remove aggregates. Consider including a spacer in the amine modifier to reduce dye-dye interactions. | |
| Environmental effects | Ensure the final buffer for the labeled oligonucleotide is within the optimal pH range for Rhodamine B fluorescence (pH 4-9).[3] | |
| Multiple Peaks in HPLC | Unreacted oligonucleotide and free dye | This is expected. Collect the peak that absorbs at both 260 nm and ~552 nm and elutes later than the unlabeled oligo.[9] |
| Isomers of Rhodamine B | Some commercial preparations of Rhodamine B may contain isomers, leading to closely eluting peaks. This is often acceptable for many applications. |
References
- 2. glenresearch.com [glenresearch.com]
- 3. lifetein.com [lifetein.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. rsc.org [rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 10. labcluster.com [labcluster.com]
- 11. mz-at.de [mz-at.de]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Rhodamine B Amine Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of rhodamine B amine-based fluorescent probes in the detection of various metal ions. The "turn-on" fluorescence mechanism of these probes, triggered by the selective binding of metal ions, offers a highly sensitive and visually perceptible method for ion detection, making them valuable tools in environmental monitoring, biological imaging, and pharmaceutical research.
Principle of Detection: Spirolactam Ring-Opening Mechanism
Rhodamine B-based fluorescent probes are ingeniously designed to exist in a non-fluorescent, colorless "spiro-lactam" form. The presence of specific metal ions induces a conformational change, leading to the opening of the spiro-lactam ring. This structural transformation results in the formation of a highly fluorescent, colored "open-ring" amide structure. This distinct "off-on" switching mechanism provides a robust and clear signal for metal ion detection, often observable with the naked eye.[1][2][3]
Caption: Metal ion detection mechanism of rhodamine B probes.
General Experimental Workflow
The general procedure for utilizing rhodamine B-based probes for metal ion detection involves a straightforward workflow. The probe is first dissolved in an appropriate solvent system. Upon addition of a sample containing the target metal ion, a rapid change in color and fluorescence is observed and measured.
Caption: General workflow for metal ion detection.
Application 1: Detection of Ferric Ions (Fe³⁺)
Iron is a crucial element in many biological processes; however, its imbalance can lead to various diseases.[2][4] Rhodamine B derivatives have been developed as highly selective and sensitive probes for Fe³⁺ detection.
Quantitative Data for Fe³⁺ Probes
| Probe Name | Linear Range (μM) | Limit of Detection (LOD) (μM) | pH Range | Solvent System | Reference |
| RhB-DCT | 5 - 100 | 0.0521 | 4 - 13 | Ethanol/Water | [5][6] |
| RhB-EDA | 15 - 100 | Not Specified | Not Specified | Ethanol/Water | [1][2] |
Experimental Protocol: Detection of Fe³⁺ using RhB-DCT
This protocol is adapted from the methodology described for the RhB-DCT probe.[5]
1. Materials and Reagents:
-
Rhodamine B
-
2,4-dichloro-1,3,5-triazine (DCT)
-
Ethanol
-
Deionized Water
-
FeCl₃ solution (stock)
-
Other metal ion salt solutions (for selectivity studies)
-
HEPES buffer
2. Synthesis of RhB-DCT Probe:
3. Preparation of Solutions:
-
Prepare a stock solution of the RhB-DCT probe (e.g., 1 mM) in ethanol.
-
Prepare a working solution of the probe (e.g., 50 µM) by diluting the stock solution in a 1:1 (v/v) ethanol/water solution containing HEPES buffer (e.g., 20 mM, pH 7.4).
-
Prepare a series of Fe³⁺ solutions of varying concentrations by diluting a stock solution in the same ethanol/water buffer system.
4. Fluorescence Measurement:
-
To a cuvette containing the RhB-DCT working solution, add a specific volume of the Fe³⁺ solution.
-
Mix thoroughly and allow the reaction to proceed (response is often within seconds).[5][6]
-
Measure the fluorescence emission spectrum using a spectrofluorometer. The characteristic absorption peak for the Fe³⁺-bound probe appears around 561-562 nm, with fluorescence emission typically around 583-585 nm.[1][7]
-
Record the fluorescence intensity at the emission maximum.
5. Data Analysis:
-
Plot the fluorescence intensity as a function of Fe³⁺ concentration.
-
Determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Application 2: Detection of Cupric Ions (Cu²⁺)
Copper is another essential trace element, and its detection is vital in environmental and biological systems.[8][9] Rhodamine B hydrazide derivatives are commonly employed for the selective detection of Cu²⁺.[7]
Quantitative Data for Cu²⁺ Probes
| Probe Name | Linear Range (μM) | Limit of Detection (LOD) (μM) | pH Range | Solvent System | Reference |
| R1 (Rhodamine B hydrazone derivative) | 1.25 - 7.5 | 0.201 | ~7.4 | CH₃CN/HEPES | [7] |
| EtRh-N-NH₂ | 0 - 1.0 | 0.006 | Not Specified | Not Specified | [9] |
| DNPRH | Not Specified | Not Specified | 7.0 | Ethanol/Water (3:1) | [8] |
Experimental Protocol: Detection of Cu²⁺ using a Rhodamine B Hydrazide-Based Probe
This protocol is a general representation based on common methodologies.[7][8][10]
1. Materials and Reagents:
-
Rhodamine B hydrazide
-
Acetonitrile (CH₃CN)
-
HEPES buffer
-
CuCl₂ solution (stock)
-
Other metal ion salt solutions
2. Synthesis of the Probe:
-
Rhodamine B hydrazide can be synthesized or commercially procured. Further modifications may be required to enhance selectivity and solubility.[10]
3. Preparation of Solutions:
-
Prepare a stock solution of the probe in acetonitrile.
-
Prepare a working solution of the probe (e.g., 10 µM) in a mixture of acetonitrile and HEPES buffer (e.g., 1:1 v/v, pH 7.4).
-
Prepare a series of Cu²⁺ solutions of varying concentrations in the same buffer system.
4. Fluorescence Measurement:
-
Add aliquots of the Cu²⁺ solutions to the probe working solution.
-
Incubate for a short period (e.g., 10-30 minutes) to ensure complete reaction.[9]
-
Measure the fluorescence emission spectrum. The excitation is typically around 560 nm, with a prominent emission peak appearing around 585 nm upon Cu²⁺ binding.[7]
5. Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the Cu²⁺ concentration.
-
Calculate the limit of detection based on the linear portion of the curve.
Application 3: Detection of Mercuric Ions (Hg²⁺)
Mercury is a highly toxic heavy metal, and its detection in environmental and biological samples is of utmost importance.[11][12] Specifically designed rhodamine B derivatives have shown excellent selectivity and sensitivity for Hg²⁺.[13][14][15]
Quantitative Data for Hg²⁺ Probes
| Probe Name | Linear Range (μM) | Limit of Detection (LOD) (nM) | pH Range | Solvent System | Reference |
| Probe 1 | 0.08 - 10 | Not Specified | 4.5 - 8.5 | CH₃CH₂OH/H₂O (1:1) | [11][12] |
| BODN | Not Specified | 3.21 | Not Specified | H₂O/ACN (20:80) | [14] |
| PS | Not Specified | 30.37 | 6 - 8 | THF/Water (8:2) | [13] |
Experimental Protocol: Detection of Hg²⁺ using a Rhodamine B-based Chemosensor
This protocol is a generalized procedure based on published methods.[11][13][14]
1. Materials and Reagents:
-
Synthesized rhodamine B-based Hg²⁺ probe
-
Ethanol or Acetonitrile
-
Tris-HCl or other suitable buffer
-
HgCl₂ solution (stock)
-
Other metal ion salt solutions
-
EDTA solution (for reversibility studies)
2. Preparation of Solutions:
-
Prepare a stock solution of the probe (e.g., 1 mM) in an organic solvent like ethanol or acetonitrile.
-
Prepare a working solution of the probe (e.g., 5 µM) in an aqueous buffer system (e.g., 50% ethanol in Tris-HCl buffer, pH 7.24).[11][12]
-
Prepare a series of Hg²⁺ solutions in the same buffer.
3. Fluorescence Measurement:
-
Add varying concentrations of Hg²⁺ to the probe solution.
-
Allow for a short reaction time (often less than 5 minutes).[11][12]
-
Measure the fluorescence emission spectrum, with excitation typically around 530-560 nm and emission around 580-586 nm.[11][12][14]
4. Reversibility Test (Optional):
-
To the solution containing the probe and Hg²⁺, add a chelating agent like EDTA. A decrease in fluorescence intensity indicates the reversible nature of the probe-ion interaction.[11][12]
5. Data Analysis:
-
Plot the fluorescence intensity versus Hg²⁺ concentration to determine the linear range and calculate the limit of detection.
Selectivity of this compound Probes
A key advantage of these probes is their high selectivity for the target metal ion over other competing ions.[5][11] This is typically demonstrated by measuring the fluorescence response of the probe in the presence of the target ion and a variety of other metal ions.
Caption: Selectivity of the rhodamine B-based fluorescent probe.
These application notes and protocols provide a foundational guide for researchers. For specific applications, it is recommended to consult the detailed experimental procedures outlined in the cited literature. The versatility and high performance of this compound-based probes make them an invaluable asset in the field of metal ion detection.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection | MDPI [mdpi.com]
- 6. A Rhodamine B-Based "Turn-On" Fluorescent Probe for Selective Fe3+ Ions Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. journals.du.ac.in [journals.du.ac.in]
- 9. imrpress.com [imrpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tccollege.org [tccollege.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Conjugating Rhodamine B Amine to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeling antibodies is a cornerstone technique in a multitude of research and diagnostic applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1] Rhodamine B, a bright and photostable fluorophore, is a popular choice for such applications.[] This document provides detailed protocols for two distinct methods of conjugating rhodamine derivatives to antibodies:
-
Protocol 1: Amine-Reactive Conjugation. This is the most common method, utilizing an amine-reactive derivative of rhodamine (e.g., Rhodamine B isothiocyanate or an NHS-ester) to label the primary amines (lysine residues) on the antibody.[3]
-
Protocol 2: Carboxyl-Reactive Conjugation. This protocol directly addresses the conjugation of a fluorophore containing a primary amine, such as rhodamine B amine, to the carboxyl groups (aspartic and glutamic acid residues) of an antibody using a two-step carbodiimide crosslinking chemistry with EDC and NHS.[4][5]
These protocols are designed to provide a comprehensive guide for researchers, enabling them to choose the most suitable method for their specific needs and reagents.
Data Presentation
The following tables summarize the key quantitative parameters for both conjugation methods to facilitate easy comparison and experimental design.
Table 1: Key Parameters for Amine-Reactive Rhodamine Conjugation to Antibody Primary Amines
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Antibody Buffer | Amine-free buffer (e.g., PBS, MES, HEPES), pH 7.2-8.5 | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for the reactive dye. |
| Molar Excess of Dye to Antibody | 10-15 fold | This ratio can be adjusted to control the degree of labeling (DOL).[4] |
| Reaction Time | 1-3 hours at room temperature or 2 hours on ice | Longer incubation times generally do not have a negative effect. |
| Purification Method | Gel filtration (e.g., Sephadex G-25), dialysis, or spin columns | Essential for removing unconjugated dye. |
Table 2: Key Parameters for Carboxyl-Reactive Conjugation of this compound to Antibody Carboxyl Groups (Two-Step EDC/NHS Method)
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-2 mg/mL | Optimal concentration for the activation step. |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | An amine and carboxyl-free buffer is crucial for the activation step.[4][6] |
| EDC Concentration | 2-10 mM | Should be freshly prepared. |
| Sulfo-NHS Concentration | 5-25 mM | Should be freshly prepared. |
| Activation Reaction Time | 15-30 minutes at room temperature | |
| Coupling Buffer | PBS, pH 7.2-8.0 | Amine-free buffer to avoid quenching the activated antibody. |
| Molar Excess of this compound to Antibody | 20-50 fold | A higher excess is often needed for small molecules compared to protein-protein conjugations. |
| Coupling Reaction Time | 2 hours at room temperature to overnight at 4°C | |
| Quenching Reagent | Hydroxylamine, Tris, or glycine (final concentration ~10-50 mM) | To deactivate any remaining reactive sites.[1] |
| Purification Method | Gel filtration, dialysis, or spin columns | To remove excess dye and reaction byproducts. |
Experimental Protocols
Protocol 1: Conjugation of Amine-Reactive Rhodamine to Antibody Primary Amines
This protocol describes the conjugation of an amine-reactive rhodamine derivative (e.g., NHS-Rhodamine or Rhodamine B isothiocyanate) to the primary amino groups of an antibody.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer)
-
NHS-Rhodamine or Rhodamine B isothiocyanate
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 0.1 M sodium bicarbonate, pH 8.3
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
-
Collection tubes
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of amine-reactive rhodamine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution for a 10-15 fold molar excess over the antibody.
-
Slowly add the dissolved dye to the antibody solution while gently stirring.
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.
-
-
Purification:
-
Prepare a gel filtration column (e.g., Sephadex G-25) or a spin desalting column according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate using the Conjugation Buffer. The first colored band to elute will be the labeled antibody.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum for rhodamine (around 552 nm).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
-
Protocol 2: Conjugation of this compound to Antibody Carboxyl Groups
This protocol utilizes a two-step EDC/NHS chemistry to conjugate this compound to the carboxyl groups on an antibody.[4][5]
Materials:
-
Purified antibody (1-2 mg/mL in MES buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
-
Collection tubes
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to the Activation Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Freshly prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the antibody solution to final concentrations of 2-10 mM and 5-25 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinkers (Optional but Recommended):
-
To prevent side reactions with the amine-containing dye, it is recommended to remove excess EDC and Sulfo-NHS.
-
Use a spin desalting column equilibrated with the Coupling Buffer to quickly separate the activated antibody from the excess reagents.
-
-
Conjugation of this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Immediately add the this compound solution to the activated antibody solution. A 20-50 fold molar excess of the amine dye over the antibody is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and deactivate any remaining active esters.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-rhodamine conjugate using a gel filtration column or a spin desalting column as described in Protocol 1.
-
-
Characterization and Storage:
-
Characterize the conjugate by determining the degree of labeling (DOL).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
-
Visualizations
Caption: Workflow for amine-reactive rhodamine conjugation.
Caption: Workflow for carboxyl-reactive this compound conjugation.
Caption: Amine-reactive conjugation signaling pathway.
Caption: Carboxyl-reactive conjugation signaling pathway.
References
Application Notes: Rhodamine B Amine in Fluorescence Microscopy and Live-Cell Imaging
Introduction
Rhodamine B is a highly versatile and robust fluorescent dye from the xanthene family, widely recognized for its brilliant fluorescence, high quantum yield, and excellent photostability.[1][2][3] It serves as a cornerstone fluorophore in various biotechnology applications, including fluorescence microscopy, flow cytometry, and ELISA.[4][5] Its derivatives, particularly those with reactive amine groups or designed for conjugation, are invaluable tools for labeling and tracking biomolecules, staining cellular organelles, and probing physiological states in both fixed and living cells.[][7][]
The spectral properties of Rhodamine B, with excitation and emission maxima typically around 570 nm and 590 nm respectively, place it in the orange-red portion of the spectrum.[1] This is advantageous for biological imaging as it helps to minimize interference from natural cellular autofluorescence, which is more prevalent in the blue-green region. The dye's fluorescence is influenced by its microenvironment, including factors like pH and solvent polarity. It exists in a pH-dependent equilibrium between a fluorescent zwitterionic form (dominant at neutral pH) and a non-fluorescent spirolactam form.[1][9] This property can be a critical consideration in experimental design but is also harnessed for creating "turn-on" fluorescent probes.[9][10]
Core Applications
-
Organelle Staining: Rhodamine B and its lipophilic cationic derivatives are renowned for their ability to accumulate in mitochondria, driven by the negative mitochondrial membrane potential. This makes them excellent probes for visualizing mitochondrial morphology and assessing cell health.[2][3][11][12]
-
Covalent Labeling: Amine-reactive derivatives of Rhodamine B, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates (ITC), are used to form stable covalent bonds with primary amines on proteins, peptides, and nucleic acids.[1][] This enables researchers to track the localization, dynamics, and interactions of specific biomolecules.
-
Live-Cell Imaging: The cell permeability and brightness of Rhodamine B derivatives make them suitable for dynamic studies in living cells.[14] They have been used to monitor processes like mitochondrial fusion and fission, protein trafficking, and changes in membrane potential over time.[2][3][]
-
Flow Cytometry: Rhodamine-conjugated antibodies or probes are frequently used in flow cytometry to identify and sort cell populations based on the expression of specific markers.[4][7]
Photophysical and Chemical Properties
The quantitative properties of Rhodamine B are crucial for designing experiments and selecting appropriate filter sets for microscopy. The following data has been compiled from various sources and is solvent-dependent.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~570 nm | In ethanol/neutral pH.[1] |
| Emission Maximum (λem) | ~590 nm | In ethanol/neutral pH.[1] |
| Molar Extinction Coefficient | ~106,000 cm⁻¹M⁻¹ | At 543 nm in ethanol.[15] |
| Quantum Yield (Φ) | 0.31 (in Water) | Highly solvent and environment dependent.[16] |
| 0.49 - 0.70 (in Ethanol) | Values vary depending on specific conditions and measurement technique.[4][15] | |
| Molecular Formula | C₂₈H₃₁ClN₂O₃ | For Rhodamine B hydrochloride.[4] |
| Molar Mass | 479.02 g/mol | For Rhodamine B hydrochloride.[4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential
This protocol describes the use of a Rhodamine-based dye (e.g., Rhodamine 123, a derivative often used for this purpose) to assess mitochondrial health in living cells. Healthy mitochondria maintain a high membrane potential and will accumulate the dye, resulting in bright fluorescence. Apoptotic or unhealthy cells exhibit a decreased membrane potential, leading to reduced dye accumulation and dimmer fluorescence.[17][18]
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) for positive control.
-
Cultured cells on glass-bottom dishes or chamber slides.
-
Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter set).
Procedure:
-
Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging dish. Ensure cells are healthy and adherent.
-
Prepare Staining Solution: Dilute the Rhodamine 123 stock solution to a final working concentration of 1-10 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type.
-
Positive Control (Optional but Recommended): For a positive control well, add CCCP to the medium to a final concentration of 10-50 µM and incubate for 5-10 minutes. This will depolarize the mitochondrial membrane.[17]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Rhodamine 123 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess dye and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using settings optimized to minimize phototoxicity, especially for time-lapse experiments. Healthy cells will show bright, punctate fluorescence in the mitochondria, while control cells treated with CCCP will show dim, diffuse fluorescence.
Protocol 2: Covalent Conjugation of Rhodamine B NHS Ester to a Protein
This protocol provides a general method for labeling a protein with an amine-reactive Rhodamine B N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) to form a stable amide bond.[1][]
Materials:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers like Tris are incompatible.
-
Rhodamine B NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification column (e.g., PD-10 desalting column) equilibrated with desired storage buffer (e.g., PBS).
Procedure:
-
Protein Preparation: The protein solution should be at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or buffer exchange column.[]
-
Prepare Dye Solution: Immediately before use, dissolve the Rhodamine B NHS ester in anhydrous DMSO to create a 10 mM stock solution.[] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point.[] The optimal ratio depends on the protein and desired degree of labeling (DOL) and should be optimized.
-
While gently stirring, add the calculated amount of dye solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted free dye using a desalting or size-exclusion chromatography column (e.g., a PD-10 column).[]
-
Load the reaction mixture onto the equilibrated column.
-
Elute the protein-dye conjugate according to the manufacturer's instructions, typically with PBS. The labeled protein will elute first as a colored band, while the smaller free dye molecules are retained longer.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Rhodamine B (~570 nm).
-
The DOL can be calculated using the molar extinction coefficients of the protein and the dye.
-
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light. Add a storage agent like glycerol or BSA if necessary.
General Workflow for Fluorescence Microscopy Imaging
This diagram outlines the fundamental steps involved in a typical fluorescence microscopy experiment, from sample preparation to final image analysis.
References
- 1. lifetein.com [lifetein.com]
- 2. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]
- 3. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omlc.org [omlc.org]
- 16. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Peptides and Amino Acids with Rhodamine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine B is a versatile and widely used fluorescent dye from the xanthene family, prized for its high photostability, quantum yield, and bright orange-red fluorescence.[1] It is frequently employed for labeling peptides and other biomolecules for applications in fluorescence microscopy, live-cell imaging, flow cytometry, and FRET-based assays.[1][2][] This document provides detailed protocols and key data for the successful conjugation of Rhodamine B to peptides and amino acids.
Rhodamine B's core structure contains a carboxylic acid group, which is the primary reactive handle for conjugation. This group can be activated to react with primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.[4][5] While effective, a significant challenge with Rhodamine B is its tendency to form a non-fluorescent spirolactam structure, particularly when conjugated to primary amines under neutral or basic conditions.[6][7] This equilibrium between the fluorescent "open" form and the non-fluorescent "closed" form can complicate analysis and reduce signal intensity.[6][8] A common strategy to mitigate this issue is to conjugate Rhodamine B to a secondary amine, which prevents the cyclization reaction.[7][8]
Data Presentation: Properties and Labeling Efficiency
Quantitative data is crucial for experimental design. The following tables summarize the key spectral properties of Rhodamine B and the efficiency of various coupling reagents for its conjugation to peptides.
Table 1: Spectroscopic Properties of Rhodamine B
| Property | Value | Reference |
| Excitation Maximum (λex) | ~552-570 nm | [1][9] |
| Emission Maximum (λem) | ~575-590 nm | [1][9] |
| Molar Extinction Coefficient | ~87,250 M⁻¹cm⁻¹ (in water) | [10] |
| Quantum Yield (Φ) | ~0.59 (in water) | [10] |
| Recommended Laser Line | 532 nm or 561 nm | [11] |
| Appearance | Orange-Red Fluorescence | [9] |
Table 2: Comparison of Coupling Reagent Efficiency for Rhodamine B Labeling
This data is adapted from a study that systematically evaluated the yield of coupling Rhodamine B to a model peptide containing a primary amine.[8]
| Coupling Reagent | Abbreviation | Purified Yield | Key Characteristics |
| Pentafluorophenyl Ester | PFP | 31% | Highest efficiency for primary amine labeling in the study.[8] |
| (Benzotriazol-1-yl)uronium | HATU | Considerable Product | Conventional and effective coupling reagent.[8][12] |
| (Benzotriazol-1-yl)uronium | HBTU | Poor Yield | Less effective for this specific application.[8][12] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium | PyBOP | Poor Yield | Less effective for this specific application.[8][12] |
Note: Yields are highly dependent on the specific peptide sequence, reaction conditions, and purification methods.
Experimental Workflows and Key Considerations
Successful labeling requires a systematic approach from peptide preparation to final purification. The workflow below outlines the key stages. A significant consideration is the potential for spirolactam formation, which can be addressed by modifying the peptide sequence.
Caption: General workflow for labeling peptides with Rhodamine B.
A critical challenge in using Rhodamine B is the formation of a non-fluorescent spirolactam when it is conjugated to a primary amine. This can be prevented by coupling the dye to a secondary amine, for example, by incorporating an N-methylated amino acid like sarcosine at the N-terminus of the peptide.[8][13]
Caption: Spirolactam formation issue and its prevention.
Experimental Protocols
Protocol 1: Labeling of Peptides with Rhodamine B using HATU
This protocol describes the conjugation of Rhodamine B to a primary amine on a peptide (N-terminus or lysine side chain) in solution using HATU as the coupling agent.
Materials:
-
Peptide with at least one primary amine group.
-
Rhodamine B.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous Dimethylformamide (DMF).
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Purification equipment (e.g., RP-HPLC system).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide is stored in a buffer containing primary amines (like Tris), it must first be exchanged into an amine-free buffer (e.g., PBS) via dialysis or desalting.[9]
-
Rhodamine B Activation:
-
In a separate microcentrifuge tube, dissolve Rhodamine B (1.5 equivalents relative to the peptide) and HATU (1.45 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3 equivalents) to the mixture.
-
Vortex briefly and incubate for 15 minutes at room temperature to pre-activate the carboxylic acid of Rhodamine B.
-
-
Conjugation Reaction:
-
Add the activated Rhodamine B solution dropwise to the peptide solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, if necessary.
-
Purification: Proceed immediately to purification to separate the labeled peptide from unreacted dye and coupling reagents.
Protocol 2: Purification of Rhodamine B-Labeled Peptides by RP-HPLC
Purification is critical to remove excess free dye, which can interfere with downstream applications and quantification.[1]
Materials:
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
UV-Vis or Diode Array Detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Lyophilizer.
Procedure:
-
Sample Preparation: Acidify the reaction mixture from Protocol 1 with a small amount of TFA (to ~pH 2-3) and filter through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Injection and Gradient:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the labeled peptide. A typical gradient might be from 5% to 85% Mobile Phase B over 30-40 minutes, but this must be optimized for the specific peptide.[8]
-
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both the peptide and Rhodamine B wavelengths. The labeled peptide will typically elute later than the unlabeled peptide due to the hydrophobicity of the dye.
-
Analysis and Lyophilization:
-
Confirm the identity and purity of the collected fractions using LC/MS.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Store the labeled peptide at -20°C or -80°C, protected from light.
-
Application Example: FRET-Based Protease Assay
Rhodamine B-labeled peptides are excellent tools for developing Fluorescence Resonance Energy Transfer (FRET) assays, for example, to measure protease activity. In a typical setup, a peptide substrate is dual-labeled with a FRET donor (e.g., Fluorescein) and Rhodamine B as the acceptor.[1]
Caption: FRET-based assay for protease activity using Rhodamine B.
In the intact peptide, excitation of the donor leads to energy transfer to the Rhodamine B acceptor, resulting in acceptor emission. When a protease cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[1] This change in signal can be used to quantify enzyme activity, making it a valuable tool in drug screening and diagnostics.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodamine B Amine-Based pH Sensors in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B-based fluorescent probes are a cornerstone in the optical measurement of pH within biological systems. Their utility stems from a remarkable "off-on" fluorescence response, which is directly linked to the pH of their microenvironment.[1] This property makes them invaluable tools for investigating cellular processes where pH is a critical regulator, such as endocytosis, lysosomal function, and apoptosis.[2][3] The core of their mechanism lies in a reversible, pH-dependent structural change between a colorless, non-fluorescent spirolactam form and a brightly colored, highly fluorescent ring-opened amide form.[4][5] This transition is exquisitely sensitive to proton concentration, allowing for the visualization and quantification of pH in real-time within living cells and tissues.[6][7]
Rhodamine derivatives offer significant advantages for biological imaging, including high fluorescence quantum yields, good photostability, and long excitation and emission wavelengths that minimize cellular autofluorescence and photodamage.[6][8] By modifying the amine substituent on the rhodamine B scaffold, the pKa of the sensor can be tuned to target specific acidic organelles, such as lysosomes (pH 4.5–5.5), making them highly versatile for a range of biological investigations.[4][6]
Signaling Pathway and Mechanism of Action
The pH-sensing mechanism of rhodamine B amine derivatives is based on a proton-induced ring-opening of the spirolactam structure. In a neutral or basic environment, the probe exists predominantly in the closed, non-fluorescent spirolactam form. Upon encountering an acidic environment, the amide nitrogen becomes protonated, which facilitates the opening of the spirolactam ring. This structural change restores the conjugated xanthene fluorophore, leading to a dramatic increase in both absorbance and fluorescence emission.[9]
Caption: pH-dependent equilibrium of a this compound sensor.
Quantitative Data of Representative Rhodamine B-Based pH Probes
The following table summarizes the key photophysical properties of several rhodamine B derivatives designed for pH sensing in biological systems. This data allows for the selection of an appropriate probe based on the specific experimental requirements, such as the target organelle's pH range and the available imaging instrumentation.
| Probe Name/Derivative | pKa | Excitation Max (nm) | Emission Max (nm) | Fluorescence Fold Increase | Target Organelle | Reference |
| RCE | 4.71 | ~560 | 584 | >150 (pH 7.51 to 3.53) | Lysosomes | [10] |
| RML | 5.16 | ~560 | 583 | 80 (pH 7.4 to 4.0) | Lysosomes | [5] |
| Probe 1 (cyclic hydroxamate) | 4.1 | 520 | 585 | Not specified | Lysosomes | [6] |
| Probe A (aminophenylboronic acid pinacol ester) | 5.81 | 530 | 580 | Not specified | Lysosomes | [7] |
| RM (morpholine derivative) | 5.23 | Not specified | Not specified | 140 (pH 7.4 to 4.5) | Lysosomes | [2] |
| Rhodamine B-2-aminobutenedioate | Not specified | Not specified | Not specified | Significant enhancement (pH 4.0-6.5) | Acidic vesicles | [9] |
Experimental Protocols
General Workflow for Intracellular pH Measurement
The following diagram outlines the general workflow for using a this compound-based probe to measure intracellular pH.
Caption: General experimental workflow for cellular pH imaging.
Protocol 1: Preparation of Rhodamine B Hydrazide (a common precursor)
This protocol describes the synthesis of Rhodamine B hydrazide, a key intermediate for creating various rhodamine-based sensors.[11][12]
Materials:
-
Rhodamine B
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Dissolve Rhodamine B (e.g., 2 mmol) in methanol (e.g., 30 mL).
-
Add hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Reflux the mixture for 3-12 hours under a nitrogen atmosphere.[12][13]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 8-9 with NaOH to precipitate the product.[12]
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the resulting pale pink solid to obtain Rhodamine B hydrazide.
Protocol 2: General Procedure for Intracellular pH Imaging
This protocol provides a general guideline for staining cells with a this compound-based pH probe and subsequent imaging. Optimization of probe concentration and incubation time is recommended for each cell type and specific probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound-based pH probe (e.g., 1-10 mM stock in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the rhodamine B probe in cell culture medium. A typical final concentration ranges from 0.5 to 10 µM.[6]
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.[6] The optimal incubation time should be determined empirically.
-
Washing: After incubation, wash the cells two to three times with warm PBS or fresh culture medium to remove any excess, non-internalized probe.
-
Imaging: Image the stained cells using a fluorescence microscope. Use an excitation wavelength appropriate for the specific probe (typically around 520-560 nm) and collect the emission (typically around 580-600 nm).[6][7]
-
(Optional) pH Calibration: To obtain quantitative pH measurements, a calibration curve can be generated by treating the stained cells with buffers of known pH containing a K+/H+ ionophore like nigericin.
Protocol 3: Monitoring Lysosomal pH Changes
This protocol details how to use a lysosome-tropic rhodamine B probe to observe changes in lysosomal pH, for instance, upon treatment with a drug that affects lysosomal acidification.
Materials:
-
Live cells stained with a lysosome-targeting rhodamine B pH probe (as per Protocol 2)
-
Bafilomycin A1 (a known inhibitor of the vacuolar H+-ATPase) or Chloroquine (a lysosomotropic weak base)
-
Fluorescence microscope
Procedure:
-
Stain the cells with a suitable lysosomal pH probe (e.g., RML) following Protocol 2.
-
Acquire baseline fluorescence images of the stained lysosomes.
-
Treat the cells with an agent that alters lysosomal pH (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).[5]
-
Acquire fluorescence images at different time points after treatment.
-
Analyze the change in fluorescence intensity over time. An increase in lysosomal pH will cause a decrease in the fluorescence of the rhodamine probe.
Logical Relationships in Probe Design
The design of rhodamine B-based pH probes involves a careful balance of several factors to achieve the desired sensitivity and cellular localization. The core principle remains the pH-dependent spirolactam-quinone equilibrium.
References
- 1. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rhodamine B-based lysosomal pH probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A new rhodamine B-based lysosomal pH fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel dual-channel chemosensor for CN − based on rhodamine B hydrazide derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Derivatization of Rhodamine B for Specific Applications
Introduction
Rhodamine B is a highly fluorescent and photostable xanthene dye, making it a valuable tool in various biological and chemical applications.[1][2] Its versatile chemical structure, particularly the presence of a carboxylic acid group, allows for derivatization to create a wide range of functional probes. By modifying this group to an amine-reactive species or other functional moieties, Rhodamine B can be tailored for specific applications, including protein labeling, detection of oxidative stress, and sensing of metal ions. These derivatives often exploit the equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-ring form.[3][4] This document provides detailed application notes and protocols for the use of key Rhodamine B derivatives.
Application 1: Quantification of Protein Carbonyls using Rhodamine B Hydrazide
Overview
Protein carbonylation is a common marker of protein oxidation due to oxidative stress. Rhodamine B hydrazide (RBH) serves as a highly sensitive fluorescent probe for the quantification of carbonyl groups in proteins.[5][6] The reaction between RBH and a protein carbonyl forms a stable hydrazone, leading to a significant increase in fluorescence, which can be measured to determine the extent of protein oxidation.[7] This assay is noted for its high sensitivity, requiring significantly less protein and shorter incubation times compared to other methods.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 560 nm | [5][7] |
| Emission Wavelength (λem) | 585 nm | [5][7] |
| Detection Sensitivity Limit | As low as 0.4 pmol of carbonyl groups | [6][7] |
| Required Protein Quantity | ~2.5 µg | [5][6] |
| Reaction Incubation Time | 1 hour | [5][6] |
Experimental Workflow: Protein Carbonyl Assay
References
- 1. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. Rhodamine Based Chemosensors for Metal ions Detection: An Overview | Semantic Scholar [semanticscholar.org]
- 4. Structure–metal ion selectivity of rhodamine-based chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of Rhodamine B Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when working with rhodamine B amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my rhodamine B conjugates?
A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), such as rhodamine B, upon exposure to light. This process leads to a loss of fluorescence signal, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data.[1][2][3] When a rhodamine B molecule absorbs light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, the excited fluorophore can also undergo chemical reactions, often involving molecular oxygen, that lead to its permanent inactivation.[4] This is particularly problematic for long-term imaging experiments or when high-intensity light is required.[1]
Q2: What are the main factors that contribute to the photobleaching of rhodamine B?
A: Several factors can accelerate the photobleaching of rhodamine B:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful is a primary cause of photobleaching.[5][6]
-
Long Exposure Times: The longer the sample is illuminated, the more likely the fluorophores are to be destroyed.[5][6][7]
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS), such as singlet oxygen, are major culprits in the chemical degradation of rhodamine B.[4][5][8][9][10]
-
Suboptimal Environmental Conditions: The pH of the mounting medium can influence the fluorescence and stability of rhodamine B.[11][12][13]
-
Inherent Photostability of the Dye: While rhodamine B has good photostability compared to some other dyes like fluorescein, it is still susceptible to photobleaching under demanding imaging conditions.[][15]
Q3: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[5][16] They work primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby reducing oxidative damage to the fluorophore.[4] Some common antifade agents include:
-
n-Propyl gallate (NPG): A widely used antioxidant that is effective for many fluorophores, including rhodamines.[2][16][17][18][19]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade reagent that is less toxic than some alternatives.[5][16][19]
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may reduce the initial fluorescence intensity of some dyes.[19][20]
-
Trolox: A vitamin E analog that acts as an antioxidant and can be used in both live and fixed cell imaging.[1]
Many commercial mounting media are available with pre-mixed antifade reagents, such as ProLong™ Gold and VECTASHIELD®.[5][21][22][23]
Troubleshooting Guides
Problem: My rhodamine B signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate the issue.
Step 1: Optimize Imaging Parameters.
The first and most crucial step is to minimize the total light exposure to your sample.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[1][5][6] You can use neutral density filters to attenuate the excitation light.[1][5]
-
Decrease Exposure Time: Shorten the camera exposure time as much as possible while maintaining image quality.[5][6][7]
-
Minimize Illumination Time: Only expose the sample to the excitation light when actively acquiring an image. Use the shutter to block the light path during focusing and between acquisitions.[1][6]
-
Optimize Acquisition Settings: For confocal microscopy, use a larger pinhole to increase signal detection, which may allow for a reduction in laser power. For widefield microscopy, consider using a more sensitive camera.[24]
Experimental Workflow for Optimizing Imaging Parameters
Caption: Workflow for optimizing imaging parameters to reduce photobleaching.
Step 2: Utilize an Antifade Mounting Medium.
If optimizing imaging parameters is not sufficient, the use of an antifade mounting medium is highly recommended.
-
Commercial Antifade Media: For convenience and reliability, consider using a commercially available antifade mounting medium. These are formulated for optimal performance with a wide range of fluorophores.[5][21][23][25][26][27]
| Commercial Antifade Mountant | Key Features | Curing Time | Refractive Index |
| ProLong™ Gold | High photobleaching resistance, low initial quenching.[5][22][23] | Cures in 24 hours.[23] | ~1.47 |
| VECTASHIELD® | Inhibits photobleaching of a wide array of fluorochromes.[21] | Does not solidify (can be sealed with nail polish).[21] | 1.45[21] |
| SlowFade™ Diamond | Superior photobleaching protection.[27] | Liquid mountant. | ~1.42 |
| Fluoromount-G™ | Water-soluble, non-fluorescing.[3] | Semi-permanent seal. | Not specified |
-
DIY Antifade Media: For a more cost-effective option, you can prepare your own antifade mounting medium.
Experimental Protocol: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)[18]
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[17][18]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 mL 10X PBS and 45 mL glycerol).[17][18]
-
Combine the solutions: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise (e.g., 0.5 mL for a 50 mL final volume).[17][18]
-
Storage: Store the final solution in small aliquots at -20°C, protected from light. The solution is stable for several months to years.[16]
Problem: My sample has high background fluorescence.
High background can obscure your signal of interest and can be caused by several factors.
Step 1: Check for Autofluorescence.
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Unstained Control: Image an unstained section of your sample using the same settings as your experiment. If you observe fluorescence, this is autofluorescence.[28]
-
Mitigation: Autofluorescence can sometimes be reduced by pre-photobleaching the sample (exposing it to broad-spectrum light before staining) or by using spectral unmixing if your imaging software supports it.[28]
Step 2: Optimize Staining and Washing protocols.
-
Antibody Concentration: Using too high a concentration of your primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal concentration.
-
Washing Steps: Ensure you are performing thorough washing steps after each antibody incubation to remove unbound antibodies.[]
-
Blocking: Use an appropriate blocking solution (e.g., BSA or normal serum) to prevent non-specific antibody binding.[]
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Problem: I am imaging live cells and the signal is weak and fades quickly.
Live-cell imaging presents unique challenges due to the sensitivity of the cells to phototoxicity.
Step 1: Choose the Right Fluorophore and Imaging Conditions.
-
Photostable Dyes: While rhodamine B is a good choice, for very long-term live-cell imaging, consider even more photostable dyes if possible.[15]
-
Minimize Phototoxicity: The same principles of reducing excitation light and exposure time apply, but are even more critical in live-cell imaging to avoid cellular damage.[7][30]
Step 2: Use a Live-Cell Compatible Antifade Reagent.
-
Commercial Options: Products like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging.[31]
-
DIY Options: Trolox and L-Ascorbic acid are antioxidants that can be added to your imaging media to reduce photobleaching and phototoxicity.[1]
Signaling Pathway of Photobleaching and its Prevention
Caption: The process of photobleaching and the mechanism of antifade reagents.
References
- 1. biocompare.com [biocompare.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. tedpella.com [tedpella.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. precipoint.com [precipoint.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 9. Rhodamine B induces oxidative stress and cervical epithelial cell proliferation in the uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation [mdpi.com]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 15. biotium.com [biotium.com]
- 16. Methods and Tips [bio.umass.edu]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. bidc.ucsf.edu [bidc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. immunologicalsciences.com [immunologicalsciences.com]
- 26. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. SlowFade™ Diamond Antifade Mountant 2 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 28. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 30. researchgate.net [researchgate.net]
- 31. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
Technical Support Center: Fluorescence Quenching of Rhodamine B Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of rhodamine B amine by specific molecules.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, in this case, this compound. This phenomenon can occur through various mechanisms when the fluorophore interacts with another molecule, known as a quencher. These interactions provide a basis for developing sensitive molecular probes and assays.
Q2: Which types of molecules can quench the fluorescence of this compound?
A2: A variety of molecules can act as quenchers for this compound. Amines, in particular, are effective quenchers. Studies have investigated the quenching effects of primary, secondary, and tertiary amines such as n-butylamine (NBA) and triethylamine (TEA).[1][2] The quenching efficiency can be influenced by the structure and electron-donating ability of the amine.
Q3: What are the primary mechanisms behind the fluorescence quenching of this compound?
A3: The two predominant quenching mechanisms for this compound derivatives are:
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the quencher molecule (e.g., an amine) to the excited this compound, leading to a non-radiative decay back to the ground state. This "off" state can be reversed, restoring fluorescence, for instance, by the protonation of the amine in acidic conditions.
-
Spirocycle Formation: Some rhodamine B derivatives are designed to exist in a non-fluorescent, spirocyclic lactam form in the absence of a specific analyte. The presence of the target analyte triggers a ring-opening reaction, leading to the formation of the highly fluorescent, open-chain amide structure. This "off-on" switching is a common principle in the design of fluorescent probes.
Additionally, dynamic (or collisional) quenching has been observed, where the quenching occurs upon collision between the excited fluorophore and the quencher.[1][2]
Q4: How is the efficiency of a quencher quantified?
A4: The efficiency of a quencher is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The analysis yields the Stern-Volmer constant (Ksv), which indicates the quenching efficiency. A higher Ksv value signifies a more effective quencher. The bimolecular quenching rate constant (kq) can also be determined, providing insight into the rate of the quenching process.
Q5: Is the fluorescence quenching of this compound reversible?
A5: Yes, in many cases, the quenching process is reversible. For instance, in pH-sensitive probes utilizing the PET mechanism, a decrease in pH can protonate the quenching amine group, inhibiting the electron transfer and restoring the fluorescence of the rhodamine B core. Similarly, the spirocyclic ring-opening mechanism is often a reversible process dependent on the concentration of the target analyte.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the fluorescence quenching of rhodamine B by specific amine molecules, as reported in the literature.
| Fluorophore | Quencher | Quenching Mechanism | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Solvent | Reference |
| Rhodamine B | Triethylamine (TEA) | Dynamic | Data not available in abstract | Calculated via Stern-Volmer equation | DMF | [Bakkialakshmi et al., 2013][1][2] |
| Rhodamine B | n-Butylamine (NBA) | Dynamic | Data not available in abstract | Calculated via Stern-Volmer equation | DMF | [Bakkialakshmi et al., 2013][1][2] |
Note: While the referenced study confirms the calculation of these constants, the specific values were not available in the accessible abstract. Researchers should refer to the full publication for this data.
Experimental Protocols
Protocol 1: Characterizing Fluorescence Quenching using Steady-State Fluorescence Spectroscopy
This protocol outlines the steps to determine the quenching mechanism and quantify quenching efficiency using a spectrofluorometer.
1. Materials and Reagents:
- This compound stock solution (e.g., 1 mM in a suitable solvent like DMF or ethanol).
- Quencher stock solution (e.g., 1 M of the specific amine in the same solvent).
- High-purity solvent for dilutions.
- Calibrated spectrofluorometer with temperature control.
- Quartz cuvettes (1 cm path length).
2. Sample Preparation:
- Prepare a working solution of this compound with a concentration that gives a stable and measurable fluorescence signal (typically in the micromolar range).
- Create a series of samples in cuvettes, each containing the same concentration of this compound and increasing concentrations of the quencher.
- Include a control sample containing only this compound (no quencher).
3. Instrumentation Setup:
- Set the excitation wavelength for rhodamine B (typically around 550-560 nm).
- Set the emission wavelength range to scan across the rhodamine B emission spectrum (e.g., 570-700 nm).
- Optimize excitation and emission slit widths to obtain good signal-to-noise ratio without saturating the detector.
- Allow the instrument to warm up for the recommended time to ensure lamp stability.
4. Data Acquisition:
- Record the fluorescence emission spectrum for each sample, starting with the control (no quencher).
- Measure the fluorescence intensity at the emission maximum for each sample.
5. Data Analysis (Stern-Volmer Plot):
- Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) for each sample.
- Plot I₀/I versus the quencher concentration [Q].
- If the plot is linear, it suggests a single type of quenching mechanism (either dynamic or static). The slope of the line is the Stern-Volmer constant (Ksv).
- A non-linear, upward-curving plot may indicate a combination of static and dynamic quenching.
Protocol 2: Determining Binding Stoichiometry using Job's Plot
This protocol describes the use of the continuous variation method (Job's plot) to determine the binding stoichiometry between this compound and a quencher.
1. Materials and Reagents:
- Stock solutions of this compound and the quencher at the same molar concentration.
- Solvent used for the stock solutions.
- Spectrofluorometer.
- Quartz cuvettes.
2. Sample Preparation:
- Prepare a series of solutions where the total molar concentration of this compound and the quencher is constant, but their mole fractions vary. For example, if the total concentration is 10 µM, prepare samples with mole fractions of this compound ranging from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
- The total volume of each solution should be the same.
3. Data Acquisition:
- For each solution, measure the fluorescence intensity at the emission maximum of this compound.
4. Data Analysis:
- Calculate the change in fluorescence intensity (ΔI), which is the absolute difference between the expected fluorescence (assuming no interaction) and the measured fluorescence.
- Plot ΔI as a function of the mole fraction of the this compound.
- The mole fraction at which the maximum change in fluorescence occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound Fluorescence Quenching.
References
troubleshooting guide for rhodamine B amine conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhodamine B amine conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying chemistry of this compound conjugation?
Rhodamine B is typically conjugated to molecules by targeting primary amine groups (-NH2), such as those found on lysine residues or the N-terminus of proteins.[1] The most common methods use Rhodamine B derivatives containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (-NCS) group.[1] The NHS ester reacts with primary amines to form a stable amide bond, while the isothiocyanate group forms a stable thiourea bond.[1]
Q2: I am observing very low or no fluorescence. What are the possible causes and solutions?
Low or absent fluorescence can stem from several issues, from problems with the conjugation reaction itself to environmental factors affecting the dye.
| Potential Cause | Explanation | Recommended Solution |
| Failed Conjugation | The dye may not have successfully attached to the target molecule due to suboptimal reaction conditions. | Verify reaction parameters such as pH, temperature, and reagent concentrations. Confirm the presence of primary amines on your target molecule. |
| Fluorescence Quenching | High labeling density (too many dye molecules per target molecule) can lead to self-quenching.[][3] The fluorescence of Rhodamine B is also sensitive to its environment; for instance, some buffers or nearby molecules can cause quenching.[1][4] | Optimize the dye-to-protein molar ratio; a lower ratio might be necessary.[] Ensure the buffer composition is appropriate and does not contain quenching agents. |
| Spirolactam Formation | Rhodamine B can exist in a pH-dependent equilibrium between its fluorescent zwitterionic form and a non-fluorescent spirolactam form.[1][5][6][7] The non-fluorescent form is favored under basic conditions (pH > 9).[1][5] | Maintain the pH of the solution within the optimal range for Rhodamine B fluorescence (typically pH 4-9).[1] |
| Photobleaching | Excessive exposure to excitation light can permanently destroy the fluorophore. | Minimize light exposure to the sample during storage and imaging. Use anti-fade reagents if necessary. |
| Incorrect Filter Sets | The excitation and emission wavelengths used for imaging do not match the spectral properties of Rhodamine B. | Use the correct filter sets for Rhodamine B (Excitation max ~570 nm, Emission max ~590 nm).[1] |
Q3: My conjugation yield is very low. How can I improve it?
Several factors can contribute to poor conjugation efficiency. A systematic approach to optimizing the reaction conditions is recommended.
| Parameter | Common Problem | Troubleshooting Steps |
| pH of Reaction | The reaction between NHS esters and primary amines is highly pH-dependent. If the pH is too low, the amine groups are protonated and less reactive. If it's too high, the NHS ester can hydrolyze. | The optimal pH range is typically 7-9.[1][8] For NHS ester reactions, a pH of 8-9 is often recommended.[1] Use a non-amine-containing buffer like PBS or borate buffer.[8] |
| Dye-to-Target Molar Ratio | An insufficient amount of dye will result in a low degree of labeling. Conversely, a large excess can lead to precipitation and quenching. | A 5:1 to 15:1 molar ratio of dye to protein is a common starting point.[][8] This may need to be optimized for your specific target molecule. |
| Reagent Quality & Preparation | Rhodamine B NHS ester is moisture-sensitive and can hydrolyze if not handled under anhydrous conditions.[1][8] The dye may also aggregate in aqueous buffers.[1] | Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[8] Dissolve the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1][][8] Do not prepare stock solutions for long-term storage.[8] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[8] | Dialyze or desalt your protein into an amine-free buffer (e.g., PBS, HEPES, MOPS) before starting the conjugation.[][8][9] |
| Steric Hindrance | The reactive amine on the target molecule may be sterically inaccessible to the dye. | Consider incorporating a spacer arm, such as aminohexanoic acid (Ahx), between the dye and the reactive group to reduce steric hindrance.[1] |
Q4: How should I purify my Rhodamine B conjugate?
Purification is a critical step to remove unreacted dye, which can cause high background fluorescence.[1] The appropriate method depends on the size and properties of your target molecule.
| Purification Method | Description | Best For |
| Gel Filtration / Desalting | Separates molecules based on size. The larger conjugate will elute before the smaller, unreacted dye. | Proteins, antibodies, and other macromolecules.[][10] |
| Dialysis | Uses a semi-permeable membrane to separate the large conjugate from the small, free dye based on molecular weight cutoff. | Larger proteins and macromolecules. Note that free Rhodamine B may not dissolve well in aqueous dialysis buffers, potentially slowing removal.[3] |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation based on properties like size or hydrophobicity. | Peptides and other small molecules where high purity is required.[1][5] |
Experimental Protocols & Data
General Protocol for Antibody Labeling with Rhodamine B NHS Ester
This protocol is a general guideline and may require optimization.
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye using a desalting column, dialysis, or a specialized dye removal column.[][8]
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light.[] For long-term storage, consider adding a preservative like sodium azide or freezing at -20°C.[][11]
-
Key Reaction Parameters
| Parameter | Recommended Value/Condition |
| Excitation Wavelength (max) | ~570 nm[1] |
| Emission Wavelength (max) | ~590 nm[1] |
| Reaction pH | 7.0 - 9.0 (8.0 - 9.0 often optimal for NHS esters)[1][8] |
| Dye Solvent | Anhydrous DMSO or DMF[1][][8] |
| Molar Ratio (Dye:Protein) | 5:1 to 15:1 (start with 10:1)[][8] |
| Reaction Buffers | PBS, Borate, HEPES, MOPS (must be amine-free)[8][9] |
| Storage Conditions | 4°C or -20°C, protected from light[][11] |
Visual Guides
This compound Conjugation Workflow
Caption: Experimental workflow for this compound conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Conjugation of antibodies to fluorescein or rhodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanocs.net [nanocs.net]
Technical Support Center: Optimizing Rhodamine B Amine Labeling
Welcome to the technical support center for Rhodamine B amine-reactive labeling. This resource provides researchers, scientists, and drug development professionals with detailed guidance to enhance the efficiency and success of their conjugation experiments.
Frequently Asked Questions (FAQs)
Here are answers to common questions about labeling with amine-reactive Rhodamine B derivatives.
???+ question "What is Rhodamine B and why is it used for labeling?"
???+ question "What is the core principle of amine-reactive labeling?"
???+ question "Which buffer should I use for the labeling reaction?"
???+ question "How should I prepare and store the this compound-reactive dye?"
???+ question "What is the difference between the 'open' and 'closed' forms of Rhodamine B?"
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling procedure.
Low or No Labeling Efficiency
| Question | Answer / Solution |
| Why is my labeling yield poor? | Several factors can lead to low labeling efficiency. The most common culprits are incorrect pH, the presence of competing amines in your buffer, hydrolyzed dye, or a suboptimal dye-to-protein ratio. |
| 1. Did you check the pH of the reaction? | The reaction is highly pH-dependent. For NHS-ester conjugations, the optimal pH range is typically 8.0-9.0[1]. At lower pH values, the target primary amines are protonated and become poor nucleophiles, reducing reactivity. At much higher pH, the hydrolysis of the NHS ester accelerates, deactivating the dye before it can react with the protein[2]. |
| 2. Is your buffer compatible with the reaction? | Ensure your buffer does not contain primary amines like Tris or glycine. These compounds will react with the NHS ester and compete with your target molecule, significantly reducing the labeling efficiency[3][2]. Dialyze your protein into an amine-free buffer like PBS (pH 7.2-8.5) before starting the reaction[][3]. |
| 3. Was the reactive dye solution freshly prepared? | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions[3]. Always dissolve the dye in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Do not store the dye in solution[3]. |
| 4. Is your dye-to-protein molar ratio optimized? | An insufficient amount of dye will result in under-labeling. A common starting point is a 5:1 to 15:1 molar excess of dye to protein[][3]. You may need to increase this ratio to 20:1 or higher, but be aware that excessive dye can lead to other issues like precipitation and fluorescence quenching[2]. |
Issues with the Labeled Conjugate
| Question | Answer / Solution |
| Why did my protein precipitate during the reaction? | Precipitation can occur if the protein becomes denatured or if the dye-protein conjugate is less soluble. This is often caused by using too high a molar excess of the hydrophobic rhodamine dye[]. Try reducing the dye-to-protein molar ratio. Performing the reaction at 4°C instead of room temperature may also help maintain protein stability. |
| Why is my background fluorescence high? | High background is almost always due to the presence of unreacted, free dye in the final sample[1]. It is crucial to completely remove all non-conjugated dye after the reaction. Use size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis for purification[][3]. Ensure your purification method is adequate for separating the small dye molecule from your larger target molecule. |
| Why is my conjugate's fluorescence weak despite a good labeling ratio? | This phenomenon is often caused by self-quenching. If too many fluorophore molecules are attached in close proximity on a single protein, they can quench each other's fluorescence, leading to a lower overall signal[][2]. To solve this, reduce the dye-to-protein molar ratio in your labeling reaction to achieve a lower, more optimal degree of labeling (DOL)[2]. |
Optimization of Labeling Parameters
The efficiency of conjugation is quantitatively affected by several key parameters. The table below summarizes the expected impact of these variables.
| Parameter | Condition | Expected Labeling Efficiency | Rationale |
| Reaction pH | pH < 7.0 | Very Low | Primary amines on the protein are protonated (-NH₃⁺) and are not effective nucleophiles. |
| pH 7.0 - 8.0 | Moderate | A balance between reactive amines and stable NHS ester. A good starting point. | |
| pH 8.0 - 9.0 | Optimal | The concentration of deprotonated, reactive primary amines (-NH₂) is high, favoring the reaction[1]. | |
| pH > 9.5 | Low to Moderate | The rate of NHS-ester hydrolysis increases significantly, deactivating the dye before it can react with the protein[2]. | |
| Molar Ratio | 1:1 to 3:1 | Low | Insufficient dye available to label accessible sites on the protein. |
| (Dye:Protein) | 5:1 to 15:1 | Optimal Range | Good starting range for most proteins. Provides sufficient excess of dye to drive the reaction efficiently without causing significant precipitation or quenching[][3]. |
| > 20:1 | High (Risk of Quenching) | May achieve a high degree of labeling, but increases the risk of protein precipitation and fluorescence self-quenching[][2]. | |
| Buffer Type | PBS, Borate, Bicarbonate | High | These buffers are free of primary amines and compatible with the labeling chemistry[3]. |
| Tris, Glycine | None | These buffers contain primary amines and will consume the reactive dye, preventing labeling of the target protein[3][2]. |
Experimental Protocols & Workflows
Standard Protein Labeling Protocol (NHS-Ester Chemistry)
This protocol provides a general procedure for conjugating an amine-reactive Rhodamine B NHS ester to a typical antibody or protein.
1. Preparation of Protein and Buffer
-
Your protein of interest must be in an amine-free buffer. If it is in a buffer containing Tris or glycine, you must perform a buffer exchange.
-
Dialyze the protein solution (typically 1-10 mg/mL) against 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3-8.5) at 4°C for several hours or overnight[5].
-
After dialysis, determine the precise concentration of your protein solution using a standard method (e.g., A280 measurement).
2. Preparation of Reactive Dye Solution
-
Allow the vial of NHS-Rhodamine to warm to room temperature before opening to prevent moisture condensation[3].
-
Immediately before starting the reaction, prepare a 10 mg/mL solution of the dye in anhydrous DMSO or DMF[3]. Vortex thoroughly to ensure it is fully dissolved. This solution is not stable and must be used right away[3].
3. The Labeling Reaction
-
Calculate the required volume of dye solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
While gently stirring the protein solution, slowly add the calculated amount of the dissolved NHS-Rhodamine dye[5].
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice, protected from light[3][5].
4. Purification of the Conjugate
-
It is critical to remove all unreacted dye. The most common method is size-exclusion chromatography.
-
Equilibrate a desalting column (e.g., a PD-10 column) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first as a colored band, while the smaller, unreacted dye molecules will be retained longer and elute later[].
-
Alternatively, purify the conjugate via extensive dialysis against your storage buffer[3].
5. Characterization and Storage
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Rhodamine B)[]. Use the Beer-Lambert law and a correction factor to calculate the final ratio[6].
-
Store the final labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide or storing at -20°C[][3].
Visualized Workflows and Logic
References
effect of pH and buffer selection on rhodamine B amine fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine B amine and its derivatives. The content focuses on the critical effects of pH and buffer selection on the dye's fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence signal weak or absent at neutral or basic pH?
A: The fluorescence of Rhodamine B is highly dependent on pH due to a structural equilibrium between two forms: a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirolactam (or lactone) form.[1][2] At neutral or basic pH, the equilibrium shifts towards the colorless, non-emissive spirolactam form. As the pH becomes more acidic, protonation encourages the transition to the open, brightly fluorescent zwitterionic structure.[1] For some derivatives, a more than 150-fold increase in fluorescence intensity can be observed when moving from a pH of 7.5 to 3.5.[3]
Q2: What is the optimal pH range for maximizing this compound fluorescence?
A: Generally, Rhodamine B exhibits stable and bright fluorescence in acidic environments. While the optimal range can vary slightly depending on the specific derivative and solvent, strong fluorescence is typically observed between pH 2 and 5.[4][5] The fluorescence intensity often increases as the pH decreases, saturating at a very low pH (e.g., around 1.8 for some systems).[6] However, it's important to note that extreme acidity (e.g., pH < 2) can lead to a decrease in quantum yield due to the protonation of the diethylamino groups.[2]
Q3: Can the type of buffer I use affect the fluorescence signal?
A: Yes, the buffer system can influence fluorescence beyond just setting the pH. Some buffer components can interact with the dye, potentially quenching fluorescence. It is also known that Rhodamine B can form aggregates in certain aqueous buffers, which can lead to self-quenching and reduced signal.[2] The use of co-solvents like DMSO may be necessary to improve solubility.[2] When troubleshooting, consider trying different buffer systems (e.g., phosphate, citrate, Britton-Robinson) to rule out buffer-specific interactions.
Q4: My fluorescence intensity is decreasing even at a constant, optimal pH. What could be the cause?
A: If the pH is stable and optimal, other factors could be at play:
-
High Concentration: At high concentrations, Rhodamine B is prone to self-quenching (also known as aggregation-caused quenching) and inner-filter effects, where emitted light is reabsorbed by other dye molecules.[7] Try diluting your sample.
-
Photobleaching: Although Rhodamine B is known for good photostability, continuous or high-intensity excitation will eventually lead to photodegradation and a loss of signal.[3] Minimize light exposure and use the lowest necessary excitation power.
-
Adsorption to Plastics: Rhodamine B solutions can adsorb to plastic surfaces. It is recommended to store and handle solutions in glass containers to ensure concentration stability.[8]
-
Contaminants: Certain molecules, including some amines, can act as quenchers for Rhodamine B fluorescence.[9][10] Ensure all labware and reagents are clean.
Q5: How do changes in pH affect the excitation and emission wavelengths of Rhodamine B?
A: The appearance of the fluorescent form at acidic pH is accompanied by the emergence of a strong absorption band around 550-570 nm and an emission peak around 580-590 nm.[2][6] While the exact peak positions can shift slightly with solvent and specific molecular structure, the most significant change is the dramatic increase in the intensity of these peaks as the pH is lowered from neutral to acidic, rather than a large shift in the peak wavelengths themselves.
Quantitative Data on pH Effects
The following tables summarize key quantitative data regarding the pH-dependent fluorescence of Rhodamine B and its derivatives.
Table 1: pH-Dependent Fluorescence Properties of Rhodamine B Derivatives
| Parameter | Condition | Value | Reference(s) |
| pKa | Rhodamine B-based sensor | 2.59 ± 0.04 | [6] |
| Lysosomal pH probe (RCE) | 4.71 | [3] | |
| Fluorescence Quantum Yield (Φ) | Rhodamine B derivative at pH 2.0 | 0.45 | [6] |
| Rhodamine B in ethanol | 0.49 | [8][11] | |
| Rhodamine B in basic ethanol | 0.65 | [8][11] | |
| Excitation Max (λex) | General | ~570 nm | [2] |
| In acidic solution | ~560 nm | [6] | |
| Emission Max (λem) | General | ~590 nm | [2] |
| In acidic solution | ~582 nm | [6] |
Table 2: Relative Fluorescence Intensity vs. pH
| pH | Relative Fluorescence Intensity | Notes | Reference(s) |
| 7.5 | Low / Baseline | Dominated by non-fluorescent spirolactam form. | [6] |
| 6.0 | Emergence of signal | Appearance of absorption and emission bands. | [6] |
| 4.0 - 5.0 | Strong | Generally considered a reliable range for fluorescence. | [2] |
| < 4.0 | Very Strong | Intensity increases significantly as pH drops. | [3][6] |
| ~1.8 | Saturation | Fluorescence intensity reaches its maximum. | [6] |
| > 9.0 | Quenched | Lactonization can quench fluorescence. | [2] |
Experimental Protocols
Methodology for Measuring pH-Dependent Fluorescence of this compound
This protocol outlines the steps to characterize the fluorescence response of this compound to a range of pH values.
1. Materials and Reagents:
-
This compound (or derivative)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Buffer components (e.g., for Britton-Robinson buffer: phosphoric acid, acetic acid, boric acid, and NaOH)
-
Deionized water
-
pH meter
-
Glass vials and volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
2. Preparation of Solutions:
-
Rhodamine B Stock Solution (1 mM): Dissolve the required amount of this compound in DMSO or ethanol to prepare a 1 mM stock solution. Store this solution in a glass vial, protected from light.
-
Buffer Series (pH 2-10): Prepare a series of buffers covering the desired pH range. A universal buffer like the Britton-Robinson buffer is ideal as it avoids changing buffer species across the pH range. Prepare the buffer solutions and adjust the pH of each aliquot precisely using a calibrated pH meter and NaOH/HCl.
3. Experimental Procedure:
-
Sample Preparation: For each pH value to be tested, prepare a sample by adding a small aliquot of the Rhodamine B stock solution to the corresponding pH buffer in a glass vial. The final concentration of the dye should be in the low micromolar range (e.g., 1 µM) to avoid concentration-dependent quenching. Ensure the final concentration of the organic solvent (from the stock solution) is low and constant across all samples (e.g., < 0.1%).
-
Equilibration: Gently mix the samples and allow them to equilibrate for at least 15-20 minutes at room temperature, protected from light.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., 560 nm).
-
Set the emission scan range (e.g., 570 nm to 700 nm).
-
Adjust excitation and emission slit widths (e.g., 5 nm) to achieve an adequate signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Transfer the first sample to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum.
-
Repeat the measurement for all samples, starting from one end of the pH range and moving sequentially to the other. Be sure to rinse the cuvette with the next sample before filling to measure.
-
Record the peak fluorescence intensity at the emission maximum for each pH value.
-
4. Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
This plot will visually represent the pH-dependent fluorescence profile of your this compound derivative.
Visualizations
Caption: Logical relationship between pH, Rhodamine B structure, and fluorescence.
Caption: Workflow for measuring pH-dependent fluorescence of Rhodamine B.
References
- 1. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 2. lifetein.com [lifetein.com]
- 3. A new rhodamine B-based lysosomal pH fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Rhodamine B-Conjugated Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of unconjugated Rhodamine B amine from their samples.
Frequently Asked Questions (FAQs)
Q1: Which is the most appropriate method for removing unconjugated this compound from my sample?
The optimal method depends on several factors, including the nature of your conjugated molecule (e.g., protein, antibody, peptide), sample volume, and the required purity. Here's a general comparison of common techniques:
| Method | Principle | Best For | Considerations |
| Dialysis | Size-based separation via a semi-permeable membrane. | Large sample volumes where high purity is not the primary concern. | Can be slow; may not be effective for removing all unconjugated dye due to its poor solubility in aqueous buffers.[1] |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | High-resolution separation of conjugates from free dye, especially as a final polishing step.[2] | The sample volume is typically limited to 1-5% of the total column volume for optimal resolution.[3] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Purifying conjugates where the conjugate and free dye have different net charges at a specific pH. | Requires optimization of buffer pH and ionic strength.[4][5] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High-purity applications and for analyzing the purity of the final conjugate. | Requires specialized equipment; the organic solvents used may denature some proteins. |
Q2: I'm performing dialysis to remove free Rhodamine B, but the dialysis buffer isn't turning pink. Does this mean all the dye is conjugated?
Not necessarily. While it could indicate a very high conjugation efficiency, it is more likely due to the poor solubility of free Rhodamine B in plain water or standard aqueous buffers.[1] The unconjugated dye may be precipitating or adsorbing to the dialysis tubing. It is recommended to use other techniques like size-exclusion chromatography for a more effective cleanup of fluorescently labeled antibodies.[1]
Q3: My protein-Rhodamine B conjugate has precipitated after the labeling reaction. What could be the cause?
Protein precipitation or aggregation after labeling can be due to over-labeling. A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation. To mitigate this, it's important to control the molar ratio of dye to protein during the conjugation reaction.
Q4: Is it necessary to quench the conjugation reaction before purification?
Yes, it is advisable to stop the reaction to prevent any further labeling or side reactions. This is often done by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive dye.
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Recommendation |
| Dialysis buffer remains clear | Poor solubility of free Rhodamine B in the dialysis buffer.[1] | Consider adding a small amount of organic solvent (e.g., DMSO or ethanol) to the dialysis buffer to improve the solubility of the free dye. However, ensure the solvent is compatible with your conjugated molecule. Alternatively, use a different purification method like size-exclusion chromatography. |
| Low recovery of the conjugate | The molecular weight cut-off (MWCO) of the dialysis membrane is too large. | Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate. For example, for an IgG antibody (~150 kDa), a 12,000–14,000 Dalton MWCO tubing is appropriate.[6] |
Size-Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor separation of conjugate and free dye | Incorrect column choice or running conditions. | Ensure the fractionation range of the SEC column is appropriate for separating your conjugate from the free dye.[7] For example, Sephadex G-50 is suitable for separating molecules with a molecular weight greater than 30,000 Da from smaller molecules.[8] Optimize the flow rate; lower flow rates generally provide better resolution.[3] |
| Conjugate appears aggregated (elutes in the void volume) | The protein has aggregated during the conjugation or purification process. | Review the conjugation conditions, particularly the dye-to-protein ratio. Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. |
Ion-Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Conjugate does not bind to the column | The buffer pH is not optimal for creating a net charge on the conjugate that is opposite to the charge of the resin. | Adjust the pH of the buffer. For an anion exchange column, the pH should be above the isoelectric point (pI) of the conjugate. For a cation exchange column, the pH should be below the pI.[4][5] |
| Poor elution of the conjugate | The salt concentration in the elution buffer is too low. | Increase the salt concentration in the elution buffer in a stepwise or gradient manner to effectively displace the bound conjugate from the resin.[9][10] |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unconjugated Rhodamine B
This protocol is a general guideline for removing unconjugated Rhodamine B from a protein sample.
Materials:
-
Dialysis tubing (e.g., 12-14 kDa MWCO for antibodies)[6]
-
Dialysis clips
-
Large beaker (volume at least 200 times the sample volume)[11]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in the dialysis buffer as per the manufacturer's instructions.
-
Secure One End: Securely close one end of the tubing with a dialysis clip.
-
Load Sample: Carefully pipette your Rhodamine B-conjugate solution into the open end of the dialysis tubing.
-
Secure Second End: Remove excess air and seal the second end with another clip, leaving enough space for the sample to expand slightly.
-
Dialysis: Immerse the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 200 times the sample volume.[11] Place the beaker on a magnetic stirrer and stir gently.
-
Buffer Changes: Change the dialysis buffer at least three times. A typical schedule is after 2-4 hours, then another 2-4 hours, followed by an overnight dialysis.[11]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, gently dry the outside, and recover your purified conjugate.
Quantitative Parameters for Dialysis:
| Parameter | Recommended Value |
| Membrane MWCO | At least 2-5 times smaller than the molecular weight of the conjugate.[12] |
| Dialysis Buffer Volume | ≥200 times the sample volume.[11] |
| Number of Buffer Changes | Minimum of 3.[11] |
| Total Dialysis Time | 6 hours to overnight. |
| Temperature | 4°C for overnight dialysis to maintain protein stability.[11] |
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol provides a general procedure for purifying Rhodamine B conjugates using a gravity-flow SEC column.
Materials:
-
SEC column packed with an appropriate resin (e.g., Sephadex G-50)[8]
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer.
-
Sample Application: Once the buffer has entered the column bed, carefully load your sample onto the top of the resin. The sample volume should ideally be between 1-5% of the total column volume.[3]
-
Elution: Begin adding the running buffer to the top of the column and start collecting fractions. The larger, conjugated molecules will travel faster through the column and elute first. The smaller, unconjugated Rhodamine B will be retarded by the pores in the resin and elute later.
-
Fraction Analysis: Monitor the fractions for the presence of your conjugate (e.g., by measuring absorbance at 280 nm for protein and ~554 nm for Rhodamine B).
-
Pooling Fractions: Pool the fractions containing the purified conjugate.
Quantitative Parameters for SEC:
| Parameter | Recommended Value |
| Column Bed Volume | Dependent on sample volume. |
| Sample Volume | 1-5% of the total column volume.[3] |
| Flow Rate | Lower flow rates generally yield higher resolution.[3] |
Protocol 3: Reverse-Phase HPLC (RP-HPLC)
This is a general guideline for analytical or preparative purification of Rhodamine B conjugates.
Materials:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at the appropriate wavelengths for your conjugate and Rhodamine B.
-
Fraction Collection: Collect the peak corresponding to your purified conjugate.
-
Solvent Removal: If for a biological application, the organic solvent will likely need to be removed, for example, by lyophilization or buffer exchange.
Typical RP-HPLC Parameters:
| Parameter | Example Value |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 280 nm (Protein), ~554 nm (Rhodamine B) |
Visualizations
Caption: General workflow for conjugation and purification.
Caption: Principle of dialysis for purification.
Caption: Workflow for size-exclusion chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. goldbio.com [goldbio.com]
- 11. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. interchim.fr [interchim.fr]
storage and stability issues with rhodamine B amine conjugates
Welcome to the Technical Support Center for Rhodamine B Amine Conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of this compound conjugates to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound conjugates?
A1: For optimal stability, this compound conjugates should be stored under specific conditions to minimize degradation. For short-term storage, keeping the conjugate at 4°C is recommended.[1][][3] For longer-term storage, aliquoting the conjugate and storing it at -20°C is advisable; some protocols even suggest using a cryoprotectant like 50% glycerol for storage at -20°C.[3] It is crucial to protect the conjugates from light during storage to prevent photobleaching.[3] The best storage conditions can be specific to the conjugate and should be determined experimentally.[1][3]
Q2: How should I handle this compound conjugates upon receipt?
A2: Upon receiving a lyophilized this compound conjugate, it is best to store it at -20°C until you are ready to use it. When preparing to use the conjugate, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the reactive moieties are moisture-sensitive.[4]
Q3: Can I freeze-thaw my this compound conjugate solution?
A3: It is generally recommended to avoid repeated freeze-thaw cycles. For long-term storage, it is best to aliquot the conjugate solution into smaller, single-use volumes and store them at -20°C.[]
Stability
Q4: What is the shelf life of this compound conjugates?
A4: The shelf life of this compound conjugates can vary depending on the storage conditions. When stored properly at 4°C, some antibody conjugates can be stable for up to 18 months.[3] For longer-term storage at -20°C, the stability can extend for months.[5] However, the exact stability will depend on the specific biomolecule conjugated and the storage buffer.
Q5: How does pH affect the stability and fluorescence of this compound conjugates?
A5: The fluorescence of rhodamine B is generally stable in a pH range of 4 to 9.[5] However, in strongly alkaline conditions (pH > 10), a process called lactonization can occur, which leads to a non-fluorescent form of the dye, effectively quenching the fluorescence.[5] In highly acidic environments (pH < 2), the diethylamino groups can become protonated, which also reduces the quantum yield.[5] For the conjugation reaction itself, a pH range of 6.5 to 8.5 is generally recommended to ensure the reactivity of the primary amine groups.[1]
Q6: Are this compound conjugates sensitive to light?
A6: Yes, rhodamine B and its conjugates are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. Therefore, it is crucial to protect the conjugates from light during storage and handling by using amber vials or by wrapping the container in foil.[3]
Q7: What is conjugate aggregation and how can I prevent it?
A7: Rhodamine B has a tendency to form aggregates, especially in aqueous buffers, which can lead to fluorescence quenching.[5] To minimize aggregation, you can consider using a co-solvent like DMSO for solubilization.[5] The choice of counterion in the buffer can also influence aggregation.[6] When reconstituting a lyophilized conjugate, gentle mixing is recommended to avoid promoting aggregation.
Troubleshooting Guides
Conjugation Reaction Issues
Q1: I am seeing low conjugation efficiency. What could be the cause?
A1: Low conjugation efficiency can stem from several factors:
-
Incorrect pH: The conjugation reaction is pH-dependent. Ensure your reaction buffer is within the optimal pH range, typically 6.5-8.5, to facilitate the reaction with primary amines.[1]
-
Presence of interfering substances: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the reactive dye, reducing conjugation efficiency.[1][7] Thiols can also interfere with the reaction.[1] It is recommended to perform buffer exchange to an amine-free buffer like PBS, MES, or HEPES before starting the conjugation.[1][]
-
Hydrolysis of the reactive dye: The NHS ester or other reactive groups on the this compound are moisture-sensitive and can hydrolyze, rendering them non-reactive. Ensure you are using anhydrous solvents like DMSO or DMF to dissolve the dye and minimize exposure to moisture.[][4][5]
-
Incorrect dye-to-protein ratio: An inappropriate molar ratio of dye to your target molecule can lead to either under- or over-labeling. A 10- to 15-fold molar excess of the dye is often a good starting point for proteins.[4]
Q2: My conjugate has precipitated out of solution. What should I do?
A2: Precipitation can occur due to several reasons:
-
Aggregation: As mentioned earlier, rhodamine B conjugates can aggregate. Try using a co-solvent like DMSO or optimizing the buffer conditions.
-
Over-labeling: Attaching too many hydrophobic dye molecules to a protein can decrease its solubility. Try reducing the dye-to-protein molar ratio in your conjugation reaction.
-
Buffer conditions: High concentrations of certain salts or a suboptimal pH can lead to precipitation. Ensure your buffer composition is appropriate for your specific conjugate.
Fluorescence Signal Issues
Q3: The fluorescence signal of my conjugate is weak. How can I improve it?
A3: A weak fluorescence signal can be due to:
-
Low degree of labeling (DOL): If the conjugation efficiency was low, you will have fewer dye molecules per target molecule, resulting in a weaker signal. You may need to optimize your conjugation protocol.
-
Fluorescence quenching: This can be caused by aggregation, an inappropriate pH of your experimental buffer, or the presence of quenching agents. Ensure your buffer pH is within the optimal range for rhodamine B fluorescence (pH 4-9).[5]
-
Photobleaching: Excessive exposure to excitation light can lead to the destruction of the fluorophore. Minimize light exposure during your experiments and consider using an anti-fade mounting medium for microscopy.[8]
Q4: I am observing high background fluorescence in my experiment. What is the cause?
A4: High background fluorescence is often due to:
-
Unreacted free dye: It is crucial to remove all non-conjugated dye after the labeling reaction. Purification methods like dialysis, gel filtration, or specialized dye removal columns should be used to ensure a clean conjugate solution.[][4]
-
Non-specific binding: The conjugate may be binding non-specifically to other components in your sample. Consider using a blocking agent (e.g., BSA) or increasing the stringency of your washing steps.
Data Presentation
Impact of Various Factors on this compound Conjugate Stability
| Factor | Condition | Effect on Stability/Fluorescence | Recommendations | Source(s) |
| Temperature | 4°C | Good for short-term storage (up to 18 months for some antibody conjugates). | Recommended for routine use and to avoid freeze-thaw cycles. | [1][3] |
| -20°C | Good for long-term storage (months). | Aliquot to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant (e.g., 50% glycerol). | [3][5] | |
| Room Temperature | Not recommended for storage. Increased risk of degradation. | Keep conjugates on ice during experiments. | [1] | |
| pH | < 2 | Reduced quantum yield due to protonation of diethylamino groups. | Avoid highly acidic conditions. | [5] |
| 4 - 9 | Generally stable fluorescence. | Maintain experimental pH within this range for optimal signal. | [5] | |
| > 10 | Fluorescence quenching due to lactonization (formation of a non-fluorescent spirolactone). | Avoid highly alkaline conditions. | [5] | |
| Light Exposure | Ambient Light | Can lead to gradual photobleaching over time. | Store in the dark. | [3] |
| Excitation Light | Can cause rapid photobleaching, leading to signal loss. | Minimize exposure during microscopy. Use anti-fade reagents. | [8] | |
| Buffer Components | Primary Amines (e.g., Tris, Glycine) | Interfere with conjugation reaction. | Use amine-free buffers (e.g., PBS, HEPES, MES) for conjugation. | [1][7] |
| Thiols (e.g., DTT, mercaptoethanol) | Can react with the dye. | Avoid in conjugation buffers. | [1] | |
| Sodium Azide | Can be used as a preservative (0.02-0.1%). | Generally compatible with stored conjugates. | [1] | |
| Solvent | Aqueous Buffers | Can promote aggregation. | Consider adding a co-solvent like DMSO if aggregation is an issue. | [5] |
| Anhydrous DMSO/DMF | Recommended for dissolving the reactive dye to prevent hydrolysis. | Use high-quality, anhydrous solvents. | [][4] |
Experimental Protocols
Protocol 1: General Antibody Conjugation with Rhodamine B NHS Ester
This protocol is a general guideline for conjugating a rhodamine B NHS ester to an antibody. The optimal conditions may need to be determined experimentally.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
Rhodamine B NHS ester.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS).
-
Purification supplies: Dialysis tubing (10K MWCO) or a gel filtration column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[][4]
-
-
Prepare Rhodamine B Solution:
-
Allow the vial of rhodamine B NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the rhodamine B NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
-
Conjugation Reaction:
-
Calculate the required volume of the rhodamine B solution to achieve a 10- to 15-fold molar excess relative to the antibody.[4]
-
Add the calculated volume of the rhodamine B solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[4]
-
-
Purification:
-
Remove the unreacted dye by dialyzing the conjugate solution against PBS at 4°C with several buffer changes, or by using a gel filtration column.[][4] The first colored band to elute from the column is the conjugated antibody.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or aliquot and freeze at -20°C for long-term storage, protected from light.[][3]
-
Protocol 2: Assessing Conjugate Stability
This is a general protocol to assess the stability of your this compound conjugate under different conditions.
Materials:
-
Your purified this compound conjugate.
-
A set of storage buffers with varying pH values (e.g., pH 4, 7, 9, 11).
-
Different storage containers (e.g., clear and amber tubes).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Initial Characterization:
-
Measure the initial absorbance and fluorescence emission spectrum of your purified conjugate. This will serve as your baseline (Time 0).
-
-
Aliquoting and Storage:
-
Aliquot your conjugate into different storage buffers and containers.
-
Store the aliquots under various conditions you wish to test (e.g., 4°C in the dark, -20°C in the dark, room temperature with light exposure).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Measure the absorbance and fluorescence emission spectrum.
-
-
Data Analysis:
-
Compare the fluorescence intensity at each time point to the initial measurement.
-
Plot the percentage of remaining fluorescence over time for each storage condition to determine the stability of your conjugate.
-
Mandatory Visualization
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Decision Tree for Rhodamine B Conjugates.
References
- 1. abcam.co.jp [abcam.co.jp]
- 3. abcam.com [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations [mdpi.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Rhodamine B Amine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Rhodamine B amine and its derivatives in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Possible Causes & Solutions:
-
Low Solubility in Neutral pH: Rhodamine B's solubility is pH-dependent. In neutral or basic conditions, it can exist in a less soluble, colorless spirolactone form.[1][2]
-
Buffer Incompatibility: Certain buffer salts can interact with this compound, leading to precipitation, especially at high organic solvent concentrations.[3]
-
Solution: Test the solubility of this compound in different buffer systems. If using a gradient elution with HPLC, be mindful of the organic phase percentage, as phosphate buffers can precipitate at high concentrations of methanol or acetonitrile.[3]
-
-
Aggregation: At higher concentrations, Rhodamine B molecules can self-associate and form aggregates (dimers, trimers, etc.), which may precipitate out of solution.[4][5][6]
-
Solution: Work with more dilute solutions. Prepare a higher concentration stock and perform serial dilutions to achieve the desired final concentration.[7]
-
Issue: The solution color is faint or colorless, and fluorescence is weak.
Possible Causes & Solutions:
-
Basic pH: In basic solutions, Rhodamine B can convert to its non-fluorescent spirolactone form.[1][2]
-
Solution: Adjust the pH of your solution to be slightly acidic to favor the fluorescent "open" form.
-
-
Aggregation-Induced Quenching: The formation of H-type aggregates can lead to fluorescence quenching.[8]
Issue: Inconsistent results or loss of fluorescence over time.
Possible Causes & Solutions:
-
Adsorption to Plastics: Rhodamine B solutions can adsorb to plastic surfaces, leading to a decrease in the effective concentration.[1][9]
-
Decomposition: Chlorinated tap water can decompose Rhodamine B.[1][9]
-
Solution: Always use high-purity, deionized water for preparing solutions.
-
-
Photobleaching: Although more photostable than fluorescein, Rhodamine B can still photobleach under intense light exposure.
-
Solution: Store solutions protected from light and minimize light exposure during experiments.
-
-
Hydrolysis of Amine-Reactive Derivatives: If using an NHS-ester of Rhodamine B, the NHS ester moiety is susceptible to hydrolysis, rendering it non-reactive.[10]
-
Solution: Prepare solutions of amine-reactive Rhodamine B derivatives immediately before use and avoid storing them in solution.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of Rhodamine B in water?
The reported solubility of Rhodamine B in water varies but is generally in the range of 8 to 50 g/L.[1][9] However, its solubility is significantly influenced by factors such as pH and temperature.[11]
Q2: What is the best way to prepare a stock solution of this compound?
It is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where solubility is higher.[12][13] This stock solution can then be diluted into the desired aqueous buffer. For aqueous stock solutions, using slightly acidic, deionized water can improve solubility. Always store stock solutions in glass vials, protected from light.[1][9][12]
Q3: How does pH affect the solubility and fluorescence of this compound?
The solubility and fluorescence of Rhodamine B are pH-dependent.[11][14] In acidic solutions, the fluorescent, colored form is dominant.[1][2] In basic solutions, it can convert to a colorless, non-fluorescent spirolactone form.[1][2] The interaction of Rhodamine B with other molecules can also be pH-dependent.[15][16]
Q4: My this compound solution appears to be aggregating. How can I prevent this?
Aggregation is a common issue with Rhodamine B at higher concentrations.[5][6] To minimize aggregation:
-
Work at lower concentrations.
-
The choice of solvent can influence aggregation; water is a more suitable solvent for self-aggregation than ethanol or propanol.[5]
-
The type of counterion present in the solution can also affect aggregation.[4][8]
Q5: Can I use plastic tubes and containers for my this compound solutions?
It is highly recommended to use glass containers for storing and handling Rhodamine B solutions, as the dye is known to adsorb to plastics.[1][9] This can lead to a decrease in the actual concentration of the dye in your solution and affect the reproducibility of your experiments.
Data Presentation
Table 1: Solubility of Rhodamine B in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | 8 - 50 g/L | [1][9] |
| Ethanol | ~15 g/L | [1][9] |
| 30% Acetic Acid | ~400 g/L | [9] |
| DMSO | 96 - 125 mg/mL | [12][13] |
Note: Solubility can vary depending on the specific salt form and purity of the Rhodamine B derivative.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials: this compound powder, high-purity DMSO, glass vial, vortex mixer, and ultrasonic bath.
-
Procedure:
-
Weigh out the desired amount of this compound powder and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly.
-
If the powder is not fully dissolved, use an ultrasonic bath to aid dissolution.[12]
-
Store the stock solution at -20°C or -80°C in a tightly sealed glass vial, protected from light.[12]
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials: Concentrated this compound stock solution in DMSO, deionized water or desired aqueous buffer, and glass container.
-
Procedure:
-
Bring the DMSO stock solution to room temperature before opening.
-
Pipette the required volume of the stock solution.
-
Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Important: Do not add the aqueous solution to the DMSO stock, as this can cause the dye to precipitate.
-
Ensure the final concentration of DMSO in the working solution is low enough to not affect your experiment.
-
Prepare the working solution fresh for each experiment if possible.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2111.12671] Laser-induced fluorescence based characterization method for aggregation behavior of rhodamine B (RhB) in water, ethanol, and propanol [arxiv.org]
- 6. Modulation of rhodamine B aggregation by ionic liquids - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 7. fondriest.com [fondriest.com]
- 8. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Are rhodamines pH-dependent? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pH dependence of the interaction between rhodamine B and the water-soluble poly(sodium 4-styrenesulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background fluorescence in rhodamine B amine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing rhodamine B amine and its conjugates.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretability of experimental data. The following guides address the most common causes of high background and provide systematic approaches to resolve them.
Guide 1: Troubleshooting High Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological specimens when excited by light, and it is a common source of background noise.
Is your unstained control sample showing high background fluorescence?
If yes, the issue is likely autofluorescence. Follow these steps to diagnose and mitigate the problem:
Step 1: Identify the Source of Autofluorescence
-
Endogenous Molecules: Tissues rich in collagen, elastin, NADH, and lipofuscin are prone to autofluorescence, often in the blue-green spectral region.[1][2]
-
Fixation Method: Aldehyde fixatives like glutaraldehyde and paraformaldehyde can induce autofluorescence by creating Schiff bases.[1][3]
-
Red Blood Cells: Heme groups in red blood cells are a significant source of autofluorescence.[4]
Step 2: Implement Solutions to Reduce Autofluorescence
Based on the likely source, apply one or more of the following solutions:
| Solution | Description |
| Spectral Separation | Shift to fluorophores that excite and emit in the red or far-red regions of the spectrum (620–750nm), as autofluorescence is typically weaker at these longer wavelengths.[1][4] Rhodamine B, with an emission maximum around 590 nm, is a good starting point.[5] |
| Chemical Quenching | Treat samples with a chemical quenching agent. Common options include sodium borohydride for aldehyde-induced autofluorescence and Sudan Black B for lipofuscin.[1][3][6][7] |
| Alternative Fixation | If compatible with your experiment, switch from aldehyde-based fixatives to organic solvents like ice-cold methanol or ethanol, which generally produce less autofluorescence.[3][4] |
| Photobleaching | Before labeling, intentionally photobleach the sample by exposing it to high-intensity light. This can reduce the background autofluorescence.[2][6] |
| Perfusion | For tissue samples, perfuse the animal with PBS before fixation to remove red blood cells.[1][4] |
| Computational Subtraction | If using a confocal microscope with spectral imaging capabilities, capture the emission spectrum of an unstained sample and use it to computationally subtract the background from your stained samples.[8] |
Guide 2: Troubleshooting Non-Specific Staining
Non-specific staining occurs when the fluorescent probe binds to unintended targets, leading to a generalized high background.
Is your stained sample showing high background while your unstained control is clean?
If yes, the problem is likely non-specific binding of your this compound conjugate.
Step 1: Identify the Cause of Non-Specific Binding
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or cells.[9][10]
-
Excessive Antibody/Probe Concentration: Using too high a concentration of the primary or secondary antibody, or the rhodamine B conjugate itself.[9][10][11]
-
Insufficient Washing: Failure to remove all unbound antibodies or probes after incubation steps.[9][10]
-
Hydrophobic Interactions: Rhodamine dyes can sometimes exhibit non-specific binding due to hydrophobic interactions with cellular components.[12]
Step 2: Implement Solutions to Reduce Non-Specific Staining
| Solution | Description |
| Optimize Blocking | Increase the blocking incubation time or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[10][13] |
| Titrate Antibodies/Probe | Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies (if applicable) and your rhodamine B conjugate. The optimal concentration will provide a strong specific signal with minimal background.[9][11] |
| Improve Washing Steps | Increase the number and duration of wash steps after each antibody incubation. Using a buffer containing a mild detergent like Tween-20 can also help to reduce non-specific binding.[9][10] |
| Use High-Quality Reagents | Ensure that your primary antibodies are highly specific for the target antigen. Consider using affinity-purified antibodies. |
| Consider a Different Conjugation Strategy | If direct conjugation of this compound is causing issues, consider using a secondary antibody conjugated to rhodamine for indirect detection, which can amplify the signal and may reduce background. |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence in my this compound experiments?
There are two primary causes of high background fluorescence:
-
Autofluorescence: This is the natural fluorescence from the biological sample itself. It is often caused by endogenous molecules like collagen, elastin, and lipofuscin, or can be induced by certain fixatives like glutaraldehyde.[1][2]
-
Non-specific Staining: This occurs when your this compound conjugate binds to unintended targets in your sample. This can be due to insufficient blocking, using too high a concentration of your probe, or inadequate washing.[9][10]
Q2: How can I distinguish between autofluorescence and non-specific staining?
The best way to distinguish between these two is to use proper controls. An unstained control sample (a sample that has gone through all the processing steps except for the addition of the fluorescent probe) will reveal the level of autofluorescence.[4][13] If this control shows high background, the problem is autofluorescence. If the unstained control is clean but your stained sample has high background, the issue is likely non-specific staining.
Q3: At what wavelengths is autofluorescence most prominent?
Autofluorescence is typically strongest in the blue and green regions of the spectrum (350–550 nm).[4] This is why choosing fluorophores that excite and emit at longer wavelengths, in the red or far-red spectrum, is a common strategy to minimize its impact.[1][4]
Q4: Can the fixation method affect background fluorescence?
Yes, absolutely. Aldehyde-based fixatives like glutaraldehyde and paraformaldehyde are known to increase autofluorescence by cross-linking proteins and creating fluorescent Schiff bases.[1][3] If autofluorescence is a major issue, consider using an organic solvent fixative like ice-cold methanol or ethanol.[3][4]
Q5: What are some common chemical treatments to reduce autofluorescence?
Several chemical treatments can be used to quench autofluorescence:
-
Sodium Borohydride: This reducing agent is effective at quenching the fluorescence induced by aldehyde fixatives.[1][3][7]
-
Sudan Black B: This lipophilic dye is particularly effective at reducing autofluorescence from lipofuscin, which is common in aged tissues.[1][3][7]
-
Eriochrome Black T: Similar to Sudan Black B, this can also reduce lipofuscin and formalin-induced autofluorescence.[3]
-
Commercial Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.[1]
Q6: How does the concentration of rhodamine B affect fluorescence?
At high concentrations, rhodamine B can form non-fluorescent dimers, which leads to a decrease in the overall fluorescence quantum yield, a phenomenon known as quenching.[14] Therefore, it is important to use an optimal concentration to maximize the signal.
Q7: What is the optimal pH for working with rhodamine B?
The fluorescence of rhodamine B can be pH-dependent. In acidic conditions, the "open" fluorescent form is dominant, while in basic conditions, it can convert to a "closed" non-fluorescent spirolactone form.[15][16] For conjugation reactions, a pH range of 7-9 is often recommended for labeling primary amines.[17]
Q8: How can I improve the photostability of my rhodamine B signal?
Rhodamine dyes are generally quite photostable.[5] However, to minimize photobleaching during imaging, you can:
-
Use an anti-fade mounting medium.[13]
-
Minimize the exposure time and intensity of the excitation light.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed tissue sections or cells on slides
Procedure:
-
After fixation and washing with PBS, prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Be cautious as the solution may bubble.
-
Incubate the samples with the freshly prepared sodium borohydride solution for 10 minutes at room temperature.[7]
-
Wash the samples thoroughly three to four times with PBS to remove all traces of sodium borohydride.[7]
-
Proceed with your standard permeabilization, blocking, and staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
PBS
-
Fixed and permeabilized tissue sections or cells on slides
Procedure:
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Mix well and filter to remove any precipitate.[7]
-
After your standard fixation and permeabilization steps, wash the samples in PBS.
-
Incubate the samples with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[7]
-
Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Proceed with your blocking and antibody incubation steps. Note that Sudan Black B can sometimes introduce its own background in the far-red channel, so appropriate controls are necessary.[1][7]
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing high background fluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. lifetein.com [lifetein.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. reddit.com [reddit.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Rhodamine B - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: The Impact of Temperature on Rhodamine B Amine Fluorescence Intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine B and its amine derivatives. It addresses common issues encountered during experiments involving temperature-dependent fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the fluorescence intensity of Rhodamine B?
A1: The fluorescence intensity of Rhodamine B is inversely correlated with temperature. As the temperature of the solution increases, the fluorescence intensity decreases.[1][2][3][4][5] This relationship is generally linear over a significant temperature range, with a reported decrease of approximately 1.63% to 2% per degree Celsius.[1][2]
Q2: What is the underlying mechanism for this temperature-dependent fluorescence quenching?
A2: The decrease in fluorescence intensity with increasing temperature is primarily due to a process called dynamic quenching.[6] Higher temperatures lead to increased kinetic energy of the Rhodamine B molecules and the surrounding solvent molecules. This results in more frequent collisions and enhanced non-radiative decay pathways (e.g., internal conversion, intersystem crossing), which compete with fluorescence emission.[6] The absorbance of Rhodamine B, however, remains largely unaffected by temperature changes.[6]
Q3: Does the "amine" in "Rhodamine B amine" affect its temperature sensitivity?
A3: The term "this compound" can refer to several things: a Rhodamine B molecule with a reactive amine group, Rhodamine B in a solution containing amines, or a specific amine derivative. In general, the core temperature sensitivity of the rhodamine fluorophore will remain. However, the presence of amine groups, either on the fluorophore itself or in the solution, can introduce additional quenching mechanisms. For instance, amines can act as quenchers, and this quenching process can also be temperature-dependent.[7][8] It is crucial to characterize the specific this compound derivative you are using, as its behavior may differ from standard Rhodamine B.
Q4: My fluorescence readings are inconsistent across different experiments. What could be the cause?
A4: Inconsistent readings in temperature-dependent fluorescence experiments can stem from several factors:
-
Inadequate Temperature Equilibration: Ensure the sample has reached thermal equilibrium before taking measurements. A stabilization time of at least 5 minutes at the target temperature is recommended.[6]
-
Solvent Effects: The type of solvent used can influence the degree of temperature-dependent quenching.
-
Concentration Effects: At high concentrations, Rhodamine B can form non-fluorescent dimers, leading to self-quenching.[9] This effect can also be temperature-dependent.
-
pH Fluctuations: The fluorescence of Rhodamine B is stable above pH 6.[1] Ensure your buffer system is robust enough to maintain a constant pH throughout the experiment.
-
Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching, causing a decrease in fluorescence intensity that is independent of temperature. Use the lowest possible excitation power and exposure time.
Q5: Can I use this compound as a fluorescent thermometer?
A5: Yes, due to its highly predictable and reversible temperature-dependent fluorescence, Rhodamine B and its derivatives are often used as fluorescent thermometers in various applications, including cellular and microfluidic systems.[1][3][10] Calibration is essential for accurate temperature measurements.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No change in fluorescence intensity with temperature. | 1. Instrument malfunction. 2. Incorrect filter set or wavelength settings. 3. Sample has precipitated. | 1. Verify the functionality of your spectrofluorometer and temperature controller using a standard. 2. Check that the excitation and emission wavelengths are appropriate for Rhodamine B (e.g., excitation ~554 nm, emission ~576 nm).[1] 3. Visually inspect the sample for any signs of precipitation. |
| Unexpectedly low fluorescence intensity at all temperatures. | 1. Concentration is too high (self-quenching). 2. Presence of quenching agents in the solvent or buffer. 3. Incorrect pH of the solution. | 1. Prepare a dilution series of your sample to determine the optimal concentration. 2. Ensure high-purity solvents and reagents are used. Consider if any components of your buffer could be acting as quenchers. 3. Measure and adjust the pH of your solution to be above 6.[1] |
| Non-linear decrease in fluorescence with increasing temperature. | 1. Phase transition of the solvent or sample. 2. Complex quenching mechanisms are at play. 3. Saturation of the detector. | 1. Check the properties of your solvent and sample for any known phase transitions within the experimental temperature range. 2. If other molecules are present, they may be contributing to a more complex, non-linear quenching behavior. 3. Reduce the concentration of the fluorophore or the excitation intensity to ensure the detector is not saturated. |
| Fluorescence intensity does not return to the initial value after a temperature cycle. | 1. Photobleaching has occurred. 2. The sample has undergone a chemical reaction or degradation. 3. Sample evaporation has occurred, changing the concentration. | 1. Minimize exposure to the excitation light. Use fresh sample for each temperature cycle if necessary. 2. Assess the chemical stability of your this compound derivative and other sample components at the tested temperatures. 3. Ensure your sample cuvette is properly sealed to prevent evaporation, especially at higher temperatures. |
Data Presentation
Table 1: Representative Data of Rhodamine B Fluorescence Intensity vs. Temperature
| Temperature (°C) | Normalized Fluorescence Intensity (a.u.) |
| 5 | 1.00 |
| 10 | 0.92 |
| 15 | 0.85 |
| 20 | 0.78 |
| 25 | 0.71 |
| 30 | 0.65 |
| 35 | 0.59 |
| 40 | 0.54 |
| 45 | 0.49 |
| 50 | 0.45 |
| 55 | 0.41 |
| 60 | 0.37 |
| 65 | 0.34 |
| 70 | 0.31 |
| 75 | 0.28 |
| 80 | 0.25 |
Note: This table presents illustrative data based on published trends. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Temperature-Dependent Fluorescence Intensity
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol).
-
Dilute the stock solution to the desired working concentration in the appropriate buffer (pH > 6). Ensure the absorbance of the final solution at the excitation maximum is below 0.1 to minimize inner filter effects.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Set the excitation wavelength (e.g., 554 nm) and emission wavelength (e.g., 576 nm).[1] Set appropriate excitation and emission slit widths.
-
-
Data Acquisition:
-
Place the cuvette containing the sample into the holder and allow it to equilibrate at the starting temperature for at least 5 minutes.[6]
-
Record the fluorescence intensity.
-
Increase the temperature in desired increments (e.g., 5 °C).
-
At each temperature increment, allow the sample to equilibrate for 5 minutes before recording the fluorescence intensity.
-
Repeat this process over the entire desired temperature range.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Perform a linear regression analysis to determine the relationship and the temperature sensitivity (% change per °C).
-
Visualizations
References
- 1. Rhodamine B as an optical thermometer in cells focally exposed to infrared laser light or nanosecond pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Researching | Influence of temperature and turbidity on Rhodamine B tracer detection and correction [researching.cn]
- 6. edinst.com [edinst.com]
- 7. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.usm.my [web.usm.my]
- 10. Application of a temperature-dependent fluorescent dye (Rhodamine B) to the measurement of radiofrequency radiation-induced temperature changes in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Rhodamine B Amine vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals navigating the choices for fluorescent protein labeling, the selection of the right dye is paramount for experimental success. This guide provides an objective comparison of two widely used fluorophores, Rhodamine B and Fluorescein, focusing on their performance, chemical properties, and practical application in protein labeling.
This comparison delves into the key characteristics of each dye, supported by a summary of their quantitative data, detailed experimental protocols, and visual diagrams to aid in understanding the underlying chemical processes and workflows.
At a Glance: Key Performance Indicators
The decision between Rhodamine B and Fluorescein often hinges on the specific requirements of the application, such as the desired brightness, stability under illumination, and the pH of the experimental environment. Below is a summary of their key spectral and physical properties.
| Property | Rhodamine B | Fluorescein |
| Excitation Maximum | ~552-570 nm[1][2] | ~494-500 nm[3][4][5] |
| Emission Maximum | ~575-590 nm[1][2] | ~520-525 nm[3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~87,250 M⁻¹cm⁻¹ (in water)[7] | High, contributing to brightness[8] |
| Quantum Yield (Φ) | 0.49 - 0.70 (in ethanol)[9][10] | ~0.93-0.95 (in 0.1 M NaOH)[11][12] |
| Photostability | More photostable[2][][14] | Prone to photobleaching[11] |
| pH Sensitivity | Lower sensitivity; stable over a wider pH range[][14] | Highly sensitive; fluorescence decreases significantly below pH 7[11][12] |
| Reactive Forms for Labeling | Isothiocyanate (RBITC), N-hydroxysuccinimide (NHS) ester[1][15] | Isothiocyanate (FITC), Succinimidyl ester (NHS-fluorescein)[6][8][16] |
Delving Deeper: A Comparative Analysis
Brightness and Quantum Yield: Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are renowned for their high quantum efficiency, meaning they convert a large proportion of absorbed photons into emitted fluorescence.[8][11] This often translates to brighter initial signals in imaging applications. However, Rhodamine B conjugates, while having a comparatively lower quantum yield, can still provide significant brightness, especially when excited by sources like mercury arc lamps that align well with their excitation spectra.[]
Photostability: A significant advantage of Rhodamine B is its superior photostability compared to Fluorescein.[2][][14] Fluorescein is known to photobleach relatively quickly under intense illumination, which can be a limiting factor in experiments requiring long exposure times, such as time-lapse microscopy.[11] The greater photostability of Rhodamine B makes it a more robust choice for such applications.
pH Sensitivity: The fluorescence of Fluorescein is highly dependent on the surrounding pH, with its intensity significantly decreasing in acidic environments (pKa ~6.4).[11][12] This can be a critical drawback for studies in acidic organelles or environments with fluctuating pH. Rhodamine B, in contrast, exhibits much lower sensitivity to pH changes and maintains its fluorescence over a broader pH range, offering more reliable performance in diverse biological contexts.[][14]
Hydrophobicity and Quenching: Rhodamine dyes, in general, are more hydrophobic than Fluorescein.[] This can sometimes lead to issues with protein precipitation or non-specific binding if the degree of labeling is too high.[] Over-labeling with both dyes can lead to self-quenching, where the fluorescence intensity decreases with an increasing number of fluorophores per protein molecule.[][17]
Experimental Protocols for Protein Labeling
The following are generalized protocols for labeling proteins with amine-reactive derivatives of Rhodamine B and Fluorescein. The specific amounts and reaction times may need to be optimized for the particular protein and desired degree of labeling.
Labeling with Rhodamine B NHS Ester
This protocol is based on the reaction of an N-hydroxysuccinimide (NHS) ester of Rhodamine B with primary amines on the protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Rhodamine B NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) by dialysis against the conjugation buffer.[6] Adjust the protein concentration to 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Rhodamine B NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2]
-
Labeling Reaction: Add a 10- to 15-fold molar excess of the dissolved Rhodamine B NHS ester to the protein solution.[2] Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2]
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.[2][6]
-
Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Rhodamine B).[]
Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes the conjugation of FITC to primary amines on a protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Quenching buffer (optional, e.g., Tris buffer)
-
Purification column (e.g., gel filtration or spin column)
Procedure:
-
Protein Preparation: Dialyze the protein against an amine-free buffer with a slightly alkaline pH (8.5-9.0) to facilitate the reaction.[3] The protein concentration should ideally be 2-10 mg/mL.[6]
-
Dye Preparation: Just before use, dissolve FITC in DMSO or ethanol to a concentration of 1 mg/mL.[6]
-
Labeling Reaction: Add the FITC solution to the protein solution. A common starting point is to use a 10-20 fold molar excess of FITC. Mix immediately and incubate for 1-2 hours at room temperature in the dark with gentle stirring.[6]
-
Purification: Separate the FITC-labeled protein from unreacted dye using a spin column or gel filtration.[3][6]
-
Characterization: The degree of labeling can be determined by measuring the absorbance at 280 nm (protein) and 494 nm (FITC).[3]
Visualizing the Process
To better illustrate the experimental workflow and the chemical structures involved, the following diagrams are provided.
Caption: General workflow for protein labeling with an amine-reactive fluorescent dye.
Caption: Chemical structures of the core fluorophores.
Conclusion: Making the Right Choice
The choice between Rhodamine B amine and Fluorescein for protein labeling is application-dependent.
-
Choose Fluorescein for applications where initial brightness is the primary concern and the experimental conditions are well-controlled in terms of pH and light exposure. It is an excellent choice for endpoint assays and flow cytometry where photostability is less of a concern.[8][18]
-
Choose Rhodamine B for experiments that require high photostability, such as long-term live-cell imaging or confocal microscopy, and for studies conducted in variable or acidic pH environments.[1][] Its robust nature ensures more consistent and reliable fluorescence signals under challenging conditions.
By carefully considering the experimental requirements and the inherent properties of each dye, researchers can select the optimal fluorescent label to achieve high-quality, reproducible data.
References
- 1. lifetein.com [lifetein.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. transcriptionfactor.org [transcriptionfactor.org]
- 5. interchim.fr [interchim.fr]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 9. omlc.org [omlc.org]
- 10. Rhodamine B - Wikipedia [en.wikipedia.org]
- 11. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. apexbt.com [apexbt.com]
A Researcher's Guide to Validating Rhodamine B Amine Labeling Specificity in Cellular Applications
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the specificity of a fluorescent label is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Rhodamine B amine-reactive derivatives with common alternatives, focusing on the validation of labeling specificity in a cellular context. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to clarify complex workflows and concepts.
Understanding Amine-Reactive Labeling
Rhodamine B and its alternatives, such as Alexa Fluor and Cy™ dyes, are commonly supplied as N-hydroxysuccinimide (NHS) esters. This reactive group readily forms stable amide bonds with primary amines, which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[1][2] While this chemistry is robust, it is not inherently specific to a single protein, and the potential for off-target labeling and non-specific binding must be carefully evaluated. Non-specific binding can arise from hydrophobic or ionic interactions of the dye with cellular components, or reactions with other nucleophilic groups.[1]
Comparison of Common Amine-Reactive Fluorescent Dyes
Choosing the appropriate fluorescent dye involves a trade-off between various photophysical and chemical properties. While Rhodamine B is a cost-effective and widely used fluorophore, modern dyes like the Alexa Fluor and Cy™ series often offer superior brightness and photostability.[3][4][5][6][7]
| Property | Rhodamine B | Alexa Fluor Dyes (e.g., Alexa Fluor 568) | Cy™ Dyes (e.g., Cy5) |
| Excitation Max (nm) | ~555-570[8][9] | ~578[8] | ~646-649[2] |
| Emission Max (nm) | ~580-590[8][9] | ~603[8] | ~662-670[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000[9] | ~91,000 | ~250,000-271,000[2] |
| Quantum Yield | High[8] | High, often higher than spectrally similar dyes[6] | High |
| Photostability | Good[8] | Excellent, generally more photostable than traditional dyes[5][6][7] | Good, but can be less photostable than Alexa Fluor counterparts[6][7] |
| pH Sensitivity | Fluorescence can be pH-dependent in certain ranges[10] | Generally insensitive over a wide pH range (pH 4-10)[6] | Generally stable over a physiological pH range |
| Brightness | Bright[8] | Very bright, often superior to other dyes[4][6][8] | Very bright |
| Cost | Low | High | High |
| Non-Specific Binding | Can be a concern due to its relatively hydrophobic nature. | Generally lower non-specific binding due to sulfonation, which increases hydrophilicity.[11] | Can exhibit non-specific binding, particularly the non-sulfonated versions.[2] |
Experimental Validation of Labeling Specificity
To ensure that the observed fluorescence signal corresponds to the target of interest, it is crucial to perform validation experiments. The two primary methods for assessing labeling specificity in cells are colocalization analysis and competition assays.
Experimental Workflow for Validating Labeling Specificity
The following diagram outlines a typical workflow for validating the specificity of an amine-reactive dye conjugated to a targeting molecule, such as an antibody or a small molecule ligand.
Experimental Protocols
1. Colocalization Analysis
This method assesses whether the fluorescently labeled molecule localizes to the expected cellular compartment or structure.
-
Objective: To determine if the fluorescent signal from the Rhodamine B-labeled molecule spatially overlaps with a known marker for the target organelle or protein.
-
Methodology:
-
Select a well-characterized cellular marker for the target of interest. This can be a fluorescently tagged protein (e.g., GFP-tagged organelle marker) or an antibody against a known protein in that location.
-
Prepare cells expressing or labeled with the cellular marker.
-
Incubate the cells with the Rhodamine B-labeled conjugate under optimized conditions.
-
Wash the cells to remove unbound conjugate.
-
Image the cells using a fluorescence microscope with appropriate filter sets for both the Rhodamine B label and the cellular marker.
-
Analyze the images for the degree of spatial overlap between the two fluorescent signals. This can be done qualitatively by overlaying the images or quantitatively using colocalization coefficients (e.g., Pearson's or Mander's coefficients).
-
-
Expected Outcome: A high degree of colocalization suggests that the Rhodamine B-labeled molecule is binding to its intended target. For instance, a Rhodamine B-labeled peptide was shown to completely colocalize with a marker for late endosomes/lysosomes, indicating its specific targeting to this compartment.[12]
2. Competition Assay
This assay provides strong evidence for specific binding by demonstrating that the fluorescently labeled molecule can be displaced by an excess of its unlabeled counterpart.
-
Objective: To determine the extent to which the binding of the Rhodamine B-labeled conjugate can be inhibited by an unlabeled competitor.
-
Methodology:
-
Prepare several sets of target cells.
-
In one set of cells (the control), add only the Rhodamine B-labeled conjugate at a concentration that gives a clear signal.
-
In the other sets of cells, pre-incubate with an excess of the unlabeled targeting molecule (the competitor) for a sufficient time to allow for binding to the target sites. A range of competitor concentrations should be used to determine a dose-response relationship.
-
Add the Rhodamine B-labeled conjugate to the pre-incubated cells.
-
Wash all cell sets to remove unbound molecules.
-
Image the cells using fluorescence microscopy and quantify the fluorescence intensity per cell or region of interest.
-
-
Expected Outcome: A significant reduction in the fluorescence signal in the presence of the unlabeled competitor indicates that the Rhodamine B-labeled conjugate binds specifically to the same target.[13] The data can be used to calculate an IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled molecule.
Logical Framework for Specificity Validation
The validation of labeling specificity follows a logical progression from initial characterization to in-cell verification.
Conclusion
Validating the specificity of this compound labeling is a critical step in ensuring the accuracy of cellular imaging experiments. While Rhodamine B is a valuable tool, its potential for non-specific binding necessitates rigorous validation. By employing colocalization analysis and competition assays, researchers can confidently assess the specificity of their labeling and generate reliable data. For applications demanding the highest sensitivity and photostability, alternative dyes such as the Alexa Fluor and Cy™ series may offer advantages, though their specificity should also be empirically validated using the protocols outlined in this guide. The choice of fluorescent probe should ultimately be guided by the specific experimental requirements and a thorough validation of its performance in the cellular system of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. eurofinsgenomics.com [eurofinsgenomics.com]
- 10. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Rhodamine Derivatives in Förster Resonance Energy Transfer (FRET)
An Objective Comparison of Rhodamine B Amine and Other Common Rhodamine Derivatives for FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of donor and acceptor fluorophores is critical for the success of any FRET experiment. Rhodamine derivatives are a popular class of fluorescent dyes frequently employed as FRET acceptors due to their high quantum yields, excellent photostability, and tunable spectral properties. This guide provides a detailed comparison of this compound with other commonly used rhodamine derivatives—rhodamine B, rhodamine 6G, and rhodamine 101—to aid researchers in selecting the optimal dye for their specific FRET applications.
Performance Comparison of Rhodamine Derivatives in FRET
The selection of a suitable rhodamine derivative as a FRET acceptor depends on several key photophysical parameters. These include the molar extinction coefficient (ε), which dictates the efficiency of light absorption; the quantum yield (Φ), a measure of the fluorescence efficiency; and the Förster radius (R₀), the distance at which FRET efficiency is 50%. The spectral overlap between the donor's emission and the acceptor's absorption is also a critical factor.
Below is a summary of the key photophysical properties of this compound and other relevant rhodamine derivatives. This data is essential for designing and optimizing FRET experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| This compound | ~555 | ~580 | ~80,000 | ~0.3-0.5 | Ethanol |
| Rhodamine B | 545 - 570 | 567 - 590 | 106,000 | 0.31 - 0.70 | Water, Ethanol[1][2] |
| Rhodamine 6G | 524 - 528 | 547 - 552 | ~116,000 | ~0.95 | Ethanol[3] |
| Rhodamine 101 | 568 | 589 | ~110,000 | ~1.0 | Ethanol[3] |
Note: The photophysical properties of rhodamine dyes can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The values presented here are approximate and may vary depending on the specific experimental conditions.
Deciphering the FRET Signaling Pathway
The fundamental principle of a FRET-based assay involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler."
Caption: A diagram illustrating the Förster Resonance Energy Transfer (FRET) process.
Experimental Workflow for FRET-Based Assays
A successful FRET experiment requires careful planning and execution, from sample preparation to data analysis. The following diagram outlines a general workflow for a typical FRET assay using a rhodamine derivative as the acceptor.
Caption: A generalized workflow for a FRET experiment.
Detailed Experimental Protocols
This section provides a more detailed, step-by-step protocol for performing a FRET-based protein-protein interaction assay using a rhodamine derivative as the acceptor.
1. Protein Labeling with Amine-Reactive Rhodamine Dye
This protocol is for labeling a protein with an amine-reactive rhodamine derivative, such as Rhodamine B isothiocyanate (RBITC).
-
Materials:
-
Purified protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
Amine-reactive rhodamine dye (e.g., RBITC).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column (e.g., PD-10) or dialysis equipment.
-
Reaction tubes.
-
-
Procedure:
-
Prepare the protein solution in the amine-free buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the labeling reaction.
-
Prepare a stock solution of the amine-reactive rhodamine dye in DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use as the reactive group is susceptible to hydrolysis.
-
Slowly add the dye solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the rhodamine dye at its absorption maximum.
-
2. FRET Measurement and Data Analysis
This protocol describes how to measure FRET efficiency by monitoring the sensitized emission of the acceptor.
-
Materials:
-
Donor-labeled protein.
-
Acceptor-labeled protein (with a rhodamine derivative).
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters/monochromators.
-
Assay buffer.
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the donor-labeled protein and varying concentrations of the acceptor-labeled protein in the assay buffer.
-
Include control samples:
-
Donor-only sample.
-
Acceptor-only sample.
-
Unlabeled protein sample (for background).
-
-
Incubate the samples to allow for protein-protein interaction to reach equilibrium.
-
Set the fluorometer to excite the donor fluorophore at its excitation maximum.
-
Measure the fluorescence emission spectrum, or measure the intensity at both the donor and acceptor emission maxima.
-
Data Analysis:
-
Correct for Background: Subtract the fluorescence of the unlabeled protein sample from all measurements.
-
Correct for Spectral Bleed-through:
-
Measure the fluorescence of the donor-only sample in the acceptor channel (donor bleed-through).
-
Measure the fluorescence of the acceptor-only sample when excited at the donor's excitation wavelength (acceptor direct excitation).
-
-
Calculate FRET Efficiency (E): There are several methods to calculate FRET efficiency. A common ratiometric approach is:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
-
Choosing the Right Rhodamine for Your FRET Assay
-
This compound: This derivative is a good starting point for many FRET applications. Its primary amine group allows for straightforward conjugation to biomolecules using various cross-linking chemistries. Its spectral properties are well-suited for pairing with common green-emitting donors like fluorescein or GFP.
-
Rhodamine B: A widely used and well-characterized fluorophore. It exhibits good photostability and a relatively high quantum yield in various solvents.[2] Its spectral characteristics make it a versatile FRET acceptor.
-
Rhodamine 6G: Known for its exceptionally high quantum yield, approaching unity in some solvents.[3] This makes it an excellent choice for FRET assays where a bright acceptor signal is crucial for sensitivity.
-
Rhodamine 101: Another rhodamine derivative with a very high quantum yield.[3] Its slightly red-shifted spectrum compared to Rhodamine 6G can be advantageous in reducing spectral overlap with certain donors.
References
A Researcher's Guide to Alternatives for Rhodamine B Amine in Fluorescence Applications
For decades, rhodamine derivatives like Rhodamine B and its amine-reactive counterpart, Tetramethylrhodamine Isothiocyanate (TRITC), have been workhorses in fluorescence microscopy and other labeling applications.[1][2] However, the demands of modern quantitative and high-resolution imaging have highlighted their limitations, including susceptibility to photobleaching and pH sensitivity.[3][4] This has spurred the development of new generations of fluorescent dyes that offer significant improvements in brightness, photostability, and experimental flexibility.[3][5]
This guide provides an objective comparison of modern alternatives to Rhodamine B amine, complete with quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Comparative Analysis of Key Fluorophore Families
Several families of fluorescent dyes have emerged as superior alternatives to traditional rhodamines for amine-reactive labeling.
-
Alexa Fluor® Dyes: Widely regarded as a gold standard, Alexa Fluor dyes are known for their exceptional brightness and photostability across a wide pH range (pH 4-10).[6][7] Dyes like Alexa Fluor 555 and Alexa Fluor 568 are spectrally similar to rhodamines but offer significantly better performance, making them excellent substitutes.[2][4]
-
Cyanine (Cy™) Dyes: Cy3 and Cy5 are popular fluorescent labels, particularly valued for their ability to withstand the harsh dehydration and embedding conditions used for non-polar plastic mounting media.[6][8] While newer dyes may be brighter in aqueous media, Cy dyes can be advantageous for specific sample preparation protocols.[6]
-
DyLight™ Dyes: This series of dyes offers high brightness and good water solubility, which allows for a high dye-to-protein ratio without causing precipitation of the conjugate.[8][9] DyLight 550 is a direct spectral alternative to TRITC and Rhodamine Red.[9]
-
ATTO Dyes: Developed for high-resolution microscopy and single-molecule detection, ATTO dyes are characterized by their intense absorption, high fluorescence quantum yield, and exceptional photostability.[10][] ATTO 550 and ATTO 565 are rhodamine-class dyes that serve as robust alternatives.[12][13]
-
Other Noteworthy Alternatives: Newer dye series like the StarBright Dyes and Brilliant Violet™ Dyes have been specifically developed to expand multicolor panel capabilities in flow cytometry, offering narrow excitation and emission profiles to minimize spectral overlap.[5][6][14]
Quantitative Data for Fluorophore Selection
The selection of a fluorophore is a complex optimization problem dependent on multiple parameters.[] Brightness, a function of the molar extinction coefficient and quantum yield, is critical for detecting low-abundance targets.[16][17] Photostability determines the resilience of the signal during prolonged imaging.[1] The table below summarizes key performance metrics for Rhodamine B/TRITC and its modern alternatives.
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Rhodamine | TRITC | ~557 | ~576 | ~87,000 | Varies | Historical standard, cost-effective.[1][2] |
| Alexa Fluor® | Alexa Fluor 555 | 555 | 565 | 155,000 | - | High brightness and photostability, pH insensitive.[6] |
| Alexa Fluor 568 | 578 | 603 | 91,300 | - | Bright and photostable Lissamine rhodamine substitute.[4] | |
| Cyanine Dyes | Cy3 | ~550 | ~570 | 150,000 | ~0.15 | Stable in non-polar mounting media, bright.[6][8] |
| DyLight™ | DyLight 550 | 562 | 576 | 150,000 | - | Brighter than TRITC & Cy3, high water solubility.[8][9] |
| ATTO Dyes | ATTO 550 | 554 | 576 | 120,000 | 0.80 | High photostability, excellent for single-molecule detection.[13] |
| ATTO 565 | 563 | 590 | 120,000 | 0.84 | Intense absorption, high quantum yield.[10][] | |
| iFluor® Dyes | iFluor 555 | 556 | 570 | 150,000 | - | Bright and photostable Alexa Fluor 555 equivalent.[18] |
Visualizing Key Dye Selection Criteria
Choosing the right dye involves balancing several key properties against the requirements of the application. The ideal fluorophore provides a high signal-to-noise ratio by combining high brightness with low background and high photostability to survive long imaging sessions.
Experimental Workflow: Antibody Conjugation and Immunofluorescence
The most common application for amine-reactive dyes is the covalent labeling of proteins, such as antibodies, for use in immunoassays.[19] The diagram below outlines the standard workflow from conjugation to imaging.
Detailed Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with Amine-Reactive Dyes
This protocol is adapted for labeling proteins using N-hydroxysuccinimidyl (NHS) ester-activated dyes, which react with primary amines (e.g., lysine residues) to form stable amide bonds.[18]
Materials:
-
Antibody or protein to be labeled (2-3 mg/mL recommended).
-
Amine-free buffer (e.g., 100 mM sodium carbonate, pH 8.0-8.5 or 50 mM sodium borate, pH 8.5).
-
Amine-reactive fluorescent dye (NHS ester).
-
Anhydrous dimethylsulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography resin).
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.4.
Methodology:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete in the labeling reaction.[18] Dialysis or buffer exchange columns can be used for this purpose.
-
Prepare Dye Stock: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive.
-
Conjugation Reaction: While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM dye stock. A typical starting point is a 15:1 molar ratio of dye to protein, but this should be optimized for each specific protein.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light. For some dyes, the degree of labeling can be increased by extending the incubation time.
-
Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength. The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general framework for using a fluorescently labeled secondary antibody to detect a primary antibody bound to a target antigen in fixed cells.[1]
Materials:
-
Cultured cells grown on sterile glass coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS).
-
Unlabeled primary antibody specific to the target antigen.
-
Fluorescently labeled secondary antibody that recognizes the host species of the primary antibody.
-
Nuclear counterstain (optional, e.g., DAPI).
-
Antifade mounting medium.
Methodology:
-
Cell Preparation: Wash the cells on coverslips 2-3 times with PBS.
-
Fixation: Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Block non-specific antibody binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium and visualize using a fluorescence microscope with the appropriate filter sets.[1][21]
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. How to Select a Secondary Antibody | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. leinco.com [leinco.com]
- 10. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 13. ATTO and alternative dye [biosyn.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 17. Buyer's Guide: Fluorophores for Flow Cytometry | Labcompare.com [labcompare.com]
- 18. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 19. resources.biomol.com [resources.biomol.com]
- 20. jacksonimmuno.com [jacksonimmuno.com]
- 21. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
A Researcher's Guide to Quantitative Analysis with Rhodamine B Amine and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. Fluorescent labeling is a cornerstone of modern bioanalysis, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides an objective comparison of rhodamine B amine with other common fluorescent dyes, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
This compound is a reactive derivative of the rhodamine B dye, featuring a primary amine group that allows for its conjugation to various biomolecules. It is valued for its brightness and relatively good photostability, making it a workhorse in applications such as fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). However, a landscape of alternative fluorophores, each with unique photophysical properties, offers researchers a broad palette for diverse experimental requirements.
Performance Comparison of Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye is a critical step in assay design. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon illumination). The following tables summarize these quantitative parameters for rhodamine B and several popular amine-reactive alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Rhodamine B | ~543-556 | ~565-576 | ~106,000 (in Ethanol) | ~0.49-0.70 (in Ethanol) |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~525 | ~75,000 | ~0.92 |
| Cyanine 3 (Cy3) Amine-Reactive | ~550-555 | ~570-572 | ~150,000 | ~0.15-0.24 |
| Cyanine 5 (Cy5) Amine-Reactive | ~649-651 | ~666-670 | ~250,000 | ~0.20-0.27 |
| Alexa Fluor™ 555 NHS Ester | ~555 | ~565 | ~150,000 | Not specified |
| Alexa Fluor™ 568 NHS Ester | ~578 | ~603 | ~91,300 | Not specified |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.
Photostability Comparison:
Direct quantitative comparisons of photobleaching under identical conditions are not always readily available in the literature. However, a general qualitative comparison can be made.
| Fluorophore | Relative Photostability |
| Rhodamine B | Moderate |
| Fluorescein Isothiocyanate (FITC) | Low |
| Cyanine 3 (Cy3) | Moderate to Good |
| Cyanine 5 (Cy5) | Moderate |
| Alexa Fluor™ Dyes | High |
Note: Photostability is highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the mounting medium.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for common applications of this compound and its alternatives, along with visual representations of the experimental workflows.
Protein Labeling with Rhodamine B Isothiocyanate
This protocol describes the covalent labeling of a protein with rhodamine B isothiocyanate, a derivative of rhodamine B that reacts with primary amines.
Materials:
-
Protein solution (1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the protein to be labeled in the bicarbonate buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of RBITC in anhydrous DMF or DMSO immediately before use.
-
Slowly add the RBITC stock solution to the stirring protein solution. A typical molar ratio of dye to protein is 10:1, but this may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for rhodamine B).
Quantitative Analysis of Amino Acids by HPLC with Pre-Column Derivatization
This workflow outlines the general steps for the quantitative analysis of amino acids using HPLC with fluorescence detection after pre-column derivatization with an amine-reactive fluorescent dye like this compound.
Principle: Amino acids, which are generally not fluorescent, are reacted with a fluorescent tagging agent (derivatizing agent) to form highly fluorescent derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Steps:
-
Sample Preparation: Hydrolyze protein samples to release free amino acids. Neutralize the hydrolysate.
-
Derivatization: Mix the amino acid sample with a solution of this compound in a suitable buffer (e.g., borate buffer, pH ~8-9). The reaction is typically carried out at an elevated temperature for a specific time.
-
HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the different amino acid derivatives.
-
Fluorescence Detection: The eluting derivatives are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the rhodamine B derivative (e.g., Ex: ~550 nm, Em: ~575 nm).
-
Quantification: The concentration of each amino acid is determined by comparing the peak area of the sample to a calibration curve generated from standards of known amino acid concentrations that have been derivatized in the same manner.
Application in Signaling Pathway Analysis: GPCR Internalization
Rhodamine B and its derivatives are valuable tools for studying cellular signaling pathways, such as G-protein coupled receptor (GPCR) internalization. By labeling a ligand that binds to a specific GPCR with rhodamine B, researchers can visualize and quantify the process of receptor-mediated endocytosis.
Workflow:
-
Ligand Labeling: A specific agonist or antagonist for the GPCR of interest is covalently labeled with a rhodamine B derivative.
-
Cell Treatment: Cells expressing the target GPCR are incubated with the rhodamine-labeled ligand.
-
Stimulation: For agonist-induced internalization, the cells are incubated under conditions that promote receptor activation and subsequent endocytosis (e.g., 37°C).
-
Imaging: The internalization of the receptor-ligand complex is visualized over time using fluorescence microscopy (e.g., confocal microscopy). The fluorescent signal will initially be localized to the cell membrane and will then appear in intracellular vesicles (endosomes) as internalization proceeds.
-
Quantification: Image analysis software can be used to quantify the amount of internalized fluorescence, providing a quantitative measure of GPCR internalization.
A Researcher's Guide to Cross-Reactivity Testing of Rhodamine B Amine Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of rhodamine B amine labeled antibodies with other common alternatives, focusing on cross-reactivity testing. We delve into experimental data, detailed protocols, and visual workflows to aid in the selection and validation of these critical reagents.
Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive results and misinterpretation of experimental outcomes. When antibodies are labeled with fluorophores such as this compound, it is crucial to assess whether the conjugation process alters their binding characteristics or introduces non-specific interactions. This guide offers a framework for evaluating the performance of this compound labeled antibodies and mitigating potential cross-reactivity issues.
Performance Comparison of Common Fluorophore-Antibody Conjugates
While direct quantitative comparisons of cross-reactivity are not extensively available in peer-reviewed literature, a qualitative and photophysical comparison can guide the selection of an appropriate fluorescent label. Rhodamine B is known for its high fluorescence quantum yield and good photostability, which contribute to a high signal-to-noise ratio in various applications.[][2] However, the labeling process itself can impact antibody affinity and specificity.[3][4][5]
| Feature | Rhodamine B | Fluorescein (FITC) | Cyanine Dyes (e.g., Cy5) |
| Excitation Max (nm) | ~554-570 | ~495 | ~650 |
| Emission Max (nm) | ~576-590 | ~525 | ~670 |
| Brightness | High | Moderate | High |
| Photostability | Good | Moderate to Poor | Good to Excellent |
| pH Sensitivity | Less sensitive than FITC | Sensitive to pH < 7 | Generally pH insensitive |
| Reported Performance | Brighter staining and better contrast compared to FITC in some studies.[6] High signal-to-noise ratio.[] | Prone to rapid fading.[6] Higher labeling index can increase non-specific staining.[5] | Lower autofluorescence in the far-red spectrum, leading to a better signal-to-noise ratio.[7] |
| Considerations | Hydrophobicity may contribute to non-specific binding in some cases.[8] | Susceptible to photobleaching. | Can be more expensive. |
Note: The performance of a labeled antibody is also highly dependent on the antibody itself, the degree of labeling, and the specific experimental conditions.[3][4]
Key Principles of Cross-Reactivity
Understanding the potential sources of cross-reactivity is the first step in effective troubleshooting and prevention. The following diagram illustrates the fundamental concepts of specific binding, cross-reactivity, and non-specific binding.
Caption: Antibody binding scenarios.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential for rigorously evaluating the cross-reactivity of a this compound labeled antibody. The following workflow outlines the key steps, from initial antibody labeling to data analysis.
References
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of characterization of FITC-labeled antibodies used in tissue cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
A Comparative Analysis of the Photostability of Rhodamine B Amine and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based research and diagnostics, the choice of fluorophore is paramount to generating reliable and reproducible data. One of the most critical performance characteristics of a fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides an objective comparison of the photostability of rhodamine B amine with other widely used fluorophores, supported by experimental data and detailed methodologies. While direct quantitative photostability data for this compound is not abundantly available, its performance can be inferred from its parent compound, rhodamine B, and its reactive counterpart, rhodamine B isothiocyanate (RBITC), which are known for their high photostability.[1][2][][4]
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being photochemically destroyed per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields for several common fluorophores. It is important to note that these values are highly dependent on the experimental conditions, such as excitation wavelength and intensity, pH, and the surrounding chemical environment.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Relative Photostability | Key Characteristics |
| Rhodamine B | ~10⁻⁶ - 10⁻⁷ | High | Generally more photostable than fluorescein, with good brightness.[1][2] |
| Fluorescein (FITC) | ~3 x 10⁻⁵ | Low to Moderate | Prone to rapid photobleaching, limiting its use in long-term imaging.[5] |
| Alexa Fluor 488 | ~10⁻⁶ | High | A fluorescein substitute with significantly improved photostability and pH insensitivity. |
| Alexa Fluor 568 | Not readily available | High | Known for its exceptional photostability, often outperforming other red-orange dyes. |
| Cy3 | Variable | Moderate | Photostability can be influenced by the local environment and conjugation partner.[6] |
| Cy5 | Variable | Moderate to High | Generally more photostable than FITC but can be susceptible to ozone-induced degradation. |
Experimental Protocol: Measuring Photobleaching Quantum Yield
The determination of a fluorophore's photostability is crucial for quantitative fluorescence studies. The following is a generalized protocol for measuring the photobleaching quantum yield.
Objective: To quantify the rate of photobleaching of a fluorophore under specific illumination conditions.
Materials:
-
Fluorophore solution of known concentration
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in the desired buffer. The concentration should be low enough to avoid aggregation and self-quenching.
-
Mount a small volume of the solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore.
-
Set the excitation light intensity to a level relevant to the intended application. It is crucial to keep this intensity constant throughout the experiment.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the fluorescent sample. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., by at least 50%).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region (an area without the fluorophore).
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation, although this requires knowledge of the photon flux and absorption cross-section, which can be complex to determine accurately. A more common approach is to compare the photobleaching half-life (the time it takes for the fluorescence to decrease by 50%).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experiment to assess fluorophore photostability.
Caption: Experimental workflow for comparing fluorophore photostability.
The Mechanism of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore. The process is complex but can be broadly understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorbing a photon of light, a fluorophore is excited from its ground singlet state (S₀) to a higher energy singlet state (S₁). From S₁, the molecule can return to the ground state by emitting a photon (fluorescence). However, it can also undergo a transition to a long-lived triplet state (T₁) through a process called intersystem crossing. In the triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then react with and permanently damage the fluorophore, rendering it non-fluorescent.
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism.
References
- 1. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Rhodamine B isothiocyanate doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating FRET Efficiency with Rhodamine B Amine Pairs
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the accurate validation of FRET efficiency is paramount. This guide provides a comparative overview of common FRET donor pairs for rhodamine B, a widely used acceptor, and details the experimental protocols for robust validation.
Rhodamine B, with its favorable spectral properties, serves as an excellent FRET acceptor for monitoring molecular interactions, conformational changes, and enzymatic activities. The selection of a suitable donor fluorophore is critical for maximizing the dynamic range and sensitivity of a FRET assay. This guide explores the characteristics of several donor fluorophores compatible with rhodamine B and presents quantitative data to aid in the selection and validation process.
Comparison of FRET Donor Pairs for Rhodamine B
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two fluorophores. The Förster distance (R₀) is a key parameter, representing the distance at which FRET efficiency is 50%. A larger R₀ value indicates that FRET can occur over a longer distance.[1] The following table summarizes the spectral properties and R₀ values for common FRET donor pairs with rhodamine B as the acceptor.
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Rhodamine B Excitation Max (nm) | Rhodamine B Emission Max (nm) | Förster Distance (R₀) (Å) | Reference |
| Fluorescein | ~490 | ~520 | ~570 | ~590 | 55 | [1] |
| Alexa Fluor 488 | 496 | 519 | ~570 | ~590 | ~60 | [2] |
| Cyanine3 (Cy3) | ~550 | ~570 | ~570 | ~590 | >50 | [3] |
| Tetramethylrhodamine (TMR) | ~550 | ~575 | ~570 | ~590 | N/A | [4] |
Note: The exact spectral maxima and Förster distances can vary depending on the local environment, pH, and the specific molecular conjugate.
Quantitative Analysis of FRET Efficiency
The FRET efficiency (E) can be determined experimentally and is related to the distance (r) between the donor and acceptor by the equation:
E = 1 / (1 + (r/R₀)⁶)
The following table provides examples of experimentally determined FRET efficiencies for the well-characterized fluorescein and rhodamine B pair at different acceptor concentrations, which influences the average distance between donor and acceptor molecules in solution.
| Acceptor (Rhodamine B) Concentration (M) | FRET Efficiency (E) | Calculated Donor-Acceptor Distance (r) (nm) |
| 1.5 x 10⁻⁵ | 7.8% | 9.43 |
| 2.0 x 10⁻⁵ | 21% | 7.9 |
| 2.5 x 10⁻⁵ | 45% | 6.7 |
| 3.0 x 10⁻⁵ | 47% | 6.65 |
| 3.5 x 10⁻⁵ | 54% | 6.44 |
Data adapted from a study on FRET between Fluorescein and Rhodamine B in aqueous solution.[5]
Experimental Protocols for FRET Efficiency Validation
Accurate determination of FRET efficiency requires rigorous experimental validation. The three most common methods are Acceptor Photobleaching, Sensitized Emission, and Fluorescence Lifetime Imaging Microscopy (FLIM).
Protocol 1: Acceptor Photobleaching
This method is a straightforward and widely used technique to confirm and quantify FRET. The principle is that if FRET is occurring, the donor fluorescence is quenched. By photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.
Materials:
-
Sample labeled with both donor and acceptor fluorophores.
-
Fluorescence microscope with appropriate filter sets for the donor and acceptor.
-
High-intensity light source for photobleaching.
Procedure:
-
Pre-bleach Imaging:
-
Acquire an image of the donor fluorophore using the donor-specific filter set.
-
Acquire an image of the acceptor fluorophore using the acceptor-specific filter set.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) containing the FRET pair.
-
Expose the ROI to high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced or completely eliminated.
-
-
Post-bleach Imaging:
-
Acquire a post-bleach image of the donor fluorophore using the donor-specific filter set.
-
-
Data Analysis:
-
Measure the average donor fluorescence intensity in the ROI before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Protocol 2: Sensitized Emission
This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from FRET. This "sensitized emission" is a direct consequence of the energy transfer.
Materials:
-
Sample labeled with the FRET pair.
-
Control samples: donor-only and acceptor-only labeled samples.
-
A spectrofluorometer or a fluorescence microscope equipped with appropriate filter sets for donor excitation/donor emission, donor excitation/acceptor emission, and acceptor excitation/acceptor emission.
Procedure:
-
Acquire three images of the FRET sample:
-
Donor image (I_DD): Excite at the donor's excitation wavelength and measure at the donor's emission wavelength.
-
FRET image (I_DA): Excite at the donor's excitation wavelength and measure at the acceptor's emission wavelength.
-
Acceptor image (I_AA): Excite at the acceptor's excitation wavelength and measure at the acceptor's emission wavelength.
-
-
Correct for spectral bleed-through and direct acceptor excitation:
-
Use the donor-only and acceptor-only samples to determine the correction factors for donor emission bleed-through into the acceptor channel and direct excitation of the acceptor at the donor's excitation wavelength.
-
-
Calculate the corrected FRET signal (FRETc):
-
Apply the correction factors to the raw FRET image data.
-
-
Calculate FRET efficiency:
-
The calculation of the absolute FRET efficiency from sensitized emission data can be complex and requires careful calibration. Often, a ratiometric approach (e.g., FRETc / I_DD) is used to represent relative FRET changes.
-
Protocol 3: Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a powerful and quantitative method to measure FRET. The fluorescence lifetime of the donor is reduced in the presence of an acceptor due to the additional non-radiative energy transfer pathway.
Materials:
-
Sample labeled with the FRET pair.
-
A FLIM system, which typically includes a pulsed laser, a time-correlated single-photon counting (TCSPC) detector, and analysis software.
Procedure:
-
Acquire FLIM data for a donor-only control sample:
-
Measure the fluorescence lifetime of the donor in the absence of the acceptor (τ_D).
-
-
Acquire FLIM data for the FRET sample:
-
Measure the fluorescence lifetime of the donor in the presence of the acceptor (τ_DA).
-
-
Data Analysis:
-
The software will generate a lifetime map of the image.
-
Calculate the FRET efficiency (E) for each pixel or region of interest using the following formula: E = 1 - (τ_DA / τ_D)
-
Protocol for Amine-Reactive Labeling with Rhodamine B for FRET
This protocol outlines the general steps for labeling a protein with an amine-reactive rhodamine B derivative, such as a succinimidyl ester (NHS ester), for use in FRET experiments.
Materials:
-
Purified protein with accessible primary amines (lysine residues or N-terminus).
-
Amine-reactive rhodamine B derivative (e.g., Rhodamine B NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare the Protein:
-
Dissolve the purified protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the amine-reactive rhodamine B derivative in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~570 nm for Rhodamine B).
-
Visualizing FRET Concepts and Workflows
References
- 1. ulab360.com [ulab360.com]
- 2. Table 2: [Common donor/acceptor pairs for FRET and TR-FRET/HTRF1]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fluorescence resonance energy transfer (FRET) and competing processes in donor-acceptor substituted DNA strands: a comparative study of ensemble and single-molecule data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Spectral Overlap in Multicolor Imaging: A Comparison Guide for Rhodamine B Amine and its Alternatives
For researchers, scientists, and drug development professionals embarking on multicolor imaging experiments, the careful selection of fluorophores is paramount to generating clear, reliable, and quantifiable data. This guide provides a comprehensive comparison of Rhodamine B amine with common alternative fluorophores, focusing on the critical aspect of spectral overlap. By understanding the spectral properties and implementing appropriate experimental protocols, researchers can minimize bleed-through and ensure the fidelity of their multicolor imaging results.
Understanding Spectral Overlap
In multicolor fluorescence microscopy, spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" or "crosstalk" can lead to false-positive signals and inaccurate colocalization analysis. The degree of spectral overlap is determined by the excitation and emission profiles of the chosen fluorophores. Minimizing this overlap is a key consideration in the design of any multicolor imaging experiment.
Quantitative Comparison of Fluorophore Spectral Properties
To aid in the selection of appropriate fluorophores and to highlight the spectral considerations with this compound, the following table summarizes the key spectral properties of Rhodamine B and several common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Rhodamine B | ~543 | ~565 | ~106,000 | ~0.70 |
| FITC | ~495 | ~519 | ~75,000[1] | ~0.92[1] |
| Cy3 | ~550 | ~570 | ~150,000 | High |
| Alexa Fluor 488 | ~496[2] | ~519[2] | ~71,000[2] | ~0.92[2] |
| Alexa Fluor 555 | ~555[3] | ~565[3] | ~150,000[3] | High |
Note: The spectral properties of fluorophores can be influenced by their local environment, including solvent polarity and pH. The values presented here are generally accepted approximations. The quantum yield for Cy3 and Alexa Fluor 555 is consistently reported as high, but a precise numerical value is not always provided in datasheets.
Experimental Protocols
To empirically assess spectral overlap and compare the performance of this compound with other fluorophores in a specific experimental context, a well-designed multicolor immunofluorescence protocol is essential.
Key Experiment: Comparative Multicolor Immunofluorescence Staining
Objective: To visualize two distinct cellular targets using different fluorophore combinations to assess spectral bleed-through.
Cell Preparation:
-
Culture cells on sterile glass coverslips to an appropriate confluency.
-
Wash the cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
Wash the cells three times with PBS.
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.05% Tween-20) for 1 hour at room temperature to minimize non-specific antibody binding.
Antibody Incubation (Sequential Protocol Recommended):
-
Primary Antibody Incubation #1:
-
Dilute the primary antibody against the first target to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBS-T).
-
-
Secondary Antibody Incubation #1:
-
Dilute the secondary antibody conjugated to the first fluorophore (e.g., this compound-conjugated anti-species IgG) in the blocking buffer. Protect from light from this point forward.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.
-
Wash the coverslips three times with PBS-T.
-
-
Primary Antibody Incubation #2:
-
Dilute the primary antibody against the second target (raised in a different species than the first primary antibody) to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the second primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS-T.
-
-
Secondary Antibody Incubation #2:
-
Dilute the secondary antibody conjugated to the second fluorophore (e.g., Alexa Fluor 488-conjugated anti-species IgG) in the blocking buffer.
-
Incubate the coverslips with the second secondary antibody solution for 1 hour at room temperature.
-
Wash the coverslips three times with PBS-T.
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
Controls are Critical:
-
Single-Stained Controls: Prepare samples stained with only one primary and its corresponding fluorescent secondary antibody. Image these controls using all filter sets to determine the extent of bleed-through from one channel into another.
-
No Primary Antibody Control: Omit the primary antibody incubation to check for non-specific binding of the secondary antibody.
-
Unstained Control: Image unstained cells to assess the level of autofluorescence.
Visualizing Spectral Overlap and Experimental Workflow
To better understand the concepts of spectral overlap and the experimental workflow, the following diagrams are provided.
Caption: Conceptual diagram of spectral overlap between two fluorophores.
Caption: Sequential multicolor immunofluorescence staining workflow.
Mitigating Spectral Bleed-Through
Should significant spectral bleed-through be observed, several strategies can be employed to minimize its impact:
-
Optimize Fluorophore Selection: Choose fluorophores with narrower emission spectra and greater separation between their emission maxima. For example, replacing Rhodamine B with a dye like Alexa Fluor 594, which has a more red-shifted emission, can reduce overlap with green-emitting fluorophores.
-
Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously. This prevents the emission from one fluorophore from being captured while another is being excited.
-
Optimize Filter Sets: Ensure that the bandpass filters for each channel are as narrow as possible while still capturing sufficient signal from the target fluorophore.
-
Linear Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing algorithms can be used to computationally separate the signals from overlapping fluorophores based on their unique spectral signatures. This requires obtaining reference spectra from single-stained samples.
-
Adjust Fluorophore Brightness: When possible, use brighter fluorophores for less abundant targets and dimmer fluorophores for more abundant targets. This can help to balance the signal intensities and reduce the impact of bleed-through from a very bright signal into a channel with a weaker signal.
By carefully considering the spectral properties of this compound and its alternatives, and by implementing robust experimental designs with appropriate controls, researchers can confidently perform multicolor imaging experiments that yield accurate and insightful results.
References
A Comparative Guide to Rhodamine B Amine Derivatives in Neuroscience Research
Rhodamine B and its amine-functionalized derivatives have emerged as versatile and powerful tools in the field of neuroscience. Their robust photophysical properties, including high quantum yield and photostability, combined with the ability to be chemically modified, have led to a wide range of applications. These applications span from classical neuroanatomical tracing to sophisticated real-time imaging of neuronal activity and sensing of key biomolecules in the brain.
This guide provides a comparative overview of rhodamine B amine applications, pitting them against common alternatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage fluorescent tools for studying the nervous system. We will delve into neuronal tracing, biosensing, and in vivo imaging, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in experimental design and technology selection.
Application: Neuronal Tracing
One of the earliest and most fundamental uses of rhodamine derivatives in neuroscience is for mapping neural circuits. By injecting these fluorescent molecules into specific brain regions, researchers can visualize the intricate projections of neurons. Rhodamine B isothiocyanate (RITC) and dextran-amine conjugates of tetramethylrhodamine are commonly used for both anterograde (from cell body to axon terminal) and retrograde (from terminal to cell body) tracing.[1][2]
Comparison with Alternative Tracers
Rhodamine-based tracers offer a balance of signal brightness and ease of use. However, a variety of other tracers exist, each with unique advantages and disadvantages.
| Tracer Type | Tracer Example | Primary Transport | Transport Mechanism | Staining Detail | Key Advantages | Key Disadvantages |
| Rhodamine Derivative | Tetramethylrhodamine Dextran | Anterograde & Retrograde[3] | Axonal Transport & Diffusion[4] | Golgi-like, fills entire neuron[4] | Bright, photostable, fixable. | Potential for non-specific labeling. |
| Lipophilic Dye | DiI (Carbocyanine) | Anterograde & Retrograde | Lateral diffusion in cell membrane[5] | High-resolution membrane labeling | Excellent for fixed tissue, long-term studies.[6] | Slow diffusion, small tracing distances.[5] |
| Lectins/Toxins | Cholera Toxin Subunit B (CTb) | Primarily Retrograde[4] | GM1 ganglioside-mediated uptake[4] | Fills soma and dendrites | High specificity and sensitivity. | Can be immunogenic. |
| Dextran Amines | Biotinylated Dextran Amine (BDA) | Primarily Anterograde (10kDa)[3] | Uptake at injury site, diffusion[4] | Golgi-like, high detail[3] | High detail, versatile conjugates. | Requires histological processing for visualization.[3] |
| Enzymes | Horseradish Peroxidase (HRP) | Retrograde[4] | Non-specific endocytosis[4] | Granular deposits | Historically significant, good sensitivity. | Requires enzymatic reaction, less stable signal. |
Experimental Protocol: Neuronal Tracing with Rhodamine Dextran Amine
This protocol provides a general framework for anterograde tracing in a rodent model.
-
Tracer Preparation: Dissolve tetramethylrhodamine-conjugated dextran amine (e.g., 10,000 MW) in sterile saline or phosphate-buffered saline (PBS) to a final concentration of 5-10% (w/v).
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target brain region.
-
Microinjection: Lower a glass micropipette or syringe filled with the tracer solution to the desired coordinates. Inject a small volume (e.g., 50-200 nL) of the tracer slowly over several minutes to minimize tissue damage and ensure localized uptake.
-
Survival Period: Allow the animal to recover. The survival period for axonal transport can range from 3 days to 2 weeks, depending on the tracer and the length of the neural pathway being studied.
-
Perfusion and Fixation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome at 30-50 µm thickness.
-
Microscopy: Mount the sections on slides with an anti-fade mounting medium. Visualize the labeled neurons and their projections using fluorescence or confocal microscopy with appropriate filter sets for rhodamine (Excitation: ~550 nm, Emission: ~580 nm).
Workflow for Neuronal Tracing Experiment
References
- 1. Neuron labeling with rhodamine-conjugated Gd-based MRI contrast agents delivered to the brain via focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Corrigendum: A Student's Guide to Neural Circuit Tracing [frontiersin.org]
- 4. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review [mdpi.com]
- 6. Cell and Neuronal Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Rhodamine B Amine: A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Rhodamine B amine, a reactive fluorescent dye, requires careful management as a hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. Always wear protective gloves, safety goggles with side shields, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[3]
Disposal Plan: Operational Steps
This compound and materials contaminated with it are classified as hazardous waste. They must not be disposed of in regular trash or down the drain.[1] The primary and required method of disposal is through a licensed professional hazardous waste disposal service.
Step-by-Step Waste Management Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Quantitative Data from Safety Data Sheets for Rhodamine B
| Parameter | Value | Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | [1] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [2] |
Chemical Inactivation and Degradation (for research purposes only)
It is important to note that chemical inactivation or degradation of hazardous waste in a laboratory setting should only be performed by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved. The procedures must be validated and approved by the institution's safety office.
Due to the reactive nature of the amine group, this compound can react with various electrophilic compounds. However, without validated procedures, attempting to neutralize the dye with other chemicals could lead to the formation of other hazardous byproducts or create unsafe conditions.
Therefore, the recommended and mandatory procedure is to dispose of this compound waste through a licensed professional service without attempting chemical treatment unless it is part of a formally approved and validated research protocol.
Disposal Workflow
References
Personal protective equipment for handling Rhodamine B amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling fluorescent dyes like Rhodamine B amine. Adherence to strict safety protocols is crucial to mitigate risks and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Safety Precautions
Rhodamine B is classified as harmful if swallowed and can cause serious eye damage.[1][2][3][4][5] It is also harmful to aquatic life with long-lasting effects.[3][4][5] The substance appears as a green crystalline or reddish-violet powder and is odorless.[2] It is soluble in water and alcohol.[2]
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2][3][4][5] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1][2][3][4][5] |
| Chronic aquatic toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields, chemical goggles, or a face shield | Must comply with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Lab coat or protective suit | A complete suit protecting against chemicals should be worn.[1][3] | |
| Respiratory Protection | NIOSH-approved respirator | Required when ventilation is inadequate or when handling the powder to avoid dust inhalation.[1][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above.[2][3]
-
Avoid the formation of dust and aerosols.[3]
-
Weigh the powder in a designated area, preferably within a ventilated enclosure, to prevent inhalation of dust particles.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][4][7] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][4][7] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2][3] |
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and protected from moisture.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.[1]
-
Do not dispose of it down the drain, as it is harmful to aquatic life.[3][8]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[9]
Caption: Logical flow for safety procedures and waste disposal.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. Rhodamine B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
